molecular formula C6H10S B162865 Diallyl sulfide CAS No. 592-88-1

Diallyl sulfide

Cat. No.: B162865
CAS No.: 592-88-1
M. Wt: 114.21 g/mol
InChI Key: UBJVUCKUDDKUJF-UHFFFAOYSA-N
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Description

Diallyl sulfide (CAS 592-88-1) is a key organosulfur compound isolated from garlic ( Allium sativum ) with a molecular formula of C 6 H 10 S and a molecular weight of 114.21 g/mol. This anticarcinogenic thioester is a clear, yellowish liquid with a distinct garlic odor and is characterized by its lipophilic nature, being insoluble in water but soluble in ethanol, ether, and oils. In research settings, this compound is primarily valued for its role as a selective inhibitor of cytochrome P450 2E1 (CYP2E1), an enzyme critical for the metabolism of various xenobiotics including alcohol and analgesic drugs. By inhibiting CYP2E1, this compound has been shown to protect against alcohol-, drug-, and chemical-induced cellular toxicities, particularly in the liver. Its efficacy extends to modulating the metabolism of other compounds, thereby serving as a valuable tool for investigating detoxification pathways. A significant body of preclinical research highlights its broad-spectrum anticancer potential. Studies on various cell lines, including those for colon, cervical, breast, and skin cancers, have demonstrated that this compound can intrinsically induce apoptosis. The underlying mechanisms include the activation of proapoptotic proteins like Bax, caspase-3, and caspase-9; reduction of antiapoptotic protein Bcl-2; induction of cell cycle arrest at the G0/G1 phase; and enhanced expression of tumor suppressor p53. Furthermore, it exhibits anti-metastatic properties by inhibiting the migration and invasion of cancer cells, linked to the suppression of signaling molecules like PI3K, ERK1/2, and matrix metalloproteinases (MMPs). Beyond its anticancer and detoxification applications, this compound is investigated for its potent antioxidant and anti-inflammatory activities. It can neutralize reactive oxygen species (ROS), enhance the activity of antioxidant enzymes such as glutathione S-transferase (GST), and suppress pro-inflammatory pathways including NF-κB, thereby reducing oxidative stress and inflammation in various models. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-prop-2-enylsulfanylprop-1-ene
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InChI

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
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InChI Key

UBJVUCKUDDKUJF-UHFFFAOYSA-N
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Canonical SMILES

C=CCSCC=C
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Molecular Formula

C6H10S
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DSSTOX Substance ID

DTXSID6060470
Record name 3-(Prop-2-en-1-ylsulfanyl)prop-1-ene
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Molecular Weight

114.21 g/mol
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Physical Description

Colorless liquid with a garlic odor; [Hawley], Liquid, colourless to pale yellow liquid with garlic odour
Record name Allyl sulfide
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Boiling Point

139 °C, 138.00 to 139.00 °C. @ 760.00 mm Hg
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Flash Point

46.11 °C
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Solubility

Practically insoluble in water. Miscible with alcohol, chloroform, ether, carbon tetrachloride., insoluble in water; miscible in ethyl alcohol and diethyl ether
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Density

0.888 at 27 °C/4 °C, 0.887-0.892
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Vapor Pressure

9.22 [mmHg], 9.22 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

592-88-1
Record name Diallyl sulfide
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Record name 3-(Prop-2-en-1-ylsulfanyl)prop-1-ene
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Melting Point

-85 °C
Record name ALLYL SULFIDE
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Foundational & Exploratory

Diallyl Sulfide: A Comprehensive Technical Guide on its Core Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) is a prominent organosulfur compound naturally occurring in garlic (Allium sativum) and other members of the Allium family. It is a key contributor to the characteristic aroma and flavor of these plants. Beyond its sensory attributes, this compound has garnered significant interest in the scientific community for its diverse biological activities, including potential applications in drug development and as a research tool in various cellular studies. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, detailed experimental methodologies for their determination, and a summary of its engagement with key cellular signaling pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₆H₁₀S[1]
Molecular Weight 114.21 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, garlic-like[1]
Boiling Point 138-139 °C at 760 mmHg[1]
Melting Point -83 °C to -85 °C[1]
Density 0.887 g/cm³ at 25 °C[2]
Vapor Pressure 7 mmHg at 20 °C[2]
Vapor Density 3.9 (vs air)[2]
Refractive Index n20/D 1.490[2]
Flash Point 46 °C[1]
Solubility Properties
SolventSolubilityReference(s)
Water Insoluble[3][4]
Ethanol Soluble (3 mg/mL)[3][5]
Dimethyl Sulfoxide (DMSO) Soluble (5 mg/mL)[5]
Dimethylformamide (DMF) Soluble (10 mg/mL)[5]
Ether Soluble[3]
Acetone Soluble[3]
Chloroform Soluble[6]
Carbon Tetrachloride Soluble[6]
Spectral Data
TechniqueData Summary
¹H NMR Spectral data available.[7]
¹³C NMR Spectral data available.
Mass Spectrometry (MS) Spectral data available.[8]
Infrared (IR) Spectroscopy Spectral data available.[3]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound and for assessing its biological activity.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Materials:

  • This compound sample

  • Thiele tube

  • Mineral oil

  • Thermometer (-10 to 200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Capillary Tube Placement: Place the capillary tube, with the sealed end facing up, into the test tube containing the this compound.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with mineral oil to a level just above the side arm.

  • Immersion: Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the this compound sample is below the oil level. The rubber band should remain above the oil.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure even heat distribution through convection currents.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[10]

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Pipettes

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated HPLC or GC method with a standard curve.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).[10]

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[11][12]

Signaling Pathways and Experimental Workflows

This compound and its related compounds, such as diallyl disulfide (DADS), have been shown to modulate several critical signaling pathways involved in cellular processes like apoptosis, oxidative stress response, and inflammation.

General Experimental Workflow for Bioactivity Assessment

G A Prepare this compound Stock Solution (in DMSO) C Treat Cells with this compound (and Vehicle Control) A->C B Seed Cells in Culture Plates B->C D Incubate for Desired Time Period C->D E Endpoint Assays D->E F Cell Viability Assay (e.g., MTT) E->F Assess Cytotoxicity G Apoptosis Assay (e.g., Western Blot for Caspases) E->G Detect Apoptosis H Oxidative Stress Assay (e.g., Nrf2 Activation) E->H Measure Oxidative Stress Response

General workflow for in vitro bioactivity assessment of this compound.

This compound-Induced Apoptosis Pathway

This compound and diallyl disulfide induce apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway. This involves the activation of caspases, a family of cysteine proteases that execute programmed cell death.

G DAS This compound / Disulfide Bax Bax (Pro-apoptotic) DAS->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DAS->Bcl2 Downregulates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Intrinsic apoptosis pathway induced by this compound/disulfide.

Nrf2-Mediated Antioxidant Response

This compound activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. This compound can modify specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.

G DAS This compound / Trisulfide Keap1 Keap1 DAS->Keap1 Modifies Cysteine Residues Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Binds and Sequesters Keap1->Nrf2_cyto Dissociation Ub Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub Leads to Nrf2_nucl Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Induces

Activation of the Nrf2 antioxidant pathway by this compound/trisulfide.

Modulation of PI3K/Akt/mTOR, MAPK/ERK, and NF-κB Pathways

This compound and its derivatives have been shown to influence other critical signaling cascades, often in a context-dependent manner.

  • PI3K/Akt/mTOR Pathway: Diallyl disulfide has been reported to inhibit the PI3K/Akt/mTOR pathway in some cancer cells, leading to decreased proliferation and survival.[13][14]

  • MAPK/ERK Pathway: The modulation of the MAPK/ERK pathway by diallyl disulfide can be complex, with some studies showing activation and others inhibition, potentially contributing to both cell cycle arrest and apoptosis.[15][16][17]

  • NF-κB Pathway: Diallyl disulfide can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival. This inhibition can occur through the suppression of IKKε and phosphorylated ERK.[8][18][19]

G DAS This compound / Disulfide PI3K PI3K/Akt/mTOR Pathway DAS->PI3K Inhibits MAPK MAPK/ERK Pathway DAS->MAPK Modulates NFkB NF-κB Pathway DAS->NFkB Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Overview of this compound's modulation of key signaling pathways.

Conclusion

This compound possesses a well-characterized set of chemical and physical properties that are fundamental to its application in scientific research. Its biological activities are multifaceted, stemming from its ability to modulate key cellular signaling pathways involved in apoptosis, oxidative stress, and inflammation. The experimental protocols detailed herein provide a foundation for the consistent and reproducible investigation of this intriguing organosulfur compound. Further research into the precise molecular interactions of this compound within these pathways will continue to unveil its therapeutic and research potential.

References

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Diallyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) is an organosulfur compound recognized for its characteristic pungent odor, reminiscent of garlic, and its significant therapeutic potential. As a key bioactive constituent of garlic (Allium sativum) and other Allium species, DAS has garnered considerable interest in the scientific community.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its analysis. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural product.

Natural Sources of this compound

This compound and its related polysulfides are predominantly found in plants belonging to the genus Allium. These compounds are responsible for the distinctive aroma and flavor of these plants.[2]

  • Garlic (Allium sativum) : Garlic is the most potent natural source of this compound and its derivatives, including diallyl disulfide (DADS) and diallyl trisulfide (DATS).[2] These compounds are major components of garlic essential oil.[3]

  • Onions (Allium cepa) : Onions also contain diallyl sulfides, although typically in lower concentrations than garlic.[2]

  • Shallots (Allium cepa var. aggregatum) : Similar to onions, shallots are a source of these organosulfur compounds.[2]

  • Leeks (Allium porrum) : Leeks contribute to the dietary intake of diallyl sulfides.[2]

  • Chives (Allium schoenoprasum) : Chives also contain diallyl sulfides.

The concentration and relative composition of diallyl sulfides in these plants can vary significantly depending on factors such as geographical origin, cultivation practices, and processing methods.[4]

Quantitative Data on this compound and Related Compounds in Garlic Essential Oil

The following table summarizes the percentage composition of this compound and its related polysulfides in garlic essential oil from various studies. This data highlights the variability in composition based on geographical source and extraction method.

CompoundSpain (Clevenger) (%)Spain (Industrial Steam) (%)Spain (Industrial Hydrodistillation) (%)Egypt (Hydrodistillation) (%)Serbia (Hydrodistillation) (%)France (Hydrodistillation) (%)India (Steam Distillation) (%)China (Commercial) (%)
This compound (DAS)1.9–9.5----6.6-4.5–11.4
Diallyl disulfide (DADS)20.8–27.925.228.125.228.137.927.1–46.845.1–63.2
Diallyl trisulfide (DATS)16.8–33.421.133.621.133.628.119.9–34.118.5–23.4
Allyl methyl disulfide4.4–8.3----3.74.4–12.0-
Allyl methyl trisulfide14.5–19.223.817.823.817.87.38.3–18.2-
Diallyl tetrasulfide-----4.1-6.3–10.5

Data compiled from[4].

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating enzymatic and chemical process that occurs in Allium species upon tissue damage. The pathway begins with the stable precursor, alliin, and culminates in the formation of a variety of volatile organosulfur compounds.[5]

The Alliinase-Mediated Conversion of Alliin to Allicin

Intact garlic cloves contain the odorless amino acid derivative, (+)-S-allyl-L-cysteine sulfoxide, commonly known as alliin .[6] Within the plant cells, alliin is localized in the cytoplasm, while the enzyme alliinase is stored in the vacuoles. When garlic is crushed, cut, or otherwise damaged, the cellular compartments are disrupted, allowing alliinase to come into contact with alliin.[7]

Alliinase rapidly catalyzes the conversion of alliin into allicin (diallyl thiosulfinate) and other byproducts.[8] This enzymatic reaction is the primary step in the generation of garlic's characteristic aroma and bioactive compounds.

Decomposition of Allicin to Diallyl Sulfides

Allicin is a highly unstable and reactive molecule.[5] It readily decomposes, particularly in the presence of heat or in oily environments, to yield a mixture of lipid-soluble organosulfur compounds, including this compound (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[9][10] This decomposition is a complex series of chemical reactions.

The following diagram illustrates the biosynthetic pathway from alliin to this compound and other related compounds.

Biosynthesis_of_Diallyl_Sulfide cluster_0 Cellular Disruption cluster_1 Decomposition Alliin Alliin ((+)-S-allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin Alliinase DAS This compound (DAS) Allicin->DAS DADS Diallyl Disulfide (DADS) Allicin->DADS DATS Diallyl Trisulfide (DATS) Allicin->DATS Other_Sulfides Other Organosulfur Compounds Allicin->Other_Sulfides

Biosynthetic pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound and related compounds from garlic, based on established gas chromatography (GC) methods.[6][11]

Extraction of Diallyl Sulfides from Garlic

The following protocol outlines a general procedure for the extraction of diallyl sulfides from fresh garlic cloves for subsequent analysis.

Materials:

  • Fresh garlic cloves

  • Distilled water

  • Hexane (or other suitable nonpolar solvent)

  • Anhydrous sodium sulfate

  • Blender or mortar and pestle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh a known amount of fresh garlic cloves (e.g., 50 g).

  • Crush the garlic cloves using a blender or mortar and pestle with a small amount of distilled water to facilitate the enzymatic reaction.

  • Allow the homogenate to stand at room temperature for approximately 30 minutes to ensure the conversion of alliin to allicin and its subsequent decomposition products.

  • Transfer the homogenate to a separatory funnel.

  • Perform a liquid-liquid extraction by adding hexane in a 1:2 (homogenate:solvent) ratio.

  • Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the upper organic (hexane) layer.

  • Repeat the extraction of the aqueous layer with fresh hexane two more times to ensure complete extraction of the lipid-soluble sulfides.

  • Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator under reduced pressure and at a low temperature (below 40°C) to prevent the degradation of volatile compounds.

  • The resulting concentrate is ready for GC analysis.

Gas Chromatography (GC) Analysis of Diallyl Sulfides

The following GC parameters are based on a validated method for the quantification of diallyl disulfide and diallyl trisulfide in garlic.[6][11]

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column: HP-1 or equivalent nonpolar column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 200°C[11]

  • Detector Temperature: 200°C[11]

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 1 minute.

    • Ramp: Increase at 1°C/min to 180°C.[11]

  • Carrier Gas: Helium or Nitrogen.

  • Flow Rate: 0.80 mL/min.[11]

  • Injection Volume: 1.0 µL.[11]

  • Split Ratio: 50:1 (can be optimized).

Quantification:

  • Prepare standard solutions of authentic this compound, diallyl disulfide, and diallyl trisulfide in hexane at various concentrations (e.g., 0.5–20 µg/mL).[6]

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared garlic extract.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the concentration of each this compound in the extract using the calibration curve.

The following diagram outlines the general experimental workflow for the extraction and analysis of this compound.

Experimental_Workflow Start Fresh Garlic Sample Crushing Crushing/Homogenization (with water) Start->Crushing Incubation Incubation (Room Temperature, 30 min) Crushing->Incubation Enzymatic Reaction Extraction Liquid-Liquid Extraction (with Hexane) Incubation->Extraction Drying Drying of Organic Phase (Anhydrous Na2SO4) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration GC_Analysis Gas Chromatography (GC-FID) Analysis Concentration->GC_Analysis Data_Analysis Data Analysis and Quantification GC_Analysis->Data_Analysis

Experimental workflow for this compound analysis.

Conclusion

This compound and its related organosulfur compounds are significant bioactive molecules with promising applications in drug development and as health-promoting agents. A thorough understanding of their natural sources, biosynthesis, and analytical methodologies is crucial for researchers in this field. This guide provides a foundational overview to support further investigation and utilization of these potent natural products. The provided experimental protocols offer a starting point for the reliable extraction and quantification of diallyl sulfides, which can be adapted and optimized for specific research needs.

References

Preliminary Biological Activities of Diallyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) and its related polysulfides, diallyl disulfide (DADS) and diallyl trisulfide (DATS), are organosulfur compounds derived from garlic (Allium sativum) and other Allium species. These compounds are responsible for many of garlic's characteristic medicinal properties. Upon crushing garlic, the precursor molecule alliin is converted by the enzyme alliinase into allicin, which is unstable and rapidly decomposes into a variety of oil-soluble compounds, including DAS, DADS, and DATS.[1][2] Extensive preclinical research has demonstrated a broad spectrum of biological activities for these compounds, positioning them as promising candidates for further investigation in drug development. This technical guide provides an in-depth overview of the preliminary biological activities of this compound and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound and its polysulfides have demonstrated significant anticancer effects across various cancer cell lines and in animal models.[3][4] The mechanisms underlying these effects are multifaceted, involving the induction of cell cycle arrest, apoptosis, and the modulation of various signaling pathways.[5][6][7]

Quantitative Data

The following table summarizes the cytotoxic and anti-proliferative effects of diallyl sulfides on different cancer cell lines.

CompoundCancer TypeCell LineEffectConcentration/DoseReference
Diallyl trisulfide (DATS)Skin CancerA375 (Melanoma), BCCGrowth inhibition, G2/M arrest, apoptosisNot specified[8]
Diallyl disulfide (DADS)Breast CancerMCF-7Apoptosis, cell cycle arrest (Sub-G0 increase)Not specified[4]
Diallyl disulfide (DADS)Esophageal CancerECA109ADecreased cell viabilityNot specified[9]
Diallyl trisulfide (DATS)Lung CancerA549Apoptosis, proliferation inhibitionNot specified
Diallyl trisulfide (DATS)Colon CancerHT-29Inhibition of migration, invasion, and angiogenesisNot specified
Diallyl disulfide (DADS)Skin CancerMouse skin tumors (DMBA-induced)Apoptosis inductionNot specified[8]
Signaling Pathways in Anticancer Activity

Diallyl sulfides modulate several key signaling pathways to exert their anticancer effects. These include the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis, and the inhibition of pro-survival pathways such as PI3K/Akt.[5][8]

anticancer_pathways cluster_das Diallyl Sulfides cluster_cell Cancer Cell DAS This compound (DAS) Diallyl Disulfide (DADS) Diallyl Trisulfide (DATS) ROS ↑ Reactive Oxygen Species (ROS) DAS->ROS PI3K_Akt ↓ PI3K/Akt Pathway DAS->PI3K_Akt Angiogenesis ↓ Angiogenesis DAS->Angiogenesis Metastasis ↓ Invasion & Metastasis DAS->Metastasis DNA_damage ↑ DNA Damage ROS->DNA_damage Apoptosis ↑ Apoptosis DNA_damage->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest (G2/M) DNA_damage->CellCycleArrest PI3K_Akt->Apoptosis

Anticancer signaling pathways of diallyl sulfides.
Experimental Protocols

1.3.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound, diallyl disulfide, or diallyl trisulfide for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

1.3.2. Apoptosis Assay (TUNEL Assay)

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentration of the this compound compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) according to the manufacturer's instructions.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Anti-inflammatory Activity

Diallyl sulfides exhibit potent anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[1][9][10]

Quantitative Data
CompoundModelEffectConcentration/DoseReference
Diallyl disulfide (DADS)Rat emphysema model (CSE-induced)↓ TNF-α, IL-1β, IL-6Not specified[10]
This compound (DAS)Rat aortic smooth muscle cells (A7r5)↓ TNF-α, IL-1β expressionNot specified[1]
This compound (DAS)Human chondrocytes and synovial cells↓ COX-2 expressionNot specified[1]
Diallyl disulfide (DADS)BAR-T cells↓ NF-κB signalingNot specified[9]

Signaling Pathways in Anti-inflammatory Activity

anti_inflammatory_pathway cluster_das Diallyl Sulfides cluster_cell Inflammatory Cell DAS This compound (DAS) Diallyl Disulfide (DADS) NFkB ↓ NF-κB Activation DAS->NFkB MAPK ↓ p38 MAPK/ERK Phosphorylation DAS->MAPK Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 ↓ COX-2 Expression MAPK->COX2

Anti-inflammatory signaling pathways of diallyl sulfides.
Experimental Protocols

2.3.1. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Sample Collection: Collect cell culture supernatants or serum from animal models treated with diallyl sulfides.

  • ELISA Procedure: Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.

  • Coating: Coat a 96-well plate with the capture antibody.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add the samples and standards to the wells and incubate.

  • Detection Antibody: Add the detection antibody, followed by a substrate solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Cardiovascular Effects

Diallyl sulfides have shown promise in promoting cardiovascular health through various mechanisms, including antioxidant and anti-inflammatory effects, reduction of blood pressure, and inhibition of platelet aggregation.[11][12][13] Diallyl trisulfide, in particular, is noted for its cardioprotective effects, which are partly mediated by the release of hydrogen sulfide (H₂S).[14][15]

Quantitative Data
CompoundModelEffectConcentration/DoseReference
Diallyl trisulfide (DATS)Diabetic cardiomyopathy in ratsImproved cardiac function16-day treatment[14]
Diallyl trisulfide (DATS)Hypertensive cardiomyopathy in ratsLowered diastolic blood pressure and heart rateNot specified[14]
Diallyl disulfide (DADS)Diabetic ratsImproved cardiac dysfunctionNot specified[12]
Diallyl trisulfide (DATS)Mouse model of transverse aortic constrictionPreserved left ventricular function12-week treatment[13]

Signaling Pathways in Cardiovascular Protection

cardiovascular_pathways cluster_das Diallyl Sulfides cluster_effects Cardiovascular System DAS This compound (DAS) Diallyl Disulfide (DADS) Diallyl Trisulfide (DATS) H2S ↑ H₂S Bioavailability DAS->H2S OxidativeStress ↓ Oxidative Stress DAS->OxidativeStress Inflammation ↓ Inflammation DAS->Inflammation BloodPressure ↓ Blood Pressure DAS->BloodPressure PlateletAggregation ↓ Platelet Aggregation DAS->PlateletAggregation

Cardioprotective mechanisms of diallyl sulfides.
Experimental Protocols

3.3.1. Measurement of Cardiac Function (Echocardiography in Rats)

  • Animal Model: Induce diabetic cardiomyopathy or hypertension in rats.

  • Treatment: Administer diallyl sulfides orally or via injection for a specified duration.

  • Anesthesia: Anesthetize the rats (e.g., with isoflurane).

  • Echocardiography: Perform transthoracic echocardiography using a high-frequency ultrasound system.

  • Image Acquisition: Obtain M-mode and two-dimensional images of the left ventricle.

  • Parameter Measurement: Measure parameters such as left ventricular internal dimension, ejection fraction, and fractional shortening.

  • Data Analysis: Compare the cardiac function parameters between treated and control groups.

Antimicrobial Activity

Diallyl sulfides possess broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[12][16][17][18][19] The antimicrobial potency of diallyl sulfides increases with the number of sulfur atoms.[18][20]

Quantitative Data
CompoundMicroorganismMIC (µg/mL)Reference
Diallyl trisulfide (DATS)Campylobacter jejuni≤ 32 - 64[17]
Diallyl trisulfide (DATS)Trametes hirsutaIC₅₀: 56.1[21]
Diallyl trisulfide (DATS)Laetiporus sulphureusIC₅₀: 31.6[21]
Diallyl disulfide (DADS)Trametes hirsutaIC₅₀: 116.2[21]
Diallyl disulfide (DADS)Laetiporus sulphureusIC₅₀: 73.2[21]
Experimental Protocols

4.2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the this compound compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time, atmosphere).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Diallyl sulfides are potent antioxidants that can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[22][23][24] This activity contributes to their protective effects in various disease models.[1][9]

Signaling Pathways in Antioxidant Activity

antioxidant_pathway cluster_das Diallyl Sulfides cluster_cell Cellular Response DAS This compound (DAS) Diallyl Disulfide (DADS) Nrf2 ↑ Nrf2 Nuclear Translocation DAS->Nrf2 ROS_scavenging Direct ROS Scavenging DAS->ROS_scavenging AOE ↑ Antioxidant Enzymes (GST, SOD) Nrf2->AOE

Antioxidant mechanisms of diallyl sulfides.
Experimental Protocols

5.2.1. DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of the this compound compound.

  • Reaction: Mix the this compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Metabolism and Detoxification

Diallyl sulfides are known to modulate the activity of drug-metabolizing enzymes, particularly cytochrome P450 2E1 (CYP2E1).[1] They can also induce phase II detoxification enzymes, such as glutathione S-transferases (GSTs), which play a crucial role in eliminating toxins from the body.[2][12][25][26]

Toxicity

While generally considered safe at dietary consumption levels, high doses of diallyl sulfides can exhibit toxicity.[1][2][27] Acute toxicity studies in mice have shown that this compound is well-tolerated at single oral doses up to 1600 mg/kg.[28] However, intraperitoneal administration of high doses of DAS (1600-1920 mg/kg) can lead to pathological changes in the lungs, liver, and reproductive organs.[29] For diallyl trisulfide, the LD₅₀ value in mice from acute toxicity studies was determined to be 188.67 mg/kg.[30]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The preliminary biological activities described herein are based on preclinical studies, and further research, including robust clinical trials, is necessary to establish the efficacy and safety of diallyl sulfides in humans.

References

Diallyl Sulfide in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diallyl sulfide (DAS), a principal oil-soluble organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its pleiotropic biological effects, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which DAS modulates critical cellular signaling pathways. We will explore its role in the activation of the Nrf2 antioxidant response, the induction of apoptosis and cell-cycle arrest via p53 and mitochondrial-dependent pathways, and the inhibition of pro-inflammatory and survival signals, including the NF-κB and PI3K/Akt pathways. This document summarizes key quantitative data, details common experimental protocols for investigating DAS's effects, and provides visual representations of the core signaling networks. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential and its intricate interactions at the cellular level.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple, often interconnected, cellular signaling pathways. Its ability to induce a multi-prong strategy against pathological conditions like cancer involves the simultaneous modulation of pathways governing cellular stress response, proliferation, survival, and inflammation.[2]

Antioxidant and Detoxification Pathways: The Nrf2-ARE Axis

A primary mechanism of DAS's protective effects is its ability to bolster the cell's intrinsic antioxidant defenses through the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DAS is proposed to induce a transient increase in reactive oxygen species (ROS), which in turn activates Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38.[5][7] These kinases can phosphorylate Nrf2, leading to its dissociation from Keap1. Once liberated, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates their transcription.[5][7]

This leads to the upregulation of a suite of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1): A critical enzyme in cellular defense against oxidative stress.[7][8]

  • Phase II Detoxification Enzymes: Such as Glutathione S-Transferase (GST), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others that play a vital role in detoxifying carcinogens and xenobiotics.[4][6]

This DAS-mediated activation of the Nrf2 pathway is a key mechanism for its chemopreventive and anti-inflammatory effects, protecting cells from oxidative damage induced by toxins or pathological states.[6][7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAS This compound (DAS) ROS ↑ Reactive Oxygen Species (ROS) DAS->ROS MAPK Activation of MAPKs (ERK, p38) ROS->MAPK Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) MAPK->Keap1_Nrf2 phosphorylates Nrf2_P Phosphorylated Nrf2 Keap1_Nrf2->Nrf2_P dissociation Nrf2_Nuc Nrf2 Translocation (Nucleus) Nrf2_P->Nrf2_Nuc ARE ARE Binding Nrf2_Nuc->ARE Genes Transcription of Antioxidant Genes (HO-1, NQO1, GST) ARE->Genes

Diagram 1: DAS-mediated activation of the Nrf2 signaling pathway.
Apoptosis and Cell Cycle Regulation

DAS has demonstrated potent pro-apoptotic and anti-proliferative activity in various cancer cell models.[9][10] It achieves this by intervening at key checkpoints of the cell cycle and by activating the intrinsic, mitochondria-dependent pathway of apoptosis.

Cell Cycle Arrest: DAS can induce cell cycle arrest, primarily in the G0/G1 or G2/M phase, depending on the cell type.[9][10] This is often mediated through the p53 tumor suppressor pathway.[2][9] DAS treatment has been shown to increase the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2][9] The upregulation of p21 inhibits the activity of cyclin-dependent kinases (CDKs) like CDK2 and CDK6, which are essential for cell cycle progression, thereby halting cell division.[9]

Induction of Apoptosis: DAS triggers apoptosis primarily through the mitochondrial pathway.[9][10] Key events include:

  • Modulation of Bcl-2 Family Proteins: DAS treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3][9][10]

  • Mitochondrial Dysfunction: This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane potential.[9]

  • Cytochrome c Release: The compromised membrane allows for the release of cytochrome c from the mitochondria into the cytosol.[9][10]

  • Caspase Activation: In the cytosol, cytochrome c forms a complex with Apaf-1, leading to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[10] Activated caspase-3 is responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10]

Apoptosis_Pathway DAS This compound (DAS) p53 ↑ p53 expression DAS->p53 Bcl2 ↓ Bcl-2 (Anti-apoptotic) DAS->Bcl2 Bax ↑ Bax (Pro-apoptotic) DAS->Bax p21 ↑ p21 expression p53->p21 CDKs Inhibition of CDK2, CDK6 p21->CDKs Arrest G0/G1 Cell Cycle Arrest CDKs->Arrest Mito Mitochondrial Dysfunction (↓ ΔΨm) Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Diagram 2: DAS-induced cell cycle arrest and mitochondrial apoptosis.
Pro-inflammatory and Survival Pathways

DAS also modulates signaling pathways that are critical for inflammation and cell survival, which are often dysregulated in cancer and other chronic diseases.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. DAS has been shown to suppress the activation of NF-κB.[3][6][8] This inhibitory effect can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β and downregulate anti-apoptotic proteins, contributing to both its anti-inflammatory and pro-apoptotic effects.[3][6]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. In some cancer models, DAS has been shown to reduce the expression of PI3K and inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway and sensitizing cells to apoptosis.[2][3]

  • MAPK Pathways: The role of DAS in regulating MAPK pathways (ERK, p38, JNK) is complex and appears to be context-dependent. While activation of ERK and p38 is linked to DAS-induced Nrf2 activation[4][5], inhibition of these same pathways has been observed in other contexts, such as the suppression of cancer cell migration and invasion.[3][11] For instance, DAS can attenuate TNFα-induced CCL2 release by reducing the phosphorylation of ERK.[11] This highlights the nuanced role of MAPKs as key nodes that DAS can modulate to achieve different biological outcomes.

Survival_Pathways DAS This compound (DAS) PI3K PI3K DAS->PI3K NFkB_path IKK / IκBα DAS->NFkB_path MAPK MAPKs (ERK, p38, JNK) DAS->MAPK modulates Receptor Growth Factor / Inflammatory Receptors Receptor->PI3K Receptor->NFkB_path Receptor->MAPK Akt Akt PI3K->Akt Survival ↓ Cell Survival ↓ Proliferation Akt->Survival NFkB NF-κB NFkB_path->NFkB Inflammation ↓ Inflammation ↓ Invasion NFkB->Inflammation MAPK->Inflammation

Diagram 3: DAS modulation of pro-survival and inflammatory pathways.

Quantitative Analysis of this compound's Effects

The biological activity of DAS is dose- and time-dependent. The following tables summarize quantitative data from key studies to provide a comparative overview.

Table 1: In Vitro Studies - Cell Viability and Apoptosis

Cell LineDAS ConcentrationDurationEffectReference
Human Cervical Cancer (Ca Ski)25-100 μM24-48 hDose- and time-dependent decrease in viability; induction of G0/G1 arrest and apoptosis.[9]
Anaplastic Thyroid Cancer (ARO)Not specifiedNot specifiedDose-dependent inhibition of proliferation; increased sub-G1 DNA accumulation.[10]
Human Colon Cancer (colo 205)Not specifiedNot specifiedInhibition of migration and invasion.[3]

Table 2: In Vitro Studies - Protein and Gene Expression Changes

PathwayTarget Protein/GeneCell LineDAS ConcentrationChangeReference
Cell Cyclep53, p21, p27Ca Ski75 μMIncreased expression[9]
Cell CycleCDK2, CDK6, CHK2Ca Ski75 μMDecreased expression[9]
ApoptosisBax/Bcl-2 ratioARONot specifiedIncreased ratio[10]
Nrf2 PathwayNrf2MRC-5 (lung)Not specifiedInduced nuclear translocation[4][5]
Nrf2 PathwayHO-1HepG2Not specifiedDose- and time-dependent increase in protein and mRNA[7]
InflammationMMP-2, MMP-7colo 205Not specifiedDose-dependent inhibition of expression[3]

Table 3: In Vivo Studies - Dosages and Outcomes

Animal ModelDAS DosageRouteKey FindingsReference
Wistar Rats150 mg/kg/dayIntraperitonealEnhanced antioxidant enzymes (SOD, CAT, GPx) and Nrf2 activation; suppressed inflammatory markers (iNOS, NF-κB, TNF-α) in gentamicin-induced nephrotoxicity.[6]
RatsOral (7 days)OralCmax plasma level of 15 ± 4.2 μM; increased pulmonic Nrf2 protein expression and antioxidant enzyme activity.[4][5]
Swiss Albino MiceNot specifiedNot specifiedUpregulated p53 and Bax; downregulated Bcl-2 and survivin; reduced expression of Ras, PI3K/Akt, and p38MAPK in DMBA-induced skin tumors.[2]
C57BL/6 MiceUp to 1600 mg/kgOral (single dose)Well-tolerated with no mortality; considered to have a safe acute toxicity profile.[12]

Key Experimental Methodologies

Investigating the effects of DAS on cellular signaling requires a combination of in vitro and in vivo techniques. The following are detailed protocols for commonly cited experiments.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines (e.g., Ca Ski for cervical cancer, ARO for thyroid cancer, HepG2 for liver studies).[7][9][10]

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • DAS Preparation: Dissolve DAS in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Treatment Protocol: Seed cells in plates or flasks and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of DAS (e.g., 25, 50, 75, 100 μM) or vehicle control (DMSO) for specified time periods (e.g., 24, 48 hours).[9]

Western Blotting for Protein Expression Analysis
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Quantification: Determine protein concentration using a BCA or Bradford protein assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Nrf2, p-ERK, β-actin) overnight at 4°C.[2][6][9]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Harvest cells after DAS treatment, including any floating cells. Wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Analysis: Use analysis software to generate a histogram of cell count versus DNA content, allowing for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[10]

Experimental_Workflow cluster_paths start Start: Hypothesis Formulation culture 1. Cell Culture (e.g., Ca Ski cells) start->culture treat 2. Treatment (Vehicle vs. DAS at various doses/times) culture->treat harvest 3. Cell Harvesting & Lysis treat->harvest protein_extract 4a. Protein Extraction & Quantification (BCA) harvest->protein_extract cell_fix 4b. Cell Fixation & Staining (Propidium Iodide) harvest->cell_fix mtt 4c. Cell Viability Assay (e.g., MTT) harvest->mtt western 5a. Western Blot (for p53, Bax, Bcl-2, etc.) protein_extract->western protein_analysis 6a. Densitometry & Analysis western->protein_analysis end Conclusion & Data Interpretation protein_analysis->end flow 5b. Flow Cytometry cell_fix->flow cycle_analysis 6b. Cell Cycle Profile Analysis flow->cycle_analysis cycle_analysis->end mtt_read 5c. Plate Reader Measurement mtt->mtt_read viability_analysis 6c. IC50 Calculation mtt_read->viability_analysis viability_analysis->end

Diagram 4: A typical experimental workflow for studying DAS effects.

Discussion and Future Directions

This compound is a potent modulator of multiple signaling pathways, making it a compound of significant interest for chemoprevention and therapy. Its ability to simultaneously enhance antioxidant defenses via Nrf2, induce apoptosis in cancer cells, and suppress pro-inflammatory signals like NF-κB underscores its therapeutic potential.[2][6]

However, several areas require further investigation. The context-dependent regulation of MAPK pathways by DAS needs to be elucidated more clearly to understand when it acts as an activator versus an inhibitor. While acute toxicity appears low[12], the effects of long-term administration and its detailed pharmacokinetic and pharmacodynamic profiles in humans are not fully established. Furthermore, most studies have been conducted in vitro or in preclinical animal models. Rigorous clinical trials are necessary to translate these promising findings into therapeutic applications.

Future research should focus on developing targeted delivery systems to improve the bioavailability of DAS and minimize off-target effects. Investigating synergistic effects of DAS with existing chemotherapeutic agents could also open new avenues for combination therapies, potentially reducing drug resistance and toxicity.[3] A deeper understanding of its interaction with the gut microbiome and its metabolism will be crucial for optimizing its use as a dietary supplement or therapeutic agent.

References

toxicological profile of diallyl sulfide in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl sulfide (DAS) is a prominent organosulfur compound found in garlic (Allium sativum) and is recognized for its potential therapeutic properties, including chemopreventive and cardioprotective effects. Despite its promising bioactivity, a comprehensive understanding of its toxicological profile is paramount for its safe development as a potential therapeutic agent. This technical guide provides an in-depth overview of the preclinical toxicology of this compound, summarizing key findings from in vitro and in vivo studies. The document covers acute, subchronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While significant research has elucidated the mechanisms of DAS's biological effects, particularly its interaction with metabolic enzymes and antioxidant pathways, there are notable gaps in the publicly available preclinical safety data, especially concerning long-term exposure and reproductive health. This guide aims to consolidate the existing knowledge, present it in a clear and accessible format, and highlight areas requiring further investigation.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single dose. For this compound, the primary measure of acute toxicity is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Data Presentation: Acute Oral Toxicity of this compound

SpeciesStrainRoute of AdministrationLD50Reference
RatNot SpecifiedOral2980 mg/kg[1][2]
MouseC57BL/6Oral>1600 mg/kg (No mortality or significant toxicological changes observed)[3][4][5]

Experimental Protocols: Acute Oral Toxicity (General Guideline - OECD 423)

The acute toxic class method (OECD 423) is a sequential testing procedure that uses a small number of animals to classify a substance into a toxicity category.

  • Animals: Typically, three animals of a single sex (usually females, as they are often slightly more sensitive) are used for each step.

  • Housing and Fasting: Animals are caged individually and fasted (with access to water) overnight before dosing.

  • Dose Administration: The test substance is administered orally via gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information about the substance.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Procedure:

    • If mortality occurs in the first group, the test is repeated with a lower dose in a new group of animals.

    • If no mortality occurs, the test is repeated with a higher dose in a new group of animals.

    • This stepwise procedure continues until the dose that causes mortality is identified, allowing for classification of the substance's acute toxicity.

Subchronic and Chronic Toxicity

Subchronic (typically 90 days) and chronic (longer-term) toxicity studies are crucial for identifying the potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL) for repeated exposures.

Data Presentation: Subchronic and Chronic Toxicity of this compound

No dedicated 90-day or chronic oral toxicity studies for this compound in rodents with a determined NOAEL were identified in the publicly available literature. This represents a significant data gap in the toxicological profile of DAS.

Experimental Protocols: 90-Day Oral Toxicity Study in Rodents (General Guideline - OECD 408)

This guideline provides a framework for evaluating the effects of a substance administered orally for 90 days.

  • Animals: The preferred species is the rat. At least 10 males and 10 females per group are used.

  • Dose Levels: At least three dose levels and a concurrent control group are required. The highest dose should induce toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity.

  • Administration: The test substance is administered daily, seven days a week, for 90 days, typically via the diet, drinking water, or gavage.

  • Observations:

    • Clinical Signs: Daily observations for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to assess a range of parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).

    • Ophthalmology: Examinations are performed before and after the study.

    • Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined microscopically for any pathological changes.

  • NOAEL Determination: The highest dose at which no adverse effects are observed is determined as the NOAEL.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer.

Data Presentation: Genotoxicity of this compound

AssayTest SystemMetabolic Activation (S9)ResultReference
Sister Chromatid ExchangeHamster Ovary CellsNot specifiedPositive[2]
Cytogenetic Analysis (Chromosome Aberrations)Hamster Ovary CellsNot specifiedPositive[2]

Note: There is a lack of comprehensive, publicly available data from standard battery of genotoxicity tests (e.g., Ames test, in vivo micronucleus test) conducted according to current OECD guidelines specifically for this compound.

Experimental Protocols: In Vitro Mammalian Chromosomal Aberration Test (General Guideline - OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO), cell strains, or primary cell cultures are used.

  • Treatment: Cells are exposed to the test substance at a minimum of three analyzable concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Metaphase Arrest: After treatment, a spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

  • Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Evaluation: A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or a reproducible increase at one or more concentrations.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to evaluate the tumor-inducing potential of a substance.

Data Presentation: Carcinogenicity of this compound

No dedicated carcinogenicity bioassays for this compound conducted by recognized bodies such as the National Toxicology Program (NTP) were identified in the publicly available literature. It is important to note that while some studies suggest DAS has chemopreventive properties against certain carcinogens, this does not preclude the possibility of its own carcinogenicity under different conditions.

Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproductive capabilities and normal development.

Data Presentation: Reproductive and Developmental Toxicity of this compound

No specific multi-generational reproductive or prenatal developmental toxicity studies for this compound were found in the publicly available literature. This is a critical data gap for a comprehensive risk assessment.

Experimental Protocols: Two-Generation Reproduction Toxicity Study (General Guideline - OECD 416)

This study evaluates the effects of a substance on male and female reproductive performance and on the offspring over two generations.

  • Animals: The rat is the preferred species.

  • Dosing: The test substance is administered to parental (P) generation animals for a period before mating, during mating, and for females, throughout gestation and lactation. Dosing is continued for the first-generation (F1) offspring, which then become the parents for the second generation (F2).

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition.

    • Offspring: Viability, sex ratio, body weight, clinical signs, and developmental landmarks.

    • Pathology: Gross necropsy and histopathology of reproductive organs of the P and F1 generations.

Mechanisms of Toxicity and Biological Interactions

The biological effects of this compound, including its potential toxicity, are closely linked to its metabolism and interaction with key cellular pathways.

Metabolism and Interaction with Cytochrome P450 Enzymes

This compound is a known modulator of cytochrome P450 (CYP) enzymes, particularly CYP2E1.

  • Inhibition of CYP2E1: DAS and its metabolites, diallyl sulfoxide (DASO) and diallyl sulfone (DASO2), are competitive inhibitors of CYP2E1.[3][6][7][8] DASO2 is also a suicide inhibitor of this enzyme.[3][6][7][8] This inhibition can have a dual effect: it can be protective by preventing the metabolic activation of certain pro-carcinogens and pro-toxins, but it could also potentially lead to adverse effects by altering the metabolism of other xenobiotics or endogenous compounds.

Mandatory Visualization: this compound Metabolism and CYP2E1 Inhibition

DAS_Metabolism_CYP2E1_Inhibition cluster_metabolism Metabolism of this compound cluster_inhibition Inhibition of CYP2E1 DAS This compound (DAS) DASO Diallyl Sulfoxide (DASO) DAS->DASO CYP2E1 CYP2E1 CYP2E1 DAS->CYP2E1 Competitive Inhibition DASO2 Diallyl Sulfone (DASO2) DASO->DASO2 CYP2E1 DASO->CYP2E1 Competitive Inhibition DASO2->CYP2E1 Suicide Inhibition ToxicMetabolite Toxic Metabolite Protoxin Pro-toxin / Pro-carcinogen Protoxin->ToxicMetabolite Metabolic Activation

Caption: Metabolism of this compound and its inhibitory effects on CYP2E1.

Interaction with the Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).

  • Nrf2 Activation: Some studies on related organosulfur compounds from garlic, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), have shown that they can activate the Nrf2 pathway.[9][10][11][12] This activation leads to the transcription of antioxidant and detoxifying enzymes, which is a key mechanism of their protective effects. While direct evidence for DAS is less abundant, its structural similarity suggests a potential for similar activity.

Mandatory Visualization: General Workflow for Assessing Nrf2 Activation

Nrf2_Activation_Workflow start Cell Culture (e.g., Hepatocytes) treatment Treatment with this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis gene_expression RNA Extraction and qPCR treatment->gene_expression nrf2_translocation Nuclear and Cytoplasmic Fractionation lysis->nrf2_translocation western_blot Western Blot Analysis nrf2_translocation->western_blot Measure Nuclear Nrf2 ho1_nqo1 Analysis of Nrf2 Target Genes (e.g., HO-1, NQO1) gene_expression->ho1_nqo1

Caption: Experimental workflow to investigate Nrf2 activation by this compound.

Conclusion and Future Directions

This compound exhibits a complex toxicological profile. While acute toxicity appears to be low, especially when administered orally to mice, significant data gaps exist for other crucial toxicological endpoints. The lack of publicly available, comprehensive studies on subchronic and chronic toxicity, as well as reproductive and developmental toxicity and carcinogenicity, hinders a complete risk assessment.

The primary mechanism of DAS's biological activity appears to be its modulation of xenobiotic-metabolizing enzymes, particularly the inhibition of CYP2E1, and potentially the activation of the Nrf2 antioxidant response pathway. These mechanisms underlie both its potential therapeutic benefits and its toxicological interactions.

Future research should focus on:

  • Conducting comprehensive 90-day oral toxicity studies in rodents to establish a reliable NOAEL.

  • Performing two-generation reproductive and developmental toxicity studies to assess the potential risks to reproductive health.

  • Initiating long-term carcinogenicity bioassays to definitively evaluate the carcinogenic potential of this compound.

  • Completing a standard battery of genotoxicity tests according to current OECD guidelines.

  • Conducting detailed toxicokinetic studies to better understand the absorption, distribution, metabolism, and excretion of this compound and its metabolites.

A more complete understanding of the toxicological profile of this compound is essential for the safe development of this promising natural compound for therapeutic applications. The information presented in this guide serves as a foundation for researchers and drug development professionals to identify key areas for further investigation and to design appropriate preclinical safety evaluation programs.

References

Diallyl Sulfide: A Comprehensive Technical Guide on a Key Volatile Compound from Allium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl sulfide (DAS) and its related polysulfides, diallyl disulfide (DADS) and diallyl trisulfide (DATS), are highly volatile organosulfur compounds characteristic of Allium species, most notably garlic (Allium sativum). These compounds are the primary contributors to the pungent aroma and flavor of these plants and are formed upon the enzymatic breakdown of alliin. Beyond their sensory attributes, diallyl sulfides have garnered significant scientific interest for their broad spectrum of biological activities, including potent anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, chemical properties, and quantification in Allium species. It further details its mechanisms of action on key signaling pathways, offering valuable insights for researchers and professionals in drug development.

Introduction

The genus Allium, comprising economically and culturally significant plants such as garlic, onions, and leeks, is a rich source of bioactive organosulfur compounds. Among these, this compound and its polysulfide derivatives are of particular importance due to their volatility and potent biological effects. Upon tissue damage, the precursor molecule alliin is converted by the enzyme alliinase into allicin, which is unstable and rapidly decomposes into a variety of sulfur-containing compounds, including diallyl sulfides.[1] These molecules are not only responsible for the characteristic odor and taste of garlic but also for many of its purported health benefits.[1] This guide aims to provide a detailed technical resource on this compound for the scientific community.

Biosynthesis of this compound

The formation of this compound is a rapid enzymatic process initiated by the disruption of Allium plant tissues.

This compound Biosynthesis Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin Tissue Damage Alliinase Alliinase (enzyme) Alliinase->Allicin DAS This compound (DAS) Allicin->DAS Decomposition DADS Diallyl Disulfide (DADS) Allicin->DADS DATS Diallyl Trisulfide (DATS) Allicin->DATS Other_Sulfides Other Organosulfur Compounds Allicin->Other_Sulfides

Caption: Biosynthesis of diallyl sulfides from alliin.

Quantitative Analysis of this compound in Allium Species

The concentration of this compound and its related compounds can vary significantly depending on the Allium species, geographical origin, cultivation conditions, and the extraction and analytical methods employed. The following tables summarize quantitative data from various studies.

Table 1: Concentration of this compound and Related Compounds in Allium sativum (Garlic)

Garlic Variety/OriginThis compound (%)Diallyl Disulfide (%)Diallyl Trisulfide (%)Analytical MethodReference
Bangladeshi Garlic-28.9915.36GC-MS[2]
China Garlic-17.2421.98GC-MS[2]
Spanish Garlic (Steam Distilled)9.520.833.4GC-MS[3]
Indonesian Single Clove Garlic-0.02960.0093GC[4]
Indonesian Clove Garlic-0.02480.0087GC[4]

Table 2: Concentration of this compound and Related Compounds in Other Allium Species

Allium SpeciesThis compound (%)Diallyl Disulfide (%)Diallyl Trisulfide (%)Analytical MethodReference
Allium vineale (Wild Garlic)-4.4 - 12.22.8 - 10.5GC-MS[3]
Allium cepa (Onion) Oil-PresentPresentGC-MS[5][6]

Experimental Protocols

Extraction of this compound

Protocol 4.1.1: Steam Distillation

This method is commonly used for extracting volatile compounds from plant materials.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

  • Procedure:

    • Mince fresh Allium bulbs (e.g., garlic) and place them in the round-bottom flask.

    • Add distilled water to the flask, typically at a 2:1 (v/w) ratio to the plant material.

    • Assemble the Clevenger apparatus and connect the condenser.

    • Heat the flask to boiling and continue distillation for 3-4 hours.

    • The volatile oil containing this compound will be collected in the collection arm of the Clevenger apparatus.

    • Separate the oil layer from the aqueous layer. Dry the oil over anhydrous sodium sulfate.

    • Store the extracted oil in a sealed vial at 4°C in the dark.

Protocol 4.1.2: Solvent Extraction

This method utilizes organic solvents to extract this compound.

  • Materials: Fresh Allium bulbs, dichloromethane (or another suitable solvent), blender, filter paper, rotary evaporator.

  • Procedure:

    • Homogenize fresh Allium bulbs with the chosen solvent (e.g., dichloromethane) in a blender.

    • Filter the homogenate to separate the liquid extract from the solid plant material.

    • Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C) to remove the solvent.

    • The resulting oily residue contains the diallyl sulfides. Store at 4°C.[5]

Extraction Workflow cluster_steam Steam Distillation cluster_solvent Solvent Extraction sd1 Mince Allium sd2 Add Water sd1->sd2 sd3 Distill (3-4h) sd2->sd3 sd4 Collect & Separate Oil sd3->sd4 end This compound Extract sd4->end se1 Homogenize with Solvent se2 Filter se1->se2 se3 Evaporate Solvent se2->se3 se4 Collect Oil se3->se4 se4->end start Fresh Allium start->sd1 start->se1 Nrf2 Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAS This compound (DAS) Keap1 Keap1 DAS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Promotes Nrf2_n->ARE Binds NF-kappaB Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAS This compound (DAS) IKK IKK Complex DAS->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) Inflammation Inflammation Inflammatory_Genes->Inflammation Promotes NFkappaB_n->Inflammatory_Genes Induces Transcription Apoptosis Induction DAS This compound (DAS) ROS ↑ Reactive Oxygen Species (ROS) DAS->ROS Bax ↑ Bax DAS->Bax Bcl2 ↓ Bcl-2 DAS->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Dysfunction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

A Historical Perspective on Diallyl Sulfide Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) and its related organosulfur compounds, derived from garlic (Allium sativum), have a rich history intertwined with traditional medicine and modern scientific inquiry. From the initial isolation of pungent "allyl sulfur" in the 19th century to the elucidation of complex signaling pathways in the 21st, the journey of this compound research offers a compelling narrative of scientific discovery. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, the evolution of research focus, key biological activities with quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates.

Historical Milestones in this compound Research

The scientific investigation into the compounds responsible for the characteristic properties of garlic began over 170 years ago. Here are some of the pivotal moments in the history of this compound research:

  • 1844: Theodor Wertheim, an Austrian chemist, first isolated a pungent, sulfur-containing substance from garlic by steam distillation, which he named "allyl sulfur." This marked the initial step towards understanding the chemistry of garlic.

  • 1892: The German chemist Friedrich Wilhelm Semmler identified diallyl disulfide (DADS) as one of the primary components of distilled garlic oil, providing a more precise chemical identity to Wertheim's "allyl sulfur".[1]

  • 1944: The true precursor to many of garlic's bioactive sulfur compounds, allicin, was discovered by Chester J. Cavallito and John Hays Bailey.[2] They identified allicin as a highly unstable compound responsible for garlic's potent antimicrobial properties.

  • 1947: A. Stoll and E. Seebeck elucidated the enzymatic formation of allicin. They discovered that the stable precursor alliin is converted to the reactive allicin by the enzyme alliinase when garlic cloves are crushed or damaged.[1] This finding was crucial for understanding the chemistry of garlic preparations.

  • Mid to Late 20th Century: Research focus shifted towards understanding the biological activities of garlic and its derivatives. Early studies explored the antimicrobial and lipid-lowering effects.

  • Late 20th and Early 21st Century: With advancements in molecular biology and cell signaling, research on this compound and its congeners (diallyl disulfide, diallyl trisulfide) intensified. A significant body of evidence emerged demonstrating their potent anticancer, antioxidant, and anti-inflammatory properties, leading to investigations into their mechanisms of action at the molecular level.[3][4]

Physicochemical Properties and Synthesis

This compound (C6H10S) and diallyl disulfide (C6H10S2) are volatile, oil-soluble compounds responsible for the characteristic odor of garlic. They are formed from the decomposition of allicin.

Synthesis of Diallyl Disulfide

A common laboratory-scale synthesis of diallyl disulfide involves the reaction of allyl bromide with a disulfide source, often in the presence of a phase transfer catalyst to improve reaction efficiency. A microwave-assisted method has also been developed for a more rapid synthesis.

Table 1: Physicochemical Properties of this compound and Diallyl Disulfide

PropertyThis compound (DAS)Diallyl Disulfide (DADS)
Chemical Formula C6H10SC6H10S2
Molar Mass 114.21 g/mol 146.27 g/mol
Appearance Colorless to pale yellow liquidYellowish liquid
Odor Strong, garlic-likeStrong, garlic-like
Boiling Point 139 °C180 °C
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in ethanol and oils

Key Biological Activities of Diallyl Sulfides

Decades of research have unveiled a broad spectrum of biological activities for this compound and its related compounds. The following sections summarize the key findings in the areas of cancer, oxidative stress, and inflammation, supported by quantitative data.

Anticancer Activity

Diallyl sulfides have been extensively studied for their chemopreventive and chemotherapeutic potential against various cancers. Their mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Table 2: In Vitro Anticancer Activity of Diallyl Disulfide (DADS) - IC50 Values

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HL-60Human Leukemia< 25Not Specified[5]
K562Human LeukemiaNot SpecifiedNot Specified[5]
MCF-7Human Breast Cancer4Not Specified[3]
MDA-MB-231Human Breast Cancer6Not Specified[3]
PC-3Human Prostate Cancer40Not Specified[3]
HCT-15Human Colon CancerNot SpecifiedNot Specified[6]
DLD-1Human Colon CancerNot SpecifiedNot Specified[7]
HepG2Human Liver CancerNot SpecifiedNot Specified[6]
Antioxidant Activity

Diallyl sulfides exhibit significant antioxidant properties, both directly by scavenging reactive oxygen species (ROS) and indirectly by upregulating the expression of antioxidant enzymes through the activation of the Nrf2 signaling pathway.

Table 3: Quantitative Data on the Antioxidant Effects of Diallyl Sulfides

ParameterModel SystemTreatmentResultReference
Glutathione S-transferase (GST) activityRat lungDASIncreased activity[4]
Glutathione Reductase (GR) activityRat lungDASIncreased activity[4]
Catalase (CAT) activityRat lungDASIncreased activity[4]
GSH/GSSG ratioRat lungDASIncreased ratio[4]
Nrf2 nuclear translocationMRC-5 lung cellsDASIncreased translocation[4][8]
Anti-inflammatory Activity

Diallyl sulfides have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade, and reducing the production of pro-inflammatory cytokines.

Table 4: Quantitative Data on the Anti-inflammatory Effects of Diallyl Disulfide (DADS)

ParameterModel SystemTreatmentResultReference
NF-κB activationCerulein-induced pancreatitis in miceDADSSuppressed transcriptional activity of NF-κB p65[2]
IκB degradationCerulein-induced pancreatitis in miceDADSSuppressed degradation[2]
Pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6)LPS-stimulated RAW264.7 cellsDADSReduced production[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, treat the cells with various concentrations of this compound or diallyl disulfide (typically ranging from 1 to 200 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%). Include a vehicle control group.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-Bcl-2, anti-Nrf2) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways Modulated by Diallyl Sulfides

Diallyl sulfides exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Apoptosis Induction Pathway

Diallyl disulfide induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.

apoptosis_pathway DADS Diallyl Disulfide (DADS) ROS ↑ Reactive Oxygen Species (ROS) DADS->ROS Bax ↑ Bax DADS->Bax Bcl2 ↓ Bcl-2 DADS->Bcl2 p53 ↑ p53 DADS->p53 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21 ↑ p21 p53->p21 CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest CellCycleArrest->Apoptosis

Caption: DADS-induced apoptosis signaling pathway.

Nrf2-Mediated Antioxidant Response

Diallyl sulfides activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAS This compound (DAS) Nrf2_Keap1 Nrf2-Keap1 Complex DAS->Nrf2_Keap1 dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Ubiquitination Proteasomal Degradation Nrf2_Keap1->Ubiquitination Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes (HO-1, GST, NQO1) ARE->AntioxidantEnzymes nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK DADS Diallyl Disulfide (DADS) DADS->IKK NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_p p-IκBα NFkB_IkB->IkB_p Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_nuc->DNA InflammatoryGenes ↑ Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->InflammatoryGenes

References

Diallyl Sulfide Structure-Activity Relationship: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 13, 2025

Introduction

Diallyl sulfide (DAS) and its related organosulfur compounds, primarily derived from garlic (Allium sativum), have garnered significant scientific interest due to their diverse pharmacological activities. These compounds, including diallyl disulfide (DADS) and diallyl trisulfide (DATS), exhibit a broad spectrum of biological effects, encompassing anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the structure-activity relationship (SAR) of these molecules is pivotal for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the SAR studies of this compound and its analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals in this field.

Core Structure and Key Modifications

The core structure of this compound consists of two allyl groups linked by a single sulfur atom. The primary modifications explored in SAR studies involve altering the number of sulfur atoms in the polysulfide chain and substituting the allyl groups. These modifications have been shown to significantly impact the biological activity of the compounds.

Quantitative Biological Activity Data

The biological activities of this compound and its analogs have been quantified using various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: Anticancer Activity (IC50 values in µM)
CompoundCell LineHCT-15 (Colon)DLD-1 (Colon)MDA-MB-231 (Breast)MCF-7 (Breast)
This compound (DAS)>100>100--
Diallyl Disulfide (DADS)--64
Diallyl Trisulfide (DATS)11.5[1]13.3[1]--

Note: A lower IC50 value indicates higher potency.

Table 2: Antimicrobial Activity (MIC values)
CompoundBacillus cereus (mM)Campylobacter jejuni (µg/mL)Staphylococcus aureus (µg/mL)Escherichia coli (inhibition zone)Pseudomonas aeruginosa (inhibition zone)Candida albicans (IC50 µg/mL)
This compound (DAS)54.75[2]-----
Diallyl Disulfide (DADS)--12 - 49[3]11.4[3]21.9[3]116.2[3]
Diallyl Trisulfide (DATS)-≤ 32[4]8[3]--56.1[3]
Diallyl Tetrasulfide--2[3]---

Note: A lower MIC value indicates higher antimicrobial activity. The antimicrobial activity of diallyl sulfides generally increases with the number of sulfur atoms in the polysulfide chain.[3]

Key Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.

NF-kB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAS This compound (DAS) IKK IKK Complex DAS->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Proteasomal\nDegradation Proteasomal Degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Gene Transcription NFkB_active->Genes activates Nrf2 Antioxidant Response Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAS This compound (DAS) Keap1 Keap1 DAS->Keap1 modifies cysteine residues of ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation of Ubiquitin-Proteasome\nSystem Ubiquitin-Proteasome System Nrf2_active Active Nrf2 Nrf2->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Genes Antioxidant Enzyme Gene Expression (e.g., HO-1) ARE->Genes activates transcription of MTT Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with Diallyl Sulfide Analogs Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilization Solution Incubate2->Add_Solubilizer Read Measure Absorbance (570 nm) Add_Solubilizer->Read Analyze Calculate Cell Viability and IC50 Read->Analyze End End Analyze->End Western Blot Workflow for NF-kB Translocation Start Start Treat Cell Treatment and Nuclear/Cytoplasmic Fractionation Start->Treat Quantify Protein Quantification Treat->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (anti-p65) Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Quantify Band Intensity Detect->Analyze End End Analyze->End

References

In Silico Modeling of Diallyl Sulfide Interactions with Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Diallyl sulfide (DAS), a principal organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its therapeutic potential, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for the development of novel therapeutic strategies. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to elucidate the interactions between DAS and its protein targets at an atomic level.[3] This technical guide offers an in-depth overview of the computational methodologies used to study DAS-protein interactions, summarizes key findings from existing research, and provides detailed protocols for researchers, scientists, and drug development professionals.

Introduction to this compound and Its Biological Significance

This compound (C₆H₁₀S) is a volatile, oil-soluble organosulfur compound responsible for the characteristic odor of garlic.[2] It is produced from the enzymatic decomposition of allicin when garlic cloves are crushed.[2] Extensive research has demonstrated that DAS and its related compounds, diallyl disulfide (DADS) and diallyl trisulfide (DATS), exhibit a wide range of biological activities. These compounds are known to modulate multiple signaling pathways implicated in the pathogenesis of various diseases, particularly cancer.[2] The primary mechanisms of action include the induction of apoptosis, regulation of cell cycle progression, and mitigation of oxidative stress and inflammation.[2]

Key Protein Targets and Signaling Pathways of this compound

In silico and experimental studies have identified several key protein targets through which DAS exerts its biological effects. These proteins are critical nodes in major signaling pathways that regulate cellular homeostasis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[4] Diallyl disulfide (DADS) has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB, and suppressing the transcriptional activity of the p65 subunit.[4][5] This inhibition leads to a reduction in the expression of pro-inflammatory and pro-survival genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus DAS This compound IKK IKK Complex DAS->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates

This compound Inhibition of the NF-κB Pathway.
Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[6] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[7] Oxidative stress or the presence of electrophilic compounds like DAS can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 activates the expression of numerous antioxidant and detoxification genes.[6] In silico studies suggest that various natural compounds can effectively interact with the Keap1 binding site, dissociating it from Nrf2.[7]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus DAS This compound Keap1 Keap1 DAS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Activation of the Nrf2 Antioxidant Pathway by DAS.
Apoptosis Pathway (p53 and Caspases)

DAS and its derivatives are potent inducers of apoptosis in cancer cells. This process is often mediated through the activation of the tumor suppressor protein p53 and the caspase cascade.[8][9] DAS can increase the expression of p53, which in turn arrests the cell cycle and initiates the mitochondrial (intrinsic) pathway of apoptosis.[8] This leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately resulting in programmed cell death.[9][10]

Apoptosis_Pathway DAS This compound p53 p53 DAS->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

DAS-Induced Apoptosis via p53 and Caspase Activation.

In Silico Methodologies for Studying DAS-Protein Interactions

Computational methods are indispensable for predicting and analyzing the interactions between small molecules like DAS and their protein targets. Molecular docking and molecular dynamics simulations are the two most prominent techniques employed for this purpose.

General Workflow

The general workflow for an in silico analysis of DAS-protein interactions involves several key stages, from data acquisition and preparation to simulation and analysis. This systematic process ensures the reliability and reproducibility of the computational predictions.

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_analysis 3. Analysis & Refinement PDB Retrieve Protein Structure (e.g., from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Obtain Ligand Structure (e.g., from PubChem) PrepLigand Prepare Ligand (Generate 3D conformer, assign charges) Ligand->PrepLigand Grid Define Binding Site & Generate Grid Box PrepProtein->Grid PrepLigand->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Pose Generate Binding Poses & Calculate Scores Dock->Pose Analyze Analyze Interactions (H-bonds, hydrophobic) Pose->Analyze MD_Sim Molecular Dynamics (MD) Simulation (Optional) Analyze->MD_Sim PostProcess Post-processing (Binding Free Energy, etc.) MD_Sim->PostProcess

General workflow for in silico DAS-protein interaction studies.
Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the binding affinity through a scoring function. The following is a generalized protocol for docking this compound to a protein of interest using common tools like AutoDock.

3.2.1. Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem in SDF or MOL2 format.

  • Energy Minimization and Charge Assignment: Use a molecular modeling tool (e.g., Avogadro, UCSF Chimera) to perform energy minimization of the ligand structure. Assign partial charges (e.g., Gasteiger charges) which are crucial for calculating electrostatic interactions.

  • Define Torsion Angles: Identify the rotatable bonds in the DAS molecule. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Save in PDBQT Format: Convert the prepared ligand file into the PDBQT format, which is required by AutoDock. This format includes atomic coordinates, partial charges, and information about rotatable bonds.

3.2.2. Protein Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to help identify the binding site.

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. If the structure is a multimer, retain only the chain of interest unless the biological unit is multimeric.

  • Add Hydrogens and Repair Structure: Add polar hydrogen atoms to the protein structure, as they are often missing from crystal structures. Check for and repair any missing residues or atoms using software like PyMOL or UCSF Chimera.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Save in PDBQT Format: Convert the prepared protein file into the PDBQT format.

3.2.3. Grid Generation

  • Identify the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the experimental structure or by using binding site prediction software.

  • Define the Grid Box: A grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand conformations.[11][12][13] The size and center of the grid box must be carefully chosen to encompass the entire binding pocket.[11][12][13] For example, a typical grid box might have dimensions of 50 x 60 x 60 Å with a spacing of 0.375 Å.[11]

  • Generate Grid Parameter File: Create a grid parameter file (.gpf) that specifies the protein file, ligand atom types, and the grid box dimensions and coordinates.

  • Run AutoGrid: Execute the AutoGrid program to pre-calculate the interaction energies for each atom type in the ligand with the protein, creating map files that speed up the subsequent docking calculations.

3.2.4. Docking Simulation

  • Create Docking Parameter File: Prepare a docking parameter file (.dpf) that specifies the protein and ligand PDBQT files, the grid map files, and the parameters for the search algorithm (e.g., Lamarckian Genetic Algorithm).

  • Run AutoDock: Execute the AutoDock program. It will perform multiple independent docking runs to explore the conformational space of the ligand within the defined grid box.

  • Analyze Results: The output will be a docking log file (.dlg) containing the results of all docking runs. This includes the binding energy (in kcal/mol), ligand efficiency, and the coordinates of the docked ligand for each predicted pose. The poses are typically clustered based on their root-mean-square deviation (RMSD).

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations can be used to study the dynamic behavior of the DAS-protein complex over time.[14][15] This technique can provide insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein upon ligand binding. A typical MD simulation protocol using GROMACS involves:

  • System Preparation: Building a simulation box containing the protein-ligand complex, solvating it with water molecules, and adding ions to neutralize the system.

  • Force Field Selection: Choosing an appropriate force field (e.g., CHARMM, AMBER) to describe the interactions between atoms.[16][17] Specific parameters for this compound may need to be generated using tools like CGenFF or GAFF.[18]

  • Energy Minimization: Removing any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure while restraining the protein and ligand to allow the solvent to equilibrate.

  • Production Run: Running the simulation for a desired length of time (typically nanoseconds to microseconds) without restraints to observe the natural dynamics of the system.

  • Trajectory Analysis: Analyzing the resulting trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), and binding free energies.

Quantitative Data on DAS-Protein Interactions

The following tables summarize quantitative data from in silico studies on the interaction of this compound and its derivatives with various protein targets. Binding energy is a key metric from molecular docking studies, with more negative values indicating a stronger predicted binding affinity.[19]

Table 1: Molecular Docking Binding Energies of this compound (DAS) and its Derivatives with Protein Targets

LigandProtein TargetPDB IDBinding Energy (kcal/mol)Reference
This compoundEstrogen Receptor3ERT-[5]
Diallyl DisulfideEGFR (mutant)5XGN-8.2
Diallyl DisulfideEstrogen Receptor3ERT-[5]
Diallyl TrisulfideEstrogen Receptor3ERT-[5]
AllicinEGFR (mutant)5XGN-8.3
AlliinEGFR1M17-5.93[20]
Z-AjoeneEGFR1M17-5.42[20]
This compoundAKT-1--6.8[21]

Note: Some studies did not report specific binding energy values but indicated favorable interactions.

Table 2: Inhibition Constants (Ki) and IC50 Values for DAS Analogs against CYP2E1

CompoundKi (µmol/L)IC50 (µmol/L)Reference
This compound (DAS)6.317.3
Diallyl Ether3.16.3
Allyl Methyl Sulfide4.411.4

Conclusion

In silico modeling is a vital tool in modern drug discovery and mechanistic toxicology.[3] For natural compounds like this compound, these computational approaches provide invaluable insights into their interactions with protein targets, helping to explain their observed biological activities. Molecular docking can efficiently screen potential targets and predict binding modes, while molecular dynamics simulations offer a more detailed view of the stability and dynamics of these interactions. The methodologies and data presented in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives through computational approaches. Further research combining in silico predictions with experimental validation will be crucial for advancing these promising natural compounds toward clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Diallyl Sulfide from Garlic Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) is a key organosulfur compound found in garlic (Allium sativum) and is a subject of growing interest in drug development due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Garlic oil, typically extracted from crushed garlic cloves, contains a complex mixture of sulfur compounds, with diallyl disulfide (DADS) and diallyl trisulfide (DATS) often being the most abundant constituents.[1][2][3] this compound is generally present in smaller quantities.[1][2][3] The isolation of pure this compound is crucial for preclinical and clinical investigations to accurately determine its pharmacokinetic, pharmacodynamic, and toxicological profiles.

These application notes provide detailed protocols for the extraction of garlic oil rich in organosulfur compounds and the subsequent purification of this compound using laboratory-scale chromatographic techniques.

Data Presentation: Composition of Garlic Oil from Various Extraction Methods

The concentration of this compound and other major organosulfur compounds in garlic oil can vary significantly depending on the extraction method and the geographical origin of the garlic. The following table summarizes representative quantitative data from the literature.

Extraction MethodGarlic OriginThis compound (%)Diallyl Disulfide (%)Diallyl Trisulfide (%)Other Major Compounds (%)Reference
Steam DistillationSpain1.9 - 9.520.8 - 27.916.8 - 33.4Allyl methyl disulfide (4.4-8.3), Allyl methyl trisulfide (14.5-19.2)[2]
HydrodistillationSpain-25.221.1Allyl methyl trisulfide (23.8)[2]
Steam DistillationIndia-27.1 - 46.819.9 - 34.1Allyl methyl trisulfide (8.3-18.2), Allyl methyl disulfide (4.4-12.0)[2]
Steam DistillationChina (Commercial)4.5 - 11.445.1 - 63.218.5 - 23.4Diallyl tetrasulfide (6.3-10.5)[2]
Hydrodistillation-13.0644.9813.63Methyl allyl disulfide (11.87), Methyl allyl trisulfide (4.84)[4]
Supercritical CO2----Yield: 0.65-1.0%[5]

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

Part 1: Extraction of Crude Garlic Oil

Two primary methods for the extraction of garlic oil are detailed below: Steam Distillation, a classical and widely used method, and Supercritical Fluid Extraction (SFE) with CO2, a more modern and selective technique.

Steam distillation is a common method for extracting essential oils from plant materials.[6] The process involves passing steam through the crushed garlic, which vaporizes the volatile organosulfur compounds. The resulting vapor is then condensed and collected.

Materials and Equipment:

  • Fresh garlic bulbs

  • Blender or food processor

  • Steam distillation apparatus (including a boiling flask, still pot, condenser, and receiving flask)

  • Heating mantle

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Garlic: Peel and finely chop or crush fresh garlic bulbs. The disruption of the garlic's cell structure is essential to release the enzyme alliinase, which catalyzes the conversion of alliin to allicin. Allicin is an unstable compound that then decomposes into various diallyl sulfides.[7]

  • Steam Distillation Setup: Set up the steam distillation apparatus. Place the crushed garlic into the still pot and add deionized water to cover the material.

  • Distillation: Heat the boiling flask to generate steam, which is then passed through the still pot containing the crushed garlic. The volatile components of the garlic oil will co-distill with the steam.

  • Condensation and Collection: The steam and garlic oil vapor mixture is passed through a condenser, where it cools and liquefies. Collect the distillate, which will be a two-phase mixture of garlic oil and water, in a receiving flask. The distillation process typically takes 3-5 hours.[8]

  • Separation of Oil: Transfer the distillate to a separatory funnel. The pale yellow garlic oil will form a layer on top of the water.[8] Allow the layers to separate completely.

  • Washing and Drying: Drain the aqueous layer. Wash the oil layer with a saturated NaCl solution to remove any remaining water-soluble impurities. Separate the oil layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the anhydrous sodium sulfate. If any solvent was used for extraction from the distillate, remove it using a rotary evaporator at a temperature of 40°C to obtain the crude garlic oil.[7] The yield of essential oil is typically in the range of 0.18% to 0.22% of the fresh weight of the garlic.[8]

SFE with supercritical CO2 is a green technology that offers high selectivity and yields extracts free of solvent residues.[9]

Materials and Equipment:

  • Fresh garlic bulbs, lyophilized and ground

  • Supercritical fluid extraction system

  • High-pressure CO2 source

Procedure:

  • Sample Preparation: Fresh garlic should be lyophilized (freeze-dried) and ground to a fine powder to increase the surface area for extraction.

  • SFE System Setup: Load the ground garlic powder into the extraction vessel of the SFE system.

  • Extraction Parameters: The extraction conditions can be optimized for the desired compounds. Based on literature, optimal conditions for garlic oil extraction using SC-CO2 are a pressure of 300-400 bar and a temperature of 35-50°C.[5]

  • Extraction Process: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 then passes through the extraction vessel, dissolving the organosulfur compounds from the garlic powder.

  • Separation and Collection: The CO2-extract mixture is then passed into a separator vessel at a lower pressure and temperature, causing the CO2 to return to a gaseous state and the garlic oil extract to precipitate. The extract is collected from the separator. The CO2 can be recycled.

  • Yield: The yield of garlic extract from SFE can range from 0.65% to 1.0%.[5]

Part 2: Purification of this compound by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture. The principle is to separate compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase. This compound, being the least polar among diallyl mono-, di-, and trisulfides, is expected to elute first.

Materials and Equipment:

  • Crude garlic oil

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent solvents: n-hexane and ethyl acetate (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization (or potassium permanganate stain)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Oil: Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. Spot the crude garlic oil on a TLC plate and develop it in various ratios of n-hexane:ethyl acetate (e.g., 99:1, 95:5, 90:10). The goal is to find a solvent system where the different sulfide spots are well-separated. This compound, being the least polar, should have the highest Rf value.

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent loading.

    • Equilibrate the column by passing several column volumes of the initial eluent (e.g., 100% n-hexane or a very low percentage of ethyl acetate in hexane) through it.

  • Sample Loading:

    • Dissolve the crude garlic oil in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient could be:

      • 100% n-hexane (2 column volumes)

      • 1-2% ethyl acetate in n-hexane (to elute this compound)

      • Gradually increase to 5-10% ethyl acetate in n-hexane (to elute diallyl disulfide and then diallyl trisulfide).

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) in separate test tubes.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots. Combine the fractions that contain pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

  • Purity Confirmation: The purity of the isolated this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction of Crude Garlic Oil cluster_purification Purification of this compound garlic Fresh Garlic Cloves crushing Crushing/Grinding garlic->crushing extraction_method Extraction Method crushing->extraction_method steam_distillation Steam Distillation extraction_method->steam_distillation Classical sfe Supercritical Fluid Extraction (SFE) with CO2 extraction_method->sfe Modern crude_oil Crude Garlic Oil steam_distillation->crude_oil sfe->crude_oil column_chromatography Flash Column Chromatography (Silica Gel) crude_oil->column_chromatography elution Gradient Elution (n-hexane:ethyl acetate) column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporator) pooling->solvent_removal pure_das Purified this compound solvent_removal->pure_das

Caption: Workflow for the extraction and purification of this compound from garlic.

Method Selection Guide

Method_Selection cluster_scale Scale of Operation cluster_purity Purity Requirement cluster_recommendation Recommended Method start Desired Outcome? lab_scale Laboratory Scale start->lab_scale industrial_scale Industrial Scale start->industrial_scale high_purity High Purity (>95%) lab_scale->high_purity crude_extract Crude Extract lab_scale->crude_extract industrial_scale->high_purity industrial_scale->crude_extract sfe_chromatography SFE + Column Chromatography industrial_scale->sfe_chromatography steam_dist_chromatography Steam Distillation + Column Chromatography industrial_scale->steam_dist_chromatography sfe_only SFE Only industrial_scale->sfe_only steam_dist_only Steam Distillation Only industrial_scale->steam_dist_only high_purity->sfe_chromatography Higher Selectivity high_purity->steam_dist_chromatography Cost-Effective crude_extract->sfe_only Solvent-Free crude_extract->steam_dist_only Conventional

Caption: Decision tree for selecting an appropriate extraction and purification method.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Diallyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the identification and quantification of diallyl sulfide and related organosulfur compounds from complex matrices, such as garlic essential oil, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key flavor component in garlic (Allium sativum) and is of significant interest for its potential therapeutic properties. The methodology detailed below covers sample preparation, instrument parameters, and data analysis, offering a robust framework for accurate and reproducible results.

Experimental Protocols

Sample Preparation: Extraction of this compound from Garlic

The extraction of volatile organosulfur compounds like this compound is critical for accurate analysis. The following protocol is a common method using solvent extraction, which is effective for preparing samples from fresh garlic or garlic-derived products.[1]

Materials:

  • Garlic cloves or garlic-derived product

  • Solvents: Hexane or Ethyl Acetate (analytical grade)[1]

  • Acetone (analytical grade)[2]

  • Anhydrous Sodium Sulfate

  • Mortar and pestle or blender

  • Rotary evaporator

  • Syringe filters (0.45 µm PVDF)[1]

Procedure:

  • Homogenization: Weigh a known quantity of fresh garlic cloves and crush them using a mortar and pestle to initiate the enzymatic reactions that produce allicin and its subsequent breakdown products, including this compound.[1][3]

  • Solvent Extraction: Immediately transfer the homogenized garlic to a flask and add a nonpolar solvent such as hexane or ethyl acetate.[1] The ratio of solvent to sample should be sufficient to ensure complete immersion and extraction.

  • Extraction: Agitate the mixture for a specified period (e.g., 30-60 minutes) at room temperature.

  • Drying and Filtration: Decant the solvent extract and pass it through anhydrous sodium sulfate to remove residual water. Filter the dried extract to remove solid particles.

  • Concentration: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a concentrated oil extract.[1][2]

  • Reconstitution: Dissolve the resulting oil in a precise volume of acetone or hexane to achieve a known concentration suitable for GC-MS injection.[2]

  • Final Filtration: Filter the final solution using a 0.45 µm syringe filter directly into a GC vial.[1]

G Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start_node start_node process_node process_node analysis_node analysis_node result_node result_node A Garlic Sample (e.g., Clove, Oil) B Homogenization (Crushing/Blending) A->B C Solvent Extraction (e.g., Hexane, Ethyl Acetate) B->C D Filtration / Drying C->D E Solvent Evaporation (Rotary Evaporator) D->E F Reconstitution (in Acetone/Hexane) E->F G Inject 1µL into GC-MS F->G H Chromatographic Separation (Capillary Column) G->H I Mass Spectrometry (EI, 70eV) H->I J Peak Integration & Identification (NIST Library) I->J K Quantification (External Standard Method) J->K L Final Report K->L

Caption: Experimental workflow for this compound analysis.

Standard Preparation for Quantification

Quantitative analysis requires the creation of a calibration curve using certified standards.

Procedure:

  • Stock Solution: Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane or acetone) at a high concentration (e.g., 1000 µg/mL).

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards with concentrations spanning the expected range of the samples. A typical range is 0.5 µg/mL to 50 µg/mL.[2][4]

  • Calibration Curve: Inject each standard into the GC-MS under the same conditions as the samples. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. Linearity is typically confirmed by a coefficient of correlation (r) value greater than 0.999.[2][3]

G Quantitative Analysis Logic input_node input_node process_node process_node output_node output_node data_node data_node A Prepare Standard Solutions (Known Concentrations) B Analyze Standards via GC-MS A->B C Generate Calibration Curve (Peak Area vs. Concentration) B->C F Interpolate Sample Area on Calibration Curve C->F D Analyze Unknown Sample via GC-MS E Measure Peak Area of this compound D->E E->F G Determine Concentration in Sample (µg/mL) F->G

Caption: Logic for quantification via external standard method.

Data Presentation: GC-MS Parameters and Quantitative Summary

Recommended GC-MS Method Parameters

The following table summarizes a robust set of parameters for the analysis of this compound, compiled from multiple established methods.[2][3][5][6]

ParameterRecommended Setting
Gas Chromatograph Agilent 6890A, Thermo Scientific TSQ 8000, or equivalent
Column HP-5MS, TG-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[1][6]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[5][6]
Injector Temperature 250°C[6]
Injection Volume 1.0 µL[2][6]
Injection Mode Splitless or Split (e.g., 1:20 ratio)[1]
Oven Program Initial 50°C for 1 min, ramp at 10°C/min to 250°C, hold for 10 min[5][6]
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Impact (EI) at 70 eV[4]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 30-300 amu[4]
Compound Identification Comparison of retention time and mass spectrum with a known standard and the NIST library[7]
Method Validation and Performance

Method validation is essential for ensuring data quality. The table below presents typical performance characteristics for the quantitative analysis of this compound and the closely related diallyl disulfide (DADS).

ParameterThis compound (DAS)Diallyl Disulfide (DADS)Reference
Linearity Range (µg/mL) 0.5 - 500.5 - 20[2][4]
Correlation Coefficient (r) > 0.999> 0.999[2][3]
Limit of Detection (LOD) (µg/mL) Not specified0.3063[2]
Limit of Quantification (LOQ) (µg/mL) Not specified1.0210[2]
Key Identifying Ions (m/z) 45, 39, 41, 73, 72[8]41, 39, 45, 81, 146[9][8][9]
Example Quantitative Data

The concentration of this compound can vary significantly based on the source and preparation method of the garlic.

Sample TypeThis compound (% of total oil)Diallyl Disulfide (% of total oil)Diallyl Trisulfide (% of total oil)Reference
Garlic Essential Oil (Sample 1)7.02%32.91%39.79%[5]
Garlic Essential Oil (Sample 2)9.47%Not specified13.10% (Allyl methyl trisulfide)[6]

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. By following the outlined protocols for sample extraction and instrument operation, researchers can achieve accurate identification and quantification of this and other volatile organosulfur compounds. The provided parameters and performance data serve as a strong foundation for method development and validation in food science, natural product chemistry, and pharmaceutical research.

References

Application Note: Quantification of Diallyl Sulfide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of diallyl sulfide (DAS), a key organosulfur compound found in garlic and its preparations. The described protocol is applicable to researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development. This document provides comprehensive experimental protocols for sample preparation, chromatographic separation, and detection, along with a summary of validation parameters. A generalized experimental workflow is also presented visually.

Introduction

This compound (DAS) and related compounds, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), are major bioactive constituents of garlic (Allium sativum L.). These compounds are known for their potential therapeutic properties, including antimicrobial, antioxidant, and chemopreventive activities. Accurate and precise quantification of this compound in various matrices, including raw garlic, garlic-derived products, and biological samples, is crucial for quality control, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive technique for this purpose. This application note presents a detailed HPLC-UV method, which is commonly used for its accessibility and reliability.

Experimental Protocols

Sample Preparation (from Garlic Cloves)

This protocol describes the extraction of this compound from fresh garlic cloves. For other matrices, such as commercial garlic products or biological fluids, appropriate modifications to the extraction procedure will be necessary.

Materials:

  • Fresh garlic cloves

  • Methanol (HPLC grade)

  • Deionized water

  • Mortar and pestle or homogenizer

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh a representative sample of fresh garlic cloves (e.g., 5-10 g).

  • Homogenize the garlic cloves in a mortar and pestle or a mechanical homogenizer with a suitable volume of methanol (e.g., 20 mL). The addition of a small amount of anhydrous sodium sulfate can aid in removing water.

  • Transfer the homogenate to a centrifuge tube.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC-UV Method

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water are commonly used. An isocratic mobile phase of acetonitrile:water (70:30, v/v) has been shown to be effective.[1] Some methods may utilize a gradient elution.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 210 nm or 254 nm are common wavelengths for the detection of sulfur compounds. A photodiode array (PDA) detector can be used to monitor a range of wavelengths.

Standard Preparation and Calibration
  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard. The linearity of the method should be evaluated by the correlation coefficient (R²), which should be ≥ 0.999.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC quantification of this compound and related compounds, as reported in various studies.

Table 1: Chromatographic Conditions and Performance

ParameterThis compound (DAS)Diallyl Disulfide (DADS)Diallyl Trisulfide (DATS)Reference
Column C18C18C18[1][2]
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile:Water:Tetrahydrofuran (70:27:3, v/v/v)Acetonitrile:Water (gradient)[1][2][3]
Flow Rate (mL/min) 1.01.00.5[1][2][3]
Detection (nm) 210298ESI-MS[2][3][4]
Retention Time (min) Approx. 5-10Approx. 10Varies with gradient[5]

Table 2: Method Validation Parameters

ParameterThis compound (DAS)Diallyl Disulfide (DADS)Diallyl Trisulfide (DATS)Reference
Linearity (R²) >0.999>0.999>0.99[1][6]
LOD (µg/mL) Not specified0.30630.1986[6]
LOQ (µg/mL) Not specified1.02100.6621[6]
Precision (RSD%) - Intra-day 0.17 - 3.75<2<2[1][6]
Precision (RSD%) - Inter-day 0.53 - 10.83Not specifiedNot specified[1]
Recovery (%) 85.89 - 106.9998.05 - 101.7698.05 - 101.76[1][6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Garlic) Homogenization Homogenization (with Methanol) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System UV_Detection UV Detection (210 nm) HPLC_System->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and validated approach for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the summarized validation data, offers a solid foundation for researchers and scientists. The provided workflow diagram gives a clear overview of the entire process from sample to result. This method can be adapted for various research and quality control applications involving garlic and its derivatives.

References

Protocol for In Vitro Testing of Diallyl Sulfide on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diallyl sulfide (DAS) is a naturally occurring organosulfur compound found in garlic and other Allium vegetables. It has garnered significant interest in cancer research due to its demonstrated anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects in a variety of cancer cell lines. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's effects on cell lines, focusing on cytotoxicity, apoptosis, cell cycle arrest, and the elucidation of underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative effects of this compound and its related compounds, diallyl disulfide (DADS) and diallyl trisulfide (DATS), on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound and its Analogs (IC50 Values)

CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (h)
Diallyl Disulfide (DADS)MDA-MB-231Breast Cancer24.12 ± 1.2024
Diallyl Disulfide (DADS)A549Lung Cancer29.51 ± 0.9824
Diallyl Trisulfide (DATS)HCT-15Colon Cancer11.5Not Specified
Diallyl Trisulfide (DATS)DLD-1Colon Cancer13.3Not Specified
Diallyl Disulfide (DADS)PC-3Prostate CancerNot specified, effective at 25 & 40Not Specified

Table 2: Induction of Apoptosis by this compound and its Analogs

CompoundCell LineCancer TypeConcentration (µM)Apoptotic Cells (%)Incubation Time (h)
Diallyl Disulfide (DADS)HCT-15Colon Cancer100~5-fold increase48
Diallyl Disulfide (DADS)SK-OV-3Ovarian CancerNot specifiedDose-dependent increase12, 24, 48
Diallyl Disulfide (DADS)OVCAR-3Ovarian CancerNot specifiedDose-dependent increase12, 24, 48
Diallyl Disulfide (DADS)MDA-MB-231Breast Cancer8 (as DADS-SLN)58.9 (early + late)24

Table 3: Effect of this compound and its Analogs on Cell Cycle Distribution

CompoundCell LineCancer TypeConcentration (µM)EffectIncubation Time (h)
Diallyl Disulfide (DADS)HCT-15Colon Cancer25, 50, 100G2/M arrest (30-63% increase)4
Diallyl Disulfide (DADS)PC-3Prostate Cancer25, 40G2/M arrestNot Specified
Diallyl Trisulfide (DATS)DU145Prostate Cancer20, 40G2/M arrest (1.6-fold increase)8
Diallyl Trisulfide (DATS)BCPAPPapillary Thyroid CarcinomaNot specifiedG0/G1 arrest (from 68.8% to 80.4%)Not Specified

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound (DAS)

  • Cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of DAS to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DAS) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (DAS)

  • Cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[1][2][3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution by flow cytometry.[4]

Materials:

  • This compound (DAS)

  • Cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as PI3K/Akt and MAPK, following treatment with this compound.

Materials:

  • This compound (DAS)

  • Cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for the desired time points.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Seed and Culture Cells DAS_Treatment Treat with this compound Cell_Culture->DAS_Treatment Viability Cell Viability (MTT) DAS_Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) DAS_Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) DAS_Treatment->Cell_Cycle Western_Blot Western Blot DAS_Treatment->Western_Blot Data_Viability IC50 Determination Viability->Data_Viability Data_Apoptosis Quantify Apoptotic Cells Apoptosis->Data_Apoptosis Data_Cell_Cycle Cell Cycle Distribution Cell_Cycle->Data_Cell_Cycle Data_Western Protein Expression/Phosphorylation Western_Blot->Data_Western

Caption: Experimental workflow for in vitro testing of this compound.

This compound-Modulated Signaling Pathways

signaling_pathways PI3K PI3K Akt Akt PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Differentiation Proliferation_Differentiation ERK->Proliferation_Differentiation Regulates p38 p38 Apoptosis_Stress Apoptosis_Stress p38->Apoptosis_Stress Mediates JNK JNK JNK->Apoptosis_Stress Mediates DAS This compound DAS->PI3K Inhibits DAS->Akt Inhibits Phosphorylation DAS->ERK Modulates Phosphorylation DAS->p38 Activates Phosphorylation DAS->JNK Activates Phosphorylation

Caption: this compound's impact on PI3K/Akt and MAPK signaling pathways.

References

Application Notes and Protocols for In Vivo Animal Studies with Diallyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) is a principal oil-soluble organosulfur compound derived from garlic (Allium sativum).[1] It has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and chemopreventive effects.[2][3][4] These properties are largely attributed to its ability to modulate key cellular signaling pathways related to oxidative stress, inflammation, and apoptosis.[3][5] This document provides detailed application notes and standardized protocols for designing and conducting in vivo animal studies to investigate the therapeutic potential of this compound in various disease models.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize quantitative data from various in vivo studies, showcasing the efficacy of this compound in different therapeutic areas.

Table 1: Neuroprotective Effects of this compound
Animal ModelSpeciesDAS Dosage & RouteTreatment DurationKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO)Rat100, 150, 200 mg/kg; Intraperitoneal7 days (pre-treatment)200 mg/kg dose significantly reduced infarct volume from 38.23% to 22.36%.[2][2]
Middle Cerebral Artery Occlusion (MCAO)Rat100, 150, 200 mg/kg; Intraperitoneal7 days (pre-treatment)200 mg/kg dose significantly decreased the percentage of apoptotic cells from 36.41% to 23.46%.[2][2]
Table 2: Hepatoprotective Effects of this compound
Animal ModelSpeciesDAS Dosage & RouteTreatment DurationKey FindingsReference
Carbon Tetrachloride (CCl₄)-induced liver injuryMouse100, 200, 400 µmol/kg; OralSingle dose (1 hr prior to CCl₄)Dose-dependently reversed the increase in serum ALT and AST levels.[3][3]
Acetaminophen (APAP)-induced liver injuryMouse100, 200, 400 µmol/kg; OralSingle dose (1 hr prior to APAP)Markedly inhibited hepatocyte apoptosis in a dose-dependent manner.[3][3]
Carbon Tetrachloride (CCl₄)-induced hepatotoxicityRat50, 100, 200 mg/kgConcurrent with CCl₄Significantly mitigated the increase in serum AST and ALT activities.[5][5]
Table 3: Anti-Cancer Effects of this compound
Animal ModelSpeciesDAS Dosage & RouteTreatment DurationKey FindingsReference
1,2-dimethylhydrazine-induced colon cancerMouseNot specified; Gavage20 weekly injectionsInhibited the incidence of colorectal adenocarcinoma by 74%.[6][6]

Experimental Protocols

Protocol 1: Neuroprotection in a Rat Model of Ischemic Stroke

This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Materials:

  • Male Wistar rats (250-300g)

  • This compound (DAS)

  • Vehicle (e.g., saline or corn oil)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • DAS Preparation and Administration:

    • Prepare a stock solution of DAS in the chosen vehicle.

    • Administer DAS intraperitoneally to the treatment group at doses of 100, 150, and 200 mg/kg daily for 7 consecutive days before MCAO surgery.[2]

    • Administer an equivalent volume of the vehicle to the control group.

  • Middle Cerebral Artery Occlusion (MCAO):

    • Anesthetize the rat.

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA to occlude the origin of the middle cerebral artery.

    • After 2 hours of occlusion, withdraw the suture to allow for reperfusion.[2]

  • Neurological Scoring: 24 hours after reperfusion, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the rat and collect the brain.

    • Slice the brain into coronal sections.

    • Stain the sections with 2% TTC solution.

    • Quantify the infarct area (unstained) and the total area of the brain slice to calculate the infarct volume.[2]

  • Apoptosis Assessment (Optional):

    • Perform TUNEL staining on brain sections to identify and quantify apoptotic cells.[2]

    • Conduct Western blot analysis for apoptosis-related proteins such as Bcl-2, Bax, and caspase-3.[2]

G

Workflow for Neuroprotection Study.
Protocol 2: Hepatoprotection in a Mouse Model of Acute Liver Injury

This protocol describes the induction of acute liver injury in mice using carbon tetrachloride (CCl₄) and the evaluation of the hepatoprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (DAS)

  • Vehicle (e.g., corn oil)

  • Carbon tetrachloride (CCl₄)

  • Blood collection supplies

  • Histology supplies (formalin, paraffin, H&E stain)

  • Kits for measuring serum ALT and AST levels

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week.

  • DAS Preparation and Administration:

    • Prepare DAS in corn oil.

    • Administer a single oral dose of DAS (100, 200, or 400 µmol/kg) to the treatment groups.[3]

    • Administer the vehicle to the control group.

  • Induction of Liver Injury:

    • One hour after DAS or vehicle administration, inject CCl₄ (dissolved in corn oil) intraperitoneally.[3]

  • Sample Collection:

    • 24 hours after CCl₄ injection, collect blood via cardiac puncture for serum analysis.[3]

    • Euthanize the mice and perfuse the liver with saline.

    • Collect liver tissue for histology and biochemical analysis.

  • Biochemical Analysis:

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.[3]

  • Histopathological Analysis:

    • Fix liver tissue in 10% formalin, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E) to evaluate liver morphology and the extent of necrosis.[3]

  • Oxidative Stress and Apoptosis Markers (Optional):

    • Measure levels of malondialdehyde (MDA) and glutathione (GSH) in liver homogenates.[5]

    • Perform TUNEL staining or Western blot for apoptosis markers (cleaved caspase-3, Bax, Bcl-2) in liver tissue.[3]

G

Workflow for Hepatoprotection Study.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

Apoptosis Signaling Pathway

DAS has been shown to protect against ischemia-reperfusion injury by modulating the apoptosis signaling pathway. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax and the executioner caspase, caspase-3.[2]

G DAS This compound Bcl2 Bcl-2 DAS->Bcl2 Upregulates Bax Bax DAS->Bax Downregulates Caspase3 Caspase-3 DAS->Caspase3 Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Caspase3 Activates Caspase3->Apoptosis Induces

DAS and the Apoptosis Pathway.
Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a critical regulator of the cellular antioxidant response. This compound can induce the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to their transcription. This enhances the cellular defense against oxidative stress.

G DAS This compound Nrf2 Nrf2 Translocation to Nucleus DAS->Nrf2 Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates Transcription OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress

DAS and the Nrf2/ARE Pathway.

Safety and Pharmacokinetics

Toxicity: A single oral administration of this compound at doses up to 1600 mg/kg was well-tolerated in C57BL/6 mice, with no mortality or significant toxicological changes observed.[7] However, it is always recommended to perform a preliminary dose-finding study to determine the maximum tolerated dose in the specific animal strain and model being used.

Pharmacokinetics: Following administration in rats, this compound is metabolized into several glutathione conjugates.[8] Understanding the metabolic fate of DAS is important for interpreting experimental results and for translational studies.

Conclusion

This compound demonstrates significant therapeutic potential in a range of preclinical animal models. The protocols and data presented in these application notes provide a comprehensive resource for researchers to design and execute robust in vivo studies to further elucidate the mechanisms of action and therapeutic efficacy of this promising natural compound. Adherence to standardized protocols and careful consideration of experimental design are essential for obtaining reproducible and translatable results.

References

Application of Diallyl Sulfide as an Antimicrobial Agent in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) is a prominent organosulfur compound found in garlic and other Allium species. It is a key contributor to the characteristic aroma and flavor of these plants and has garnered significant interest for its diverse bioactive properties, including its potential as a potent antimicrobial agent. In the realm of food science, DAS presents a promising natural alternative to synthetic preservatives for controlling the growth of foodborne pathogens and spoilage microorganisms. Its multifaceted mechanism of action, which includes disruption of cell membrane integrity and interference with bacterial communication systems, makes it an attractive candidate for development as a food-safe antimicrobial. These application notes provide an overview of the antimicrobial properties of this compound and detailed protocols for its evaluation.

Antimicrobial Spectrum and Efficacy

This compound and its related polysulfides exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The antimicrobial potency of diallyl sulfides generally increases with the number of sulfur atoms in the molecule (diallyl tetrasulfide > diallyl trisulfide > diallyl disulfide > this compound).[1][2]

Table 1: Minimum Inhibitory Concentrations (MIC) of Diallyl Sulfides against Foodborne Pathogens
MicroorganismDiallyl Monosulfide (DMS) (µg/mL)Diallyl Disulfide (DDS) (µg/mL)Diallyl Trisulfide (DTS) (µg/mL)Diallyl Tetrasulfide (DTTS) (µg/mL)Reference
Bacillus cereus>1000500250125[3]
Campylobacter jejuni50012562.531.2[3]
Escherichia coli O157:H725062.531.215.6[3]
Listeria monocytogenes50012562.531.2[3]
Salmonella enterica>1000500250125[3]
Staphylococcus aureus50012562.531.2[3]
Vibrio cholerae50012562.531.2[3]
Campylobacter jejuni F380110.04 (as diallyl sulphide)---[4]
Campylobacter jejuni NCTC 111680.04 (as diallyl sulphide)---[4]

Note: Data for DMS, DDS, DTS, and DTTS are from a study on shallot oil, which contains these compounds.[3] The data for C. jejuni F38011 and NCTC 11168 is specifically for this compound.[4]

Mechanisms of Antimicrobial Action

This compound employs a multi-pronged approach to inhibit microbial growth, enhancing its efficacy and potentially reducing the likelihood of resistance development.

Disruption of Cell Membrane Integrity

The primary mechanism of action for this compound is the disruption of the bacterial cell membrane.[5] This leads to increased membrane permeability and the subsequent leakage of essential intracellular components, such as proteins and ions, ultimately resulting in cell death.[5] Scanning electron microscopy has shown visible deformation and bubbling on the surface of bacteria treated with DAS, confirming membrane damage.[5]

Inhibition of Quorum Sensing

This compound can interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation.[6][7][8] In pathogens like Pseudomonas aeruginosa, DAS has been shown to inhibit the transcription of key QS regulatory genes, including lasR, rhlI/rhlR, and pqsABCDE/pqsR.[6][7][9] By disrupting these signaling pathways, DAS can attenuate bacterial virulence without directly killing the cells.[6][7]

DAS_Quorum_Sensing_Inhibition cluster_DAS This compound (DAS) cluster_QS Quorum Sensing Systems cluster_Virulence Virulence Factors DAS This compound lasR lasR DAS->lasR inhibits transcription rhlI_rhlR rhlI/rhlR DAS->rhlI_rhlR inhibits transcription pqsR_pqsABCD pqsR/pqsABCDE DAS->pqsR_pqsABCD inhibits transcription Virulence Elastase Pyocyanin Biofilm Formation lasR->Virulence regulates rhlI_rhlR->Virulence regulates pqsR_pqsABCD->Virulence regulates MIC_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland standard) inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_das 2. Prepare Serial Dilutions of DAS in 96-well plate prep_das->inoculate incubate 4. Incubate at 37°C for 18-24 hours inoculate->incubate read_results 5. Read Results Visually or with a Plate Reader (OD600) incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic Biofilm_Assay_Workflow start 1. Inoculate Bacteria with DAS in 96-well plate incubate 2. Incubate for 24-48 hours to allow biofilm formation start->incubate wash1 3. Wash wells to remove planktonic cells incubate->wash1 stain 4. Stain with 0.1% Crystal Violet wash1->stain wash2 5. Wash to remove excess stain stain->wash2 solubilize 6. Solubilize bound stain with 30% acetic acid wash2->solubilize read 7. Measure absorbance at 590 nm solubilize->read

References

Application Notes and Protocols: Diallyl Sulfide as a Chemopreventive Agent in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Diallyl sulfide (DAS) is an organosulfur compound found in garlic (Allium sativum) and other Allium vegetables.[1][2] It is one of the principal oil-soluble compounds derived from the metabolism of allicin, the unstable compound responsible for garlic's characteristic aroma.[3] Epidemiological and preclinical studies have highlighted the potential of Allium vegetables and their constituent organosulfur compounds in cancer prevention.[4][5] DAS, along with its more potent polysulfide analogs diallyl disulfide (DADS) and diallyl trisulfide (DATS), has been shown to exhibit anti-proliferative and chemopreventive effects against various cancers by modulating multiple cellular pathways.[1] These compounds can induce cell cycle arrest and apoptosis, activate detoxifying enzymes, and suppress the formation of DNA adducts.[1][6] This document provides an overview of the mechanisms of action of DAS, a summary of its efficacy, and detailed protocols for its application in cancer research.

Section 1: Mechanisms of Action

This compound exerts its chemopreventive effects through several interconnected mechanisms, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of metabolic enzymes.

Induction of Apoptosis

DAS triggers programmed cell death in cancer cells through mitochondria-dependent pathways.[7][8] Treatment with DAS can lead to an increase in intracellular reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[9] This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol.[7] Cytosolic cytochrome c activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis.[2][7][9] This process is also regulated by the Bcl-2 family of proteins, where DAS can alter the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2, further promoting cell death.[7][10]

G DAS This compound (DAS) ROS ↑ Reactive Oxygen Species (ROS) DAS->ROS BaxBcl2 ↑ Bax/Bcl-2 Ratio DAS->BaxBcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC BaxBcl2->Mito Casp Caspase-3 Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

DAS-Induced Apoptotic Signaling Pathway
Cell Cycle Arrest

DAS has been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints, thereby inhibiting cancer cell proliferation.[7][11] In human cervical cancer cells, DAS treatment leads to G0/G1 phase arrest by increasing the expression of tumor suppressor p53 and cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[7] These inhibitors subsequently decrease the activity of CDK2 and CDK6, which are essential for the G1/S phase transition.[7] While G2/M arrest is more widely reported for DADS and DATS, the underlying mechanism involves the modulation of the Cdk1/Cyclin B1 complex.[5][11][12]

G cluster_G1 G0/G1 Phase Arrest p53 ↑ p53 p21 ↑ p21 / p27 p53->p21 CDK ↓ CDK2 / CDK6 p21->CDK G1_Arrest G0/G1 Arrest CDK->G1_Arrest Inhibits Progression DAS This compound (DAS) DAS->p53

DAS-Mediated G0/G1 Cell Cycle Arrest
Modulation of Carcinogen Metabolism and Oxidative Stress

DAS plays a significant role in detoxification by modulating phase I and phase II metabolic enzymes.[1][6] It is a known inhibitor of the phase I enzyme Cytochrome P450 2E1 (CYP2E1), which is involved in the metabolic activation of many pro-carcinogens.[3][13] By inhibiting CYP2E1, DAS can prevent the conversion of these substances into their active, DNA-damaging forms.[13]

Simultaneously, DAS can induce phase II detoxifying enzymes, which conjugate and facilitate the excretion of carcinogens.[3][14] This is often mediated through the activation of the Nrf2 (Nuclear factor-erythroid 2-related factor 2) signaling pathway.[13][14][15] DAS promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and phase II enzymes like Glutathione S-transferase (GST) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their increased expression.[3][14][16]

G cluster_phase1 Phase I Modulation cluster_phase2 Phase II Induction (Nrf2 Pathway) DAS This compound (DAS) CYP2E1 CYP2E1 DAS->CYP2E1 Inhibits Nrf2 Nrf2 Translocation to Nucleus DAS->Nrf2 Activates Carcinogen Active Carcinogen Procarcinogen Pro-carcinogen Procarcinogen->Carcinogen Activation ARE Binds to ARE Nrf2->ARE PhaseII ↑ Phase II Enzymes (GST, NQO1) ARE->PhaseII Detox Carcinogen Detoxification PhaseII->Detox

DAS Modulation of Metabolic Pathways

Section 2: Quantitative Data Summary

The efficacy of this compound and its related compounds varies across different cancer cell lines and models. Generally, the potency increases with the number of sulfur atoms (DATS > DADS > DAS).[11][17]

Table 1: In Vitro Efficacy of this compound and Related Organosulfur Compounds

CompoundCancer Cell LineAssayEndpointResultReference
This compound (DAS)Ca Ski (Cervical)Cell ViabilityCell ViabilityDecrease at 25-100 µM[7]
Diallyl Disulfide (DADS)HL-60 (Leukemia)Cell ViabilityIC50< 25 µM[9][18]
Diallyl Disulfide (DADS)T24 (Bladder)Cell ViabilityCell DeathSignificant increase at 5-75 µM[2]
Diallyl Disulfide (DADS)MG-63 (Osteosarcoma)CCK8Cell ViabilityDose-dependent inhibition (20-100 µM)[10]
Diallyl Disulfide (DADS)SW1783 (Astrocytoma)Cell ViabilityIC50 (48h)16.5 µg/ml[19]
Diallyl Trisulfide (DATS)HCT-15 (Colon)Cell GrowthIC5011.5 µM[17]
Diallyl Trisulfide (DATS)DLD-1 (Colon)Cell GrowthIC5013.3 µM[17]
Diallyl Trisulfide (DATS)Cal33 (HNSCC)Cell ViabilityGrowth Inhibition (72h)18.1% (10 µM) to 86.8% (40 µM)[20]

Table 2: In Vivo Efficacy of this compound and Related Organosulfur Compounds

CompoundAnimal ModelCancer TypeDosing RegimenResultReference
This compound (DAS)SENCAR MiceDMBA-induced Skin CancerTopical applicationSignificant inhibition of papilloma formation[21]
This compound (DAS)RatsDMBA-induced Mammary Cancer1,800 µmol/kg (gavage)Significant tumor inhibition[22]
Diallyl Disulfide (DADS)Nude Mice XenograftEsophageal Carcinoma (ECA109)20 and 40 mg/kgDecreased tumor weight and size[23]
Diallyl Disulfide (DADS)MiceColorectal TumorigenesisNot specifiedPrevention of tumorigenesis via NF-κB inhibition[23]

Section 3: Experimental Protocols

The following are generalized protocols for assessing the chemopreventive effects of this compound in vitro. Researchers should optimize conditions for their specific cell lines and experimental setups.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

G start Start step1 1. Seed cells in a 96-well plate and allow to attach overnight start->step1 end End step2 2. Treat cells with varying concentrations of DAS (e.g., 0-200 µM) step1->step2 step3 3. Incubate for desired time points (e.g., 24, 48, 72h) step2->step3 step4 4. Add MTT reagent to each well step3->step4 step5 5. Incubate for 2-4 hours (until formazan crystals form) step4->step5 step6 6. Solubilize crystals with DMSO or solubilization buffer step5->step6 step7 7. Read absorbance at 570 nm with a microplate reader step6->step7 step7->end

Workflow for MTT Cell Viability Assay

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (DAS) stock solution (in DMSO)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of DAS in culture medium. Remove the old medium from the wells and add 100 µL of the DAS-containing medium. Include a vehicle control (medium with DMSO, concentration matched to the highest DAS dose).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated cells / Absorbance of control cells) x 100]. Plot the results to determine the IC50 value.

Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

G start Start step1 1. Seed cells in 6-well plates and treat with DAS for 24-48 hours start->step1 end End step2 2. Harvest cells by trypsinization and wash with cold PBS step1->step2 step3 3. Fix cells in ice-cold 70% ethanol and store at -20°C step2->step3 step4 4. Wash cells to remove ethanol and resuspend in PBS step3->step4 step5 5. Treat with RNase A to degrade RNA step4->step5 step6 6. Stain cells with Propidium Iodide (PI) step5->step6 step7 7. Analyze DNA content using a flow cytometer step6->step7 step7->end

Workflow for Cell Cycle Analysis

Materials and Reagents:

  • Treated and control cells

  • 6-well culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed approximately 1x10^6 cells in 6-well plates. After 24 hours, treat with the desired concentration of DAS (e.g., 75 µM) and a vehicle control for 24 or 48 hours.[7][8]

  • Harvesting: Harvest both floating and attached cells. Centrifuge at 1,500 rpm for 5 minutes and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at low speed. Fix overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C. Add 500 µL of PI solution (final concentration 50 µg/mL) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis for Key Signaling Proteins

This protocol allows for the detection and semi-quantification of specific proteins involved in apoptosis (Bax, Bcl-2, cleaved Caspase-3) and cell cycle regulation (p53, p21, CDK2).

G start Start step1 1. Treat cells with DAS, then lyse to extract proteins start->step1 end End step2 2. Quantify protein concentration (e.g., BCA assay) step1->step2 step3 3. Separate proteins by size via SDS-PAGE step2->step3 step4 4. Transfer proteins to a PVDF or nitrocellulose membrane step3->step4 step5 5. Block non-specific sites with BSA or milk step4->step5 step6 6. Incubate with primary antibody (e.g., anti-p53, anti-Bax) step5->step6 step7 7. Wash and incubate with HRP-conjugated secondary antibody step6->step7 step8 8. Add chemiluminescent substrate and image the blot step7->step8 step8->end

Workflow for Western Blot Analysis

Materials and Reagents:

  • Treated and control cells

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p53, mouse anti-Bcl-2, etc.)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: After treatment with DAS, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH, β-actin).

Section 4: Application Notes and Considerations

  • Comparative Potency: Research indicates that the anticancer activity of garlic-derived organosulfur compounds often correlates with the number of sulfur atoms. Diallyl trisulfide (DATS) and diallyl disulfide (DADS) are generally more potent than DAS in inducing apoptosis and cell cycle arrest.[4][11][17] Researchers should consider testing all three compounds to identify the most effective agent for their model system.

  • Solubility and Stability: DAS is an oil-soluble compound. For in vitro experiments, it should be dissolved in a solvent like DMSO to create a stock solution, which is then diluted in culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Dosage: Effective concentrations of DAS in vitro typically range from 25 to 100 µM.[7] However, the optimal dose is cell-line dependent and should be determined empirically using dose-response experiments.

  • Metabolism: In vivo, DAS is rapidly metabolized. Following oral administration in rats, it is transformed into metabolites such as allyl mercaptan, allyl methyl sulfide, allyl methyl sulfoxide (AMSO), and allyl methyl sulphone (AMSO2).[24][25] These metabolites are distributed to various tissues and are believed to contribute to the biological activity.[24] Understanding this metabolic profile is crucial when designing and interpreting in vivo studies.

  • Selectivity: Some studies suggest that organosulfur compounds like DATS can selectively induce apoptosis in cancer cells while having minimal effect on normal cells.[5] This potential for tumor selectivity is a key advantage for a chemopreventive agent and warrants further investigation for DAS.

References

Diallyl Sulfide: Application Notes and Protocols for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS) and its polysulfide derivatives, diallyl disulfide (DADS) and diallyl trisulfide (DATS), are organosulfur compounds derived from garlic (Allium sativum) that have garnered significant interest for their therapeutic potential in cardiovascular disease (CVD).[1][2] Preclinical studies have demonstrated their cardioprotective effects across a range of CVD models, including myocardial infarction, hypertension, diabetic cardiomyopathy, and heart failure.[2][3][4] The primary mechanism underlying these benefits is believed to be their role as hydrogen sulfide (H₂S) donors, although their antioxidant, anti-inflammatory, and anti-apoptotic properties also contribute significantly.[2][3][5] This document provides detailed application notes, summarizes key quantitative data from preclinical studies, and offers comprehensive protocols for relevant experimental procedures to guide researchers in this field.

Mechanisms of Action

The cardioprotective effects of diallyl sulfides are multifactorial:

  • Hydrogen Sulfide (H₂S) Donation: DATS is a potent H₂S donor, which is a critical signaling molecule in the cardiovascular system with vasodilatory, antioxidant, and anti-inflammatory properties.[3][6] DADS is a slower H₂S donor.[7]

  • Antioxidant Properties: Diallyl sulfides can scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key contributor to cardiovascular pathology.[3]

  • Anti-inflammatory Effects: These compounds have been shown to suppress pro-inflammatory signaling pathways, such as NF-κB, reducing the inflammatory response in cardiac tissue.[2][8]

  • Anti-apoptotic Activity: Diallyl sulfides can inhibit programmed cell death in cardiomyocytes by modulating apoptosis-related proteins and activating cell survival pathways like the PI3K/Akt pathway.[1][2][5]

  • Inhibition of Platelet Aggregation: DATS has been shown to inhibit platelet aggregation induced by various agonists, suggesting a potential antithrombotic role.[9][10]

  • Modulation of Vascular Remodeling: DATS can mitigate vascular smooth muscle cell proliferation and migration, key processes in the development of hypertension and atherosclerosis, partly through the ROCK1/Drp1 signaling pathway.[11]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of diallyl sulfides in various models of cardiovascular disease.

Table 1: Effects of Diallyl Trisulfide (DATS) in Myocardial Infarction Models

Animal ModelDATS DosageDurationKey FindingsReference
Mouse (MI/R)200 µg/kg (IV or IP)Single dose before reperfusionInfarct size/AAR reduced by 61%; Circulating troponin-I levels significantly reduced.[12][12]
Rat (MI/R)16 days consumption16 daysReduced myocardial infarct size; Improved fractional shortening (FS) and ejection fraction (EF).[4][4]
Rat (MI/R in diabetes)20 mg/kgSingle doseSignificantly reduced myocardial infarct size and apoptosis.[13][14][13][14]
Rat (Isoproterenol-induced MI)40 mg/kg2 weeksSignificantly decreased serum CK-MB and cTnI; Reduced cardiac MDA levels.[15][15]

MI/R: Myocardial Ischemia/Reperfusion; AAR: Area at Risk; IV: Intravenous; IP: Intraperitoneal; FS: Fractional Shortening; EF: Ejection Fraction; CK-MB: Creatine Kinase-MB; cTnI: Cardiac Troponin I; MDA: Malondialdehyde.

Table 2: Effects of Diallyl Sulfides in Hypertension and Heart Failure Models

Animal ModelCompoundDosageDurationKey FindingsReference
Spontaneously Hypertensive RatDATS7.5 or 15 mg/kg (IP)8 weeksReduced remodeling of hypertrophic ventricular myocytes.[4][4]
Rat (Metabolic Syndrome)DATSNot specifiedNot specifiedSignificantly lowered diastolic blood pressure and heart rate.[4][4]
Mouse (Ang II-induced vascular remodeling)DATSNot specified2 weeksAlleviated vessel wall thickening.[11][11]
Rat (L-NAME-induced hypertension)DADS analogs20 mg/kg6 weeksSignificantly decreased elevated systolic blood pressure.[16][16]

IP: Intraperitoneal; Ang II: Angiotensin II; L-NAME: NG-nitro-L-arginine methyl ester.

Table 3: Effects of Diallyl Sulfides in Diabetic Cardiomyopathy

Animal ModelCompoundDosageDurationKey FindingsReference
Rat (STZ-induced)DATS & DADSDATS > DADS16 daysReversed decrease in fractional shortening; Reduced TUNEL-positive cells and caspase 3 expression.[1][5][1][5]
Rat (STZ-induced)DATS40 mg/kg3 weeksSignificantly reduced blood glucose levels; Improved cardiac function recovery.[17][17]
Cardiomyocytes (High glucose)DATSNot specifiedNot specifiedReversed increased cell apoptosis and decreased Akt phosphorylation.[18][18]

STZ: Streptozotocin; DATS: Diallyl Trisulfide; DADS: Diallyl Disulfide.

Table 4: Effects of Diallyl Sulfides on Platelet Aggregation and Other Mechanisms

AssayCompoundConcentrationKey FindingsReference
Platelet Aggregation (in vitro)DATSConcentration-dependentPotently inhibited platelet aggregation induced by thrombin, U46619, and collagen.[9][10][9][10]
Platelet Ca²⁺ Mobilization (in vitro)DATS~28 µM (IC₅₀)Inhibited intracellular Ca²⁺ mobilization.[19][20][19][20]
CYP2E1 Inhibition (in vitro)DAS17.3 µM (IC₅₀)Competitive inhibitor of CYP2E1.[21][21]

IC₅₀: Half maximal inhibitory concentration; CYP2E1: Cytochrome P450 2E1; DAS: this compound.

Signaling Pathways and Experimental Workflows

H2S_Signaling_Pathway cluster_0 Diallyl Trisulfide (DATS) Administration cluster_1 Intracellular Conversion cluster_2 Cardioprotective Effects DATS DATS GSH Glutathione (GSH) DATS->GSH Thiol-disulfide exchange H2S Hydrogen Sulfide (H₂S) GSH->H2S releases Vasodilation Vasodilation H2S->Vasodilation Antioxidant Antioxidant Effects H2S->Antioxidant Anti_inflammatory Anti-inflammatory Effects H2S->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects H2S->Anti_apoptotic

Diallyl Trisulfide (DATS) as a Hydrogen Sulfide (H₂S) Donor.

PI3K_Akt_Pathway DATS Diallyl Trisulfide (DATS) PI3K PI3K DATS->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes

Activation of the PI3K/Akt Survival Pathway by DATS.

Experimental_Workflow_MI_Model A Animal Model (e.g., Mouse/Rat) B Induction of Myocardial Infarction (LAD Ligation) A->B C Treatment Groups (Vehicle vs. This compound) B->C D Assessment of Cardiac Function (Echocardiography) C->D E Measurement of Infarct Size (TTC Staining) C->E F Biochemical and Molecular Analysis (Western Blot, TUNEL Assay) C->F G Data Analysis and Interpretation D->G E->G F->G

Experimental Workflow for Studying this compound in a Myocardial Infarction Model.

Experimental Protocols

Induction of Myocardial Infarction (MI) in Mice via Left Anterior Descending (LAD) Coronary Artery Ligation

Objective: To create a reproducible model of myocardial infarction in mice.

Materials:

  • Anesthesia machine with isoflurane

  • Ventilator

  • Surgical microscope

  • Heating pad

  • Surgical instruments (forceps, scissors, needle holders, rib retractor)

  • 8-0 nylon suture

  • ECG monitoring system

  • Sterile saline

  • Povidone-iodine and 70% ethanol

Procedure:

  • Anesthetize the mouse with 3% isoflurane and maintain with 1-2% isoflurane.[12]

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Intubate the mouse and connect it to a ventilator.[12]

  • Shave the chest area and sterilize with povidone-iodine and 70% ethanol.

  • Make a left thoracotomy incision between the third and fourth ribs to expose the heart.[13]

  • Gently retract the ribs to visualize the left ventricle and the LAD.

  • Pass an 8-0 nylon suture under the LAD, approximately 2-3 mm from its origin.[2]

  • Tie a secure knot to ligate the artery. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.[2]

  • Close the chest in layers and evacuate any air from the thoracic cavity.

  • Allow the mouse to recover from anesthesia on a heating pad. Provide appropriate post-operative care.

Assessment of Cardiac Function in Mice using Echocardiography

Objective: To non-invasively assess cardiac function and structure.

Materials:

  • High-frequency ultrasound system with a linear transducer (e.g., 30-40 MHz)

  • Anesthesia machine with isoflurane

  • Heated imaging platform with ECG electrodes

  • Hair removal cream

  • Ultrasound gel

Procedure:

  • Anesthetize the mouse with 1-2% isoflurane.[18]

  • Remove the chest hair using hair removal cream to ensure optimal image quality.[16]

  • Place the mouse in a supine position on the heated platform and secure its paws to the ECG electrodes.[12]

  • Apply a generous amount of ultrasound gel to the chest.

  • Acquire two-dimensional (2D) images in the parasternal long-axis (PLAX) and short-axis (PSAX) views.[5][22]

  • From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.[18]

  • Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS) using the system's software.

  • Pulse-wave Doppler can be used to assess blood flow velocities across the mitral and aortic valves.

Measurement of Myocardial Infarct Size using TTC Staining

Objective: To quantify the area of infarcted tissue in the heart.

Materials:

  • 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)

  • 10% neutral buffered formalin

  • Heart slicing matrix

  • Digital camera or scanner

Procedure:

  • At the end of the experiment, euthanize the animal and excise the heart.

  • Cannulate the aorta and retrograde perfuse with saline to wash out the blood.

  • Perfuse the heart with 1% TTC solution at 37°C for 15-20 minutes.[19][23]

  • The viable myocardium, containing dehydrogenases, will stain red, while the infarcted tissue will remain pale.[23]

  • Fix the heart in 10% formalin overnight.

  • Slice the ventricles into 1-2 mm thick transverse sections using a heart matrix.

  • Image both sides of each slice using a digital camera or scanner.

  • Use image analysis software to measure the area of the infarct (pale region) and the total area of the left ventricle for each slice.

  • Calculate the infarct size as a percentage of the total left ventricular area.

TUNEL Assay for Apoptosis Detection in Cardiac Tissue

Objective: To identify apoptotic cells in heart tissue sections.

Materials:

  • Paraffin-embedded heart tissue sections (5 µm)

  • Xylene and ethanol series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL assay kit (containing TdT enzyme and labeled dUTP)

  • Fluorescence microscope

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by incubating the slides in proteinase K solution.[24]

  • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves: a. Equilibrating the sections in the provided buffer. b. Incubating the sections with the TdT reaction mixture containing labeled dUTP in a humidified chamber at 37°C.[25] c. Stopping the reaction with the provided stop buffer.

  • Wash the sections with PBS.

  • Counterstain the nuclei with a fluorescent dye like DAPI.

  • Mount the slides with an anti-fade mounting medium.

  • Visualize the sections under a fluorescence microscope. TUNEL-positive (apoptotic) nuclei will fluoresce at the appropriate wavelength, while all nuclei will be visible with the DAPI filter.

  • Quantify the apoptotic index by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several high-power fields.

Western Blotting for Key Signaling Proteins

Objective: To quantify the expression of specific proteins in cardiac tissue lysates.

Materials:

  • Cardiac tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Nrf2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the cardiac tissue in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Measurement of Mitochondrial Respiration in Isolated Cardiac Mitochondria

Objective: To assess the function of the mitochondrial electron transport chain.

Materials:

  • Fresh cardiac tissue

  • Mitochondrial isolation buffer

  • Dounce homogenizer

  • Centrifuge

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

  • Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate)

  • ADP, oligomycin, FCCP, and rotenone/antimycin A

Procedure:

  • Excise the heart and place it in ice-cold isolation buffer.[20]

  • Mince the ventricular tissue and homogenize using a Dounce homogenizer.[20]

  • Isolate the mitochondria by differential centrifugation.[26]

  • Determine the mitochondrial protein concentration.

  • Add a known amount of isolated mitochondria to the respirometer chamber containing respiration buffer.

  • Sequentially add substrates and inhibitors to measure different respiratory states:

    • State 2 (Leak respiration): Add Complex I substrates (pyruvate, malate, glutamate).

    • State 3 (Active respiration): Add ADP to stimulate ATP synthesis.

    • State 4o (Oligomycin-induced leak): Add oligomycin to inhibit ATP synthase.

    • Uncoupled respiration (Maximal ETC capacity): Add FCCP to uncouple the proton gradient.

    • Inhibition: Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to measure non-mitochondrial oxygen consumption.

  • Calculate respiratory parameters such as the respiratory control ratio (RCR = State 3 / State 4o).

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure the effect of diallyl sulfides on platelet aggregation.

Materials:

  • Freshly drawn human or animal blood in sodium citrate tubes

  • Centrifuge

  • Light transmission aggregometer

  • Platelet agonists (e.g., thrombin, ADP, collagen, U46619)

  • This compound compounds dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).[3]

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 10 minutes).[3]

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[27]

  • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Add the this compound compound or vehicle control and incubate for a few minutes.

  • Add a platelet agonist to induce aggregation.

  • Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Calculate the percentage of aggregation and determine the IC₅₀ value for the this compound compound.

References

Formulation of Diallyl Sulfide for Improved Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl sulfide (DAS), a key organosulfur compound found in garlic (Allium sativum), has garnered significant interest for its diverse therapeutic properties, including anticancer, antioxidant, and anti-inflammatory effects. However, its clinical translation is hampered by poor water solubility, high volatility, and rapid metabolism, leading to low oral bioavailability. This document provides detailed application notes and protocols for the formulation of this compound and its analogues (diallyl disulfide - DADS, diallyl trisulfide - DATS) into various nanocarriers to enhance their bioavailability and therapeutic efficacy. The strategies discussed herein focus on liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions.

Challenges in this compound Bioavailability

The oral bioavailability of this compound is limited by several factors:

  • Low Aqueous Solubility: DAS is a lipophilic compound, making it difficult to dissolve in the aqueous environment of the gastrointestinal tract.

  • Rapid Metabolism: DAS and its related compounds are extensively metabolized in the liver, primarily by cytochrome P450 enzymes, and undergo rapid clearance from the body[1][2].

  • First-Pass Effect: A significant portion of orally administered DAS is metabolized in the liver before it can reach systemic circulation, reducing its therapeutic concentration.

  • P-glycoprotein (P-gp) Efflux: There is a potential for active transport out of intestinal cells by efflux pumps like P-glycoprotein, further limiting absorption[3].

Nanoformulations offer a promising approach to overcome these challenges by protecting the drug from degradation, increasing its solubility, and potentially altering its absorption pathway.

Formulation Strategies and Protocols

This section details the preparation of various nanoformulations for this compound and its analogues. While specific in vivo pharmacokinetic data directly comparing these formulations for this compound is limited in the current literature, the protocols are based on successful formulations of the more frequently studied diallyl disulfide (DADS) and diallyl trisulfide (DATS).

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For the lipophilic this compound, it would be entrapped within the lipid bilayer.

Experimental Protocol: Thin-Film Hydration Method [4][5][6]

  • Lipid Film Preparation:

    • Dissolve this compound (or DADS/DATS), phosphatidylcholine (e.g., soy or egg phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The lipid to drug ratio can be optimized, with ratios from 20:1 to 40:1 (w/w) being common.

    • The organic solvent is then removed under reduced pressure using a rotary evaporator at a temperature above the lipid's phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner wall of the flask.

    • To ensure complete removal of the organic solvent, the flask can be kept under high vacuum overnight[7].

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The temperature of the hydration medium should be above the lipid's phase transition temperature[4]. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication (using a bath or probe sonicator) or extrusion.

    • For extrusion, the liposome suspension is passed multiple times through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters)[8].

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis against the hydration buffer or centrifugation followed by removal of the supernatant[7].

Characterization of Liposomes:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured to assess the surface charge and stability of the liposomes.

  • Entrapment Efficiency (%EE): Calculated after separating the free drug from the liposomes. The amount of encapsulated drug is quantified using a suitable analytical method like HPLC-UV.

    • %EE = (Total Drug - Free Drug) / Total Drug * 100

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

DOT Diagram: Liposome Preparation via Thin-Film Hydration

Liposome_Preparation cluster_prep Lipid Film Formation cluster_hydrate Hydration & Sizing cluster_purify Purification dissolve Dissolve Lipids & DAS in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer (MLVs) evaporate->hydrate extrude Extrusion or Sonication (SUVs) hydrate->extrude purify Remove Unencapsulated DAS (Dialysis/Centrifugation) extrude->purify

Workflow for liposome preparation.
Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room temperature. They offer advantages like improved stability and controlled release.

Experimental Protocol: High-Pressure Homogenization (HPH) [9]

  • Lipid Phase Preparation:

    • Melt a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) by heating it above its melting point.

    • Dissolve the this compound (or DADS/DATS) in the molten lipid.

  • Aqueous Phase Preparation:

    • Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure typically ranging from 500 to 1500 bar[10]. The temperature should be maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles.

Characterization of SLNs:

  • Particle Size, PDI, and Zeta Potential: Measured using DLS.

  • Entrapment Efficiency (%EE) and Drug Loading (%DL): Determined by separating the unentrapped drug and quantifying the encapsulated drug.

  • Crystallinity and Thermal Behavior: Analyzed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

  • Morphology: Visualized using TEM or SEM.

DOT Diagram: SLN Preparation via High-Pressure Homogenization

SLN_Preparation cluster_phase Phase Preparation cluster_emulsion Emulsification cluster_final Nanoparticle Formation lipid_phase Melt Solid Lipid & Dissolve DAS pre_emulsion High-Shear Mixing (Pre-emulsion) lipid_phase->pre_emulsion aq_phase Heat Aqueous Surfactant Solution aq_phase->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Recrystallization hph->cooling

Workflow for SLN preparation.
Nanoemulsions

Nanoemulsions are thermodynamically stable, transparent or translucent systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm.

Experimental Protocol: High-Pressure Homogenization [5][11][12]

  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil).

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) in water.

  • Coarse Emulsion Formation:

    • Gradually add the oil phase to the aqueous phase while stirring at high speed with a homogenizer to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for multiple cycles (typically 3-7 cycles) at high pressure (e.g., 10,000 psi) to reduce the droplet size to the nanometer range[13].

Characterization of Nanoemulsions:

  • Droplet Size, PDI, and Zeta Potential: Measured using DLS.

  • Morphology: Visualized using TEM.

  • Stability Studies: Assessed by monitoring changes in droplet size and for any signs of phase separation over time under different storage conditions.

Data on Formulation Characteristics

The following table summarizes the physicochemical characteristics of various nanoformulations of this compound and its analogues as reported in the literature. It is important to note the absence of direct comparative in vivo pharmacokinetic data for this compound itself.

FormulationDrugLipid/CarrierSurfactantParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
LiposomesDADSPhosphatidylcholine, Cholesterol-208.1-91.7
pH-Sensitive LiposomesDASEgg PC, Cholesterol, Oleic acid---96.4 ± 2.6[7]
PEGylated LiposomesDATSDSPC, CholesterolmPEG-DSPE135.5-15.75~93[8][9]
SLNsGarlic Oil (containing DADS & DATS)--106.5 ± 40.3-30.2> 90[9]
NiosomesDASSorbitan monoesters----[8][14]

DADS: Diallyl Disulfide, DAS: this compound, DATS: Diallyl Trisulfide, PC: Phosphatidylcholine, DSPC: Distearoylphosphatidylcholine, mPEG-DSPE: methoxy Polyethylene Glycol-Distearoylphosphatidylethanolamine. Dashes indicate data not reported in the cited source.

Hypothesized Mechanisms for Improved Bioavailability

While direct in vivo pharmacokinetic evidence for this compound nanoformulations is scarce, the following mechanisms are hypothesized to contribute to enhanced oral bioavailability based on studies with other lipophilic drugs:

  • Increased Surface Area for Dissolution: The small size of nanoparticles significantly increases the surface area for dissolution in the gastrointestinal fluids.

  • Protection from Degradation: Encapsulation within the lipid matrix can protect this compound from chemical and enzymatic degradation in the stomach and small intestine.

  • Enhanced Permeability and Absorption:

    • Surfactants used in the formulations can enhance membrane permeability.

    • Nanoparticles can be taken up by M-cells in the Peyer's patches of the small intestine, leading to lymphatic transport[15][16][17].

  • Bypass of First-Pass Metabolism: Lymphatic absorption allows the drug to bypass the portal circulation and the liver, thus avoiding extensive first-pass metabolism[15][17].

  • Inhibition of P-gp Efflux: Some surfactants and lipids used in nanoformulations have been shown to inhibit the P-glycoprotein efflux pump, thereby increasing the intracellular concentration of the drug in enterocytes[3].

DOT Diagram: Potential Pathways for Improved Oral Absorption of Nanoformulated this compound

Bioavailability_Enhancement cluster_GI Gastrointestinal Tract cluster_circulation Systemic Circulation start Oral Administration of DAS Nanoformulation lumen GI Lumen (Protection from Degradation) start->lumen enterocyte Intestinal Epithelium (Enterocytes) lumen->enterocyte Increased Permeability m_cell M-Cells (Peyer's Patches) lumen->m_cell portal_vein Portal Vein enterocyte->portal_vein Absorption lymph Lymphatic System m_cell->lymph liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Increased Bioavailability) liver->systemic Reduced Metabolism lymph->systemic Bypass First-Pass Metabolism

References

Application Notes and Protocols for the Analytical Detection of Diallyl Sulfide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to detect and quantify diallyl sulfide (DAS) and its metabolites. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented to guide researchers in their experimental design.

This compound, a key organosulfur compound found in garlic, and its metabolites are of significant interest due to their potential therapeutic properties, including antioxidant and anticancer effects.[1] Accurate and sensitive analytical methods are crucial for understanding their metabolic fate, bioavailability, and mechanisms of action.

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in the body, primarily through oxidation and conjugation pathways. The initial step often involves the S-oxidation of DAS by Cytochrome P450 enzymes, particularly CYP2E1, to form diallyl sulfoxide (DASO) and subsequently diallyl sulfone (DASO2).[1] Another significant metabolic route involves the conversion of diallyl disulfide (DADS), a related organosulfur compound, to allyl mercaptan (AM) and allyl methyl sulfide (AMS).[2] These metabolites can also undergo further reactions, including conjugation with glutathione (GSH).[1][3]

This compound Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound (DAS) This compound (DAS) DASO Diallyl Sulfoxide This compound (DAS)->DASO CYP2E1 GSH_Conjugate Glutathione Conjugate This compound (DAS)->GSH_Conjugate GSH Conjugation Diallyl Disulfide (DADS) Diallyl Disulfide (DADS) Diallyl Disulfide (DADS)->this compound (DAS) AM Allyl Mercaptan Diallyl Disulfide (DADS)->AM AMS Allyl Methyl Sulfide Diallyl Disulfide (DADS)->AMS Allicin Allicin Allicin->Diallyl Disulfide (DADS) Decomposition DASO2 Diallyl Sulfone DASO->DASO2 Oxidation

Figure 1: Metabolic pathway of this compound.

Analytical Techniques and Protocols

The choice of analytical technique for detecting this compound metabolites depends on the specific metabolite of interest, the biological matrix, and the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its methylated metabolites.

Experimental Workflow:

GC-MS Workflow Sample Sample Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation (e.g., HP-1, DB-5 column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 2: General workflow for GC-MS analysis.

Protocol for GC-MS Analysis of this compound and its Metabolites:

This protocol is a composite based on methodologies reported for the analysis of diallyl disulfide (DADS) and diallyl trisulfide (DATS), which are structurally related to DAS and its metabolites.[4][5][6][7]

1. Sample Preparation:

  • For biological fluids (e.g., plasma, urine, saliva), perform a liquid-liquid extraction with a non-polar solvent like hexane or ethyl acetate.[8]

  • For tissue samples, homogenize the tissue in a suitable buffer before extraction.

  • For garlic or herbal preparations, macerate the sample in a solvent such as methanol or a mixture of n-hexane and 2-propanol.[9][10]

  • Concentrate the organic extract under a gentle stream of nitrogen.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent or Shimadzu GC system.[7]

  • Column: HP-1 or DB-5 capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Injector Temperature: 200°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 140°C.[5][6]

    • Ramp: Increase at 1°C/min to 180°C.[5][6]

  • Carrier Gas: Helium or Nitrogen at a flow rate of 0.80 mL/min.[5]

  • Injection Volume: 1.0 µL.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Detector Temperature: 200°C.[5]

    • Scan Range: m/z 30-300 amu.[8]

3. Data Analysis:

  • Identify metabolites based on their retention times and mass spectra compared to authentic standards.

  • Quantify the analytes using a calibration curve prepared with standard solutions of the target metabolites.

Quantitative Data from GC-MS Analysis:

CompoundLOD (µg/mL)LOQ (µg/mL)Correlation Coefficient (r)Reference
Diallyl Disulfide (DADS)0.30631.02100.9999[5]
Diallyl Trisulfide (DATS)0.19860.66210.9999[5]
DADS0.00960.02100.9999[7]
DATS0.01980.06620.9999[7]

LOD: Limit of Detection; LOQ: Limit of Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile and more polar metabolites, such as the sulfoxide and sulfone derivatives of this compound, as well as their glutathione conjugates.

Experimental Workflow:

HPLC Workflow Sample Sample Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (e.g., C18 column) HPLC_Injection->Separation Detection UV or DAD Detector Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 3: General workflow for HPLC analysis.

Protocol for HPLC Analysis of Diallyl Disulfide:

This protocol is based on a validated method for the quantitative determination of allyl disulfide.[11]

1. Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., methanol for garlic powder).[9]

  • For polyherbal oils, the oil can be directly diluted in the mobile phase.[11]

  • Filter the extract through a 0.45 µm membrane filter before injection.

2. HPLC Parameters:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18 (25 cm x 4.6 mm i.d., 5 µm particle size).[11]

  • Mobile Phase: Acetonitrile-water-tetrahydrofuran (70:27:3, v/v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 298 nm.[11]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the compound of interest by comparing its retention time with that of a standard.

  • Quantify using a calibration curve constructed from the peak areas of standard solutions of known concentrations.

Quantitative Data from HPLC Analysis:

CompoundConcentration Range (µg/mL)Reference
Allyl Disulfide8-48[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the analysis of this compound metabolites, particularly for complex biological matrices. This technique is ideal for quantifying low-abundance metabolites and for metabolomics studies.[12]

Experimental Workflow:

LC-MSMS_Workflow Sample Sample Deproteinization Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Injection LC Injection Supernatant_Collection->LC_Injection Separation Chromatographic Separation (e.g., C18, HILIC column) LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Figure 4: General workflow for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis of Allyl Dimethyl Sulfonium (a urinary biomarker):

This protocol is adapted from a method for the quantification of allyl dimethyl sulfonium (ADMS) in human urine.[13]

1. Sample Preparation:

  • For urine samples, direct injection may be possible after the addition of an isotopically labeled internal standard (e.g., ADMS-d6) to account for matrix effects.[13]

  • For other biological fluids, a simple protein precipitation step with acetonitrile or methanol is recommended.[12]

  • Centrifuge the sample to pellet the precipitated proteins and analyze the supernatant.

2. LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 or HILIC column depending on the polarity of the metabolites.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common for separating a wide range of metabolites.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.[12]

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions. For ADMS, transitions of m/z 103 and 105 can be monitored.[13]

3. Data Analysis:

  • Develop an MRM method by optimizing the collision energy for the specific transitions of each metabolite.

  • Quantify the metabolites using a calibration curve prepared in a matrix similar to the samples to account for matrix effects, or use an isotopically labeled internal standard.

Quantitative Data from LC-MS/MS Analysis:

CompoundLOD (nM)Linear Range (nM)Reference
Allyl Dimethyl Sulfonium (ADMS)0.20.5 - 100[13]

Summary of Quantitative Data

The following table summarizes the quantitative performance of the different analytical techniques for the detection of this compound and related compounds.

Analytical TechniqueAnalyteMatrixLODLOQLinear RangeReference
GC-MSDiallyl Disulfide (DADS)Garlic0.3063 µg/mL1.0210 µg/mL0.5–20 µg/mL[5]
GC-MSDiallyl Trisulfide (DATS)Garlic0.1986 µg/mL0.6621 µg/mL0.5–20 µg/mL[5]
GC-MSDiallyl Disulfide (DADS)Black Garlic0.0096 µg/mL0.0210 µg/mL0.1–10 µg/mL[7]
GC-MSDiallyl Trisulfide (DATS)Black Garlic0.0198 µg/mL0.0662 µg/mL0.1–10 µg/mL[7]
HPLC-UVAllyl DisulfidePolyherbal Oils--8-48 µg/mL[11]
LC-MS/MSAllyl Dimethyl Sulfonium (ADMS)Urine0.2 nM-0.5 - 100 nM[13]

Conclusion

The analytical techniques described provide robust and sensitive methods for the detection and quantification of this compound and its metabolites in various matrices. The choice of method will be dictated by the specific research question, the nature of the sample, and the available instrumentation. GC-MS is well-suited for volatile compounds, while HPLC and LC-MS/MS are more appropriate for polar and less volatile metabolites. LC-MS/MS, in particular, offers the highest sensitivity and is the method of choice for comprehensive metabolomic profiling. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Diallyl Sulfide for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diallyl sulfide (DAS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low aqueous solubility of DAS in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a non-polar, oily liquid that is practically insoluble in water. Its hydrophobic nature, due to the two allyl groups, prevents it from readily forming solutions in aqueous media. Direct addition of DAS to buffers will likely result in the formation of an immiscible layer or fine droplets.

Q2: I observed a precipitate after adding my this compound stock solution (in organic solvent) to my cell culture medium. What is happening?

A2: This phenomenon is often referred to as "solvent shock." When a concentrated stock of a hydrophobic compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous medium, the compound may precipitate out of the solution. This is because the local concentration of the organic solvent is not sufficient to keep the compound dissolved in the bulk aqueous phase.

Q3: Are there any recommended methods to improve the aqueous solubility of this compound for my experiments?

A3: Yes, several methods can be employed to enhance the aqueous solubility of DAS. The most common and effective techniques include:

  • Using Co-solvents: Dissolving DAS in a water-miscible organic solvent before diluting it into the aqueous phase.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic DAS molecule within the cavity of a cyclodextrin.

  • Formulation as a Nanoemulsion: Dispersing DAS in a fine oil-in-water emulsion with the aid of surfactants.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed When Preparing DAS Solutions

Possible Cause 1: Exceeding Solubility Limit

  • Solution: Determine the maximum soluble concentration of DAS in your specific medium or buffer system. It is recommended to perform a solubility test by preparing serial dilutions.

Possible Cause 2: Improper Mixing Technique

  • Solution: When preparing a working solution from a concentrated stock, add the stock solution to the pre-warmed aqueous medium dropwise while gently vortexing or stirring. Avoid adding the aqueous medium to the concentrated stock.

Possible Cause 3: Interaction with Media Components

  • Solution: Components in complex media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. Consider preparing your DAS solution in a serum-free medium first and then adding it to your complete medium.

Issue 2: Inconsistent Experimental Results with DAS

Possible Cause 1: Instability of the Prepared Solution

  • Solution: Aqueous solutions of DAS, especially those prepared with co-solvents, may not be stable for long periods. It is recommended to prepare fresh working solutions for each experiment and avoid storing them for more than a day.[1]

Possible Cause 2: Volatility of this compound

  • Solution: this compound is a volatile compound. Ensure that containers are well-sealed during preparation, storage, and incubation to prevent loss of the compound, which could affect the final concentration.

Data Presentation: Solubility of this compound

The following tables summarize quantitative data on the solubility of this compound using different methods.

Table 1: Solubility in Organic Solvents and Co-solvent Systems

Solvent/SystemApproximate Solubility (mg/mL)Reference
Ethanol~3[1]
DMSO~5[1]
Dimethylformamide (DMF)~10[1]
1:4 DMF:PBS (pH 7.2)~0.2[1]

Table 2: Cyclodextrin-Mediated Solubility Enhancement (Representative Data for Similar Organosulfur Compounds)

Table 3: Nanoemulsion Formulations for Diallyl Sulfides (Representative Data)

Nanoemulsions can encapsulate diallyl sulfides, leading to stable aqueous dispersions with droplet sizes typically in the nanometer range. The particle size can be influenced by the composition of the oil and surfactant phases. For instance, nanoemulsions of diallyl trisulfide have been formulated with average droplet sizes ranging from 62.3 nm to 120.7 nm.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent (for Cell Culture)

Objective: To prepare a working solution of this compound in cell culture medium using DMSO as a co-solvent.

Materials:

  • This compound (neat oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: In a sterile microcentrifuge tube, dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM). Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare Working Solution: a. Pre-warm the complete cell culture medium to 37°C. b. Create an intermediate dilution of the stock solution in a small volume of the pre-warmed medium if necessary. c. Add the required volume of the stock or intermediate solution dropwise to the pre-warmed medium while gently vortexing to achieve the final desired concentration. d. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use Immediately: Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution for more than a day.[1]

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex

Objective: To prepare a this compound-β-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare β-Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water with heating (e.g., 60-70°C) and continuous stirring to obtain a clear, saturated, or near-saturated solution.

  • Add this compound: Slowly add this compound to the hot β-cyclodextrin solution while maintaining vigorous stirring.

  • Complexation: Continue stirring the mixture for several hours as it slowly cools to room temperature to facilitate the formation of the inclusion complex.

  • Precipitation and Recovery: The inclusion complex may precipitate out of the solution upon cooling. Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of cold water or a suitable organic solvent to remove any uncomplexed this compound.

  • Drying: Dry the resulting powder in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Solubility Assessment: The resulting powder can be dissolved in aqueous buffers for your experiments. It is advisable to determine the solubility of the complex in your specific experimental buffer.

Protocol 3: Preparation of this compound Nanoemulsion by Sonication

Objective: To prepare a this compound-loaded oil-in-water nanoemulsion.

Materials:

  • This compound

  • Carrier oil (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Ultrasonic processor (probe sonicator or bath)

Procedure:

  • Prepare the Oil Phase: Mix this compound with the carrier oil at the desired ratio.

  • Prepare the Aqueous Phase: Dissolve the surfactant in deionized water.

  • Form a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer to form a coarse emulsion.

  • Sonication: a. Place the coarse emulsion in an ice bath to prevent overheating during sonication. b. Submerge the probe of the ultrasonic processor into the emulsion. c. Apply high-intensity ultrasound in pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes. The optimal sonication parameters (power, time, and pulse duration) should be determined empirically to achieve the desired droplet size and stability.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

  • Storage: Store the nanoemulsion at 4°C.

Mandatory Visualizations

Signaling Pathways

This compound and its related compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. Below are diagrams of key pathways that may be relevant to your research.

Mitochondrial_Apoptosis_Pathway cluster_extrinsic Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DAS This compound Bcl2 Bcl-2 DAS->Bcl2 Inhibits Bax Bax DAS->Bax Activates CytochromeC Cytochrome c Bax->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 ActiveCaspase9 Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by this compound.

PI3K_Akt_mTOR_Pathway DAS This compound PI3K PI3K DAS->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Data Analysis Prep_Stock Prepare Concentrated DAS Stock in DMSO Prep_Work Prepare Working Solution in Cell Culture Medium Prep_Stock->Prep_Work Treat_Cells Treat Cells with DAS Working Solution Prep_Work->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Cellular Assay (e.g., Viability, Apoptosis) Incubate->Assay Collect_Data Collect and Analyze Data Assay->Collect_Data

Caption: General Experimental Workflow for In Vitro Studies with this compound.

References

stability of diallyl sulfide in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diallyl sulfide (DAS). The information focuses on the stability of DAS in various solvent systems to ensure the integrity of experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to have degraded. What are the common causes?

A1: this compound is susceptible to degradation, influenced by several factors. Key contributors to instability include:

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. It is recommended to store stock solutions at low temperatures.

  • Light: Exposure to light, particularly UV light, can promote degradation.[1] Always store this compound and its solutions in amber vials or otherwise protected from light.

  • pH: While specific data for this compound is limited, related organosulfur compounds like diallyl trisulfide (DATS) show greater stability in acidic to neutral pH (2.6-7.0) and degrade more rapidly at higher pH values. It is reasonable to expect a similar trend for this compound.[2]

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its rapid degradation.[3]

  • Solvent Purity: Impurities in solvents can catalyze degradation. Always use high-purity, degassed solvents.

Q2: What are the recommended solvents and storage conditions for this compound stock solutions?

A2: this compound is practically insoluble in water but is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4] For maximum stability of stock solutions:

  • Solvent Choice: Use high-purity ethanol, DMSO, or DMF. Purge the solvent with an inert gas like nitrogen or argon before preparing the solution to remove dissolved oxygen.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation.

  • Aqueous Solutions: It is not recommended to store aqueous dilutions of this compound for more than one day due to rapid degradation.[2] Always prepare fresh aqueous solutions for immediate use.

Q3: I am observing unexpected peaks in my chromatogram when analyzing a this compound sample. What could they be?

A3: Unexpected peaks are likely degradation products. The degradation of diallyl sulfides can be complex. Heating diallyl disulfide (DADS), a common impurity or degradation product, can lead to the formation of this compound (the monosulfide), diallyl trisulfide (DATS), and diallyl tetrasulfide through disproportionation reactions.[5] Therefore, you may be observing other diallyl polysulfides. Thermal degradation of related compounds in aqueous solutions has also been shown to produce various sulfur-containing heterocyclic compounds.[5][6]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation during experimental procedures:

  • Prepare fresh dilutions from a frozen stock solution for each experiment.

  • Keep solutions on ice and protected from light as much as possible.

  • Minimize the time between solution preparation and its use in assays.

  • If working with cell cultures or other aqueous media, add the this compound solution to the medium immediately before starting the experiment.

Q5: Are there any known incompatibilities of this compound with common lab reagents?

A5: Yes, this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[3] Reactions with these can lead to rapid degradation and the formation of various byproducts. Avoid contact with these materials.

Quantitative Stability Data

Table 1: Stability of Diallyl Disulfide (DADS) in Environmental Conditions

ConditionHalf-lifeNotesReference
Soil< 4 hoursNon-persistent in the environment.[3]
Water< 4 hoursNon-persistent in the environment.[3]
SunlightStableStable to sunlight exposure.[3]
Heat/Ferric ChlorideLeads to conversionExposure can convert DADS to this compound, trisulfide, and tetrasulfide.[3]

Table 2: Influence of pH on Diallyl Trisulfide (DATS) Stability at Ambient Temperature

pH ValueDATS Content Remaining (%)
2.696.3
3.495.6
4.495.3
5.395.0
6.095.0
7.095.5
Data from a study on a DATS micellar injection.[2]

Table 3: Stability of Diallyl Trisulfide (DATS) Micellar Injection Under Different Conditions

ConditionTimeDATS Content Remaining (%)
4°C24 hoursStable (exact percentage not specified)
Ambient TemperatureNot specified85.7
60°CNot specified50.0
Light Exposure (4500 lx)Not specified48.5
Data from a study on a DATS micellar injection.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution for in vitro experiments.

  • Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or ethanol.

  • Degassing: Purge the chosen solvent with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Dissolution: Accurately weigh the required amount of this compound and dissolve it in the degassed solvent to the desired concentration. If starting with a neat oil, handle it in a fume hood due to its volatility and strong odor.

  • Storage: Dispense the stock solution into small-volume amber glass vials, flush the headspace with inert gas, and cap tightly. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This method can be adapted to quantify this compound and its potential degradation products.[1][7]

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic system of acetonitrile and water. A typical mobile phase could be acetonitrile:water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength of approximately 210-220 nm.

  • Sample Preparation:

    • Dilute the this compound stability samples with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the stability samples by interpolation from the calibration curve.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

GC-MS is a powerful tool for separating and identifying volatile degradation products.[1]

  • GC System:

    • Column: A non-polar capillary column, such as a DB-5 or HP-1 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 200-250°C.

    • Temperature Program:

      • Initial temperature: 40-70°C, hold for 2-5 minutes.

      • Ramp: Increase to 200-250°C at a rate of 5-10°C/min.

      • Hold: Maintain the final temperature for 5-10 minutes.

  • MS System:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan from m/z 35 to 350.

  • Identification: Identify the degradation products by comparing their mass spectra with reference spectra in a library (e.g., NIST).

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation DAS_Stock Prepare this compound Stock Solution Sampling Sample at Time Points (0, 24h, 48h, etc.) DAS_Stock->Sampling Solvent_System Prepare Solvent Systems (e.g., EtOH, DMSO, Buffers) Solvent_System->Sampling Temp_Stress Temperature (e.g., 4°C, 25°C, 40°C) HPLC_Analysis HPLC-UV Analysis (Quantification) Temp_Stress->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Degradant ID) Temp_Stress->GCMS_Analysis pH_Stress pH (e.g., 4, 7, 9) pH_Stress->HPLC_Analysis pH_Stress->GCMS_Analysis Light_Stress Light Exposure (ICH Guidelines) Light_Stress->HPLC_Analysis Light_Stress->GCMS_Analysis Sampling->Temp_Stress Sampling->pH_Stress Sampling->Light_Stress Data_Analysis Calculate Degradation Rate and Half-life HPLC_Analysis->Data_Analysis Pathway_ID Identify Degradation Pathways GCMS_Analysis->Pathway_ID

Workflow for assessing this compound stability.

Degradation_Pathway DATS Diallyl Trisulfide (DATS) DADS Diallyl Disulfide (DADS) DATS->DADS Loss of S Other_Products Other Degradation Products DATS->Other_Products Oxidation / Hydrolysis DADS->DATS +S (Disproportionation) DAS This compound (DAS) DADS->DAS Loss of S DATTS Diallyl Tetrasulfide DADS->DATTS +S₂ (Disproportionation) DADS->Other_Products Oxidation / Hydrolysis DAS->Other_Products Oxidation / Hydrolysis

Potential degradation pathways of diallyl sulfides.

References

preventing degradation of diallyl sulfide during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of diallyl sulfide (DAS) during storage and experimentation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is susceptible to degradation through several mechanisms, primarily oxidation and polymerization. The main factors influencing its stability are:

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can promote degradation.

  • Oxygen: The presence of oxygen can lead to oxidation of the sulfur atom.

  • pH: While relatively stable in neutral to slightly acidic conditions, degradation can occur at extreme pH values.

  • Presence of Metals: Certain metals can catalyze degradation reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations:

  • Temperature: Store neat this compound at 2-8°C for optimal stability.[1] For long-term storage, some sources recommend temperatures as low as -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and air.

  • Solvents: If preparing stock solutions, use anhydrous, deoxygenated solvents. It is not recommended to store aqueous solutions for more than one day.[2]

Q3: I am observing unexpected peaks in my analytical chromatogram when analyzing my this compound sample. What could these be?

A3: Unexpected peaks in your chromatogram are likely degradation products of this compound. The most common degradation products are diallyl disulfide (DADS) and other polysulfides.[3] Oxidation can also lead to the formation of sulfoxides and sulfones. If using gas chromatography (GC), thermal decomposition during analysis can also generate artifacts.

Q4: How does the choice of solvent affect the stability of this compound in my experiments?

A4: The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially water, can facilitate degradation pathways. For experimental work, it is advisable to use aprotic, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol, purged with an inert gas.[2] When preparing solutions for cell culture experiments, it is critical to prepare them fresh immediately before use to minimize degradation in the aqueous media.

Q5: My experimental results with this compound are inconsistent. What are the potential causes related to its stability?

A5: Inconsistent experimental results are often linked to the degradation of this compound. Key factors to consider include:

  • Improper Storage: Long-term storage without adherence to recommended conditions can lead to a significant loss of purity.

  • Degradation in Experimental Media: this compound can degrade in aqueous buffers and cell culture media. Always prepare these solutions fresh.

  • Repeated Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can introduce moisture and oxygen, accelerating degradation.

  • Light Exposure During Experiments: Protect your experimental setup from direct light, especially during long incubation periods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in stored this compound. Degradation due to improper storage (exposure to air, light, or high temperatures).Verify storage conditions. Store at 2-8°C under an inert atmosphere in an amber vial. Consider purchasing a new, certified standard for comparison.
Appearance of unknown peaks in HPLC or GC analysis. Formation of degradation products (e.g., diallyl disulfide, sulfoxides).Analyze the sample using GC-MS to identify the molecular weights of the unknown peaks. Compare with the known masses of potential degradation products. Prepare fresh solutions and re-analyze.
Inconsistent results in cell-based assays. Degradation of this compound in aqueous cell culture medium.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) immediately before each experiment. Add the this compound solution to the cell culture medium just before treating the cells.
Precipitate formation in stock solution. Polymerization or reaction with solvent impurities.Ensure the solvent is anhydrous and of high purity. Prepare smaller aliquots of the stock solution to minimize the impact of any potential contamination in a single vial.
Color change of the this compound solution (e.g., yellowing). Oxidation or formation of polysulfides.Discard the solution. Prepare a fresh solution using deoxygenated solvent and store it properly under an inert atmosphere.

Quantitative Data on this compound Stability

The stability of this compound is influenced by various factors. The following tables summarize available quantitative data on its degradation.

Table 1: Degradation of this compound in Garlic Under Different Storage Temperatures

Storage Temperature (°C)Storage Duration (Months)This compound Content (% of Initial)
43Maintained
46Significant Decrease
-43Maintained
-46Significant Decrease

Data adapted from a study on Voghiera garlic. The results indicate that even at refrigerated temperatures, significant degradation occurs after 3 months of storage.[1]

Table 2: Half-life of Diallyl Disulfide (a related compound) in the Environment

EnvironmentHalf-life
Water/Soil< 4 hours

This data for diallyl disulfide suggests that these types of compounds are non-persistent in the environment.[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)-UV Analysis of this compound Purity

This protocol provides a method for quantifying the purity of this compound and detecting the presence of diallyl disulfide.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detector at 220 nm.[2]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Dilute the this compound sample to be tested to fall within the range of the calibration curve.

  • Quantification:

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks for this compound and diallyl disulfide based on their retention times, confirmed with certified standards.

    • Construct a calibration curve by plotting the peak area against the concentration for the this compound standard.

    • Determine the concentration of this compound in the sample using the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

This protocol is suitable for identifying the degradation products of this compound.

  • GC System:

    • Column: A non-polar capillary column, such as a DB-5 or HP-1 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium.

    • Injector Temperature: 200°C.[6]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Hold: Maintain at 250°C for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation:

    • Dilute the this compound sample in a volatile solvent like hexane or dichloromethane.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify potential degradation products such as diallyl disulfide (m/z 146), this compound sulfoxide, and this compound sulfone.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_storage Storage cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis storage This compound (Neat) 2-8°C, Inert Atmosphere, Dark stock Prepare Stock Solution (e.g., DMSO, Anhydrous) storage->stock Use Immediately working Prepare Fresh Working Solution (e.g., Cell Culture Medium) stock->working Dilute assay Perform Assay (e.g., Cell Treatment) working->assay hplc HPLC-UV for Purity assay->hplc Quality Control gcms GC-MS for Degradation Products assay->gcms Troubleshooting nrf2_pathway cluster_nucleus Inside Nucleus DAS This compound (DAS) ROS Increased ROS DAS->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteine Residues Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Enzymes Upregulates Transcription

References

optimizing the synthesis yield of diallyl sulfide in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the laboratory synthesis of diallyl sulfide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions to improve reaction outcomes.

Problem Potential Cause Recommended Solution
Low Yield Inefficient reaction conditions.Optimize reaction temperature, stirring speed, and reaction time. Consider using a phase transfer catalyst (PTC) or microwave irradiation to enhance the reaction rate and yield.[1][2]
Incorrect stoichiometry.Carefully control the molar ratio of reactants. An excess of the disulfide source relative to the allyl halide is often recommended to ensure complete consumption of the toxic allyl halide.[3]
Catalyst inefficiency or deactivation.Select an appropriate PTC, such as tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG).[2][4] Ensure the catalyst is not deactivated by impurities.
Formation of Multiple Sulfide Byproducts (Monosulfide, Trisulfide, Tetrasulfide) Non-selective reaction conditions.Maintain the reaction temperature within the optimal range of 40°C to 60°C to minimize the formation of unwanted byproducts.[3]
Side reactions due to prolonged reaction times.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction upon completion.
Difficult Purification Similar physical properties of this compound and its byproducts.Employ fractional distillation under reduced pressure for purification.[5] Alternatively, industrial chromatographic separation can be used to obtain high-purity this compound.[6]
Reaction Fails to Initiate Poor quality of starting materials.Ensure the purity of reactants, especially the allyl halide and the sulfide source.
Inadequate mixing in a biphasic system.Vigorous stirring is crucial to increase the interfacial area between the aqueous and organic phases, especially when a PTC is used.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in the lab?

A1: The most prevalent laboratory method involves the reaction of an allyl halide (such as allyl chloride or allyl bromide) with a solution of sodium disulfide.[3] This reaction is often facilitated by a phase transfer catalyst (PTC) to improve the interaction between the aqueous and organic reactants.[1][2][7]

Q2: What is the role of a phase transfer catalyst (PTC) in this compound synthesis?

A2: A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the sulfide anion from the aqueous phase to the organic phase where the allyl halide is present.[8][9] This enhances the reaction rate and overall yield by overcoming the immiscibility of the reactants.[9]

Q3: How can I minimize the formation of diallyl trisulfide and other polysulfides?

A3: The formation of polysulfides can be minimized by carefully controlling the stoichiometry of sulfur to sodium sulfide when preparing the sodium disulfide solution. Additionally, maintaining the reaction temperature between 40°C and 60°C has been shown to favor the formation of diallyl disulfide.[3]

Q4: Is microwave-assisted synthesis a viable option for improving the yield of this compound?

A4: Yes, microwave irradiation has been successfully employed to synthesize diallyl disulfide, with reported yields as high as 82.2%.[2] This method can significantly reduce reaction times and improve efficiency.[2]

Q5: What are the key safety precautions to consider during this compound synthesis?

A5: Allyl halides are toxic and reactive, so the synthesis should be performed in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including gloves and safety glasses, is essential. The reaction can be exothermic, so proper temperature control is necessary.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various reported protocols for the synthesis of this compound and disulfide.

Table 1: Comparison of Diallyl Disulfide Synthesis Protocols

Method Allyl Halide Sulfur Source Catalyst Reaction Conditions Yield (%) Reference
Microwave-assistedAllyl chlorideSodium disulfideTetrabutylammonium bromide (TBAB)195 W, 12 min82.2[2]
Conventional Heating3-Allyl chlorideNa₂S₂Polyethylene glycol 400 (PEG-400)50°C, 1 h80.2[4]
Industrial ScaleAllyl bromide or chlorideSodium disulfide (in situ)None40-60°C, inert atmosphere88 (theoretical)[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Diallyl Disulfide

This protocol is based on a method utilizing microwave irradiation and a phase transfer catalyst.[2]

Materials:

  • Allyl chloride

  • Sodium disulfide

  • Tetrabutylammonium bromide (TBAB)

  • Distilled water

Procedure:

  • Prepare the sodium disulfide solution.

  • In a microwave reactor vessel, combine allyl chloride, the sodium disulfide solution, and TBAB. The optimal reported mole ratio of sodium disulfide to allyl chloride is 0.65:1, and the mass ratio of TBAB to sodium disulfide is 0.021:1.[2]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 195 W for 12 minutes.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diallyl disulfide.

  • Purify the product by fractional distillation under reduced pressure.

Protocol 2: Conventional Synthesis of Diallyl Disulfide with a Phase Transfer Catalyst

This protocol describes a conventional heating method using polyethylene glycol (PEG-400) as the phase transfer catalyst.[4]

Materials:

  • 3-Allyl chloride

  • Sodium sulfide (Na₂S)

  • Sulfur (S)

  • Polyethylene glycol 400 (PEG-400)

  • Water

Procedure:

  • Prepare the sodium disulfide (Na₂S₂) solution by reacting sodium sulfide with sulfur in water.

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the Na₂S₂ solution and PEG-400. The optimal reported mass ratio of Na₂S₂ to PEG-400 is 105.6:1.[4]

  • Heat the mixture to 50°C with stirring.

  • Slowly add 3-allyl chloride to the reaction mixture. The optimal reported molar ratio of Na₂S₂ to 3-allyl chloride is 0.6:1.[4]

  • Maintain the reaction at 50°C for 1 hour.[4]

  • After cooling, extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase as described in Protocol 1.

  • Purify the diallyl disulfide via fractional distillation.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product Allyl_Halide Allyl Halide (Chloride or Bromide) Reaction Reaction Mixture (with PTC/Microwave) Allyl_Halide->Reaction Na2S2 Sodium Disulfide Solution Na2S2->Reaction Extraction Solvent Extraction Reaction->Extraction Washing Washing & Drying Extraction->Washing Evaporation Solvent Evaporation Washing->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Conditions Check Reaction Conditions (Temp, Time, Stirring) Start->Check_Conditions Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Catalyst Evaluate PTC (Type, Amount) Start->Check_Catalyst Check_Purification Optimize Purification Method Start->Check_Purification Optimized Optimized Yield and Purity Check_Conditions->Optimized Adjust as needed Check_Stoichiometry->Optimized Correct ratios Check_Catalyst->Optimized Select optimal PTC Check_Purification->Optimized Refine technique

Caption: Troubleshooting logic for this compound synthesis.

References

addressing challenges in the delivery of diallyl sulfide for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diallyl sulfide (DAS) in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges, protocols, and troubleshooting associated with the in vivo delivery of DAS.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Q1: I'm observing low bioavailability and inconsistent results with my DAS formulation. What could be the cause?

A1: Low bioavailability and inconsistent results with DAS are often linked to its poor water solubility and instability. DAS is a lipophilic, oily[1][2] liquid that is insoluble in water. This can lead to precipit[2][3]ation upon injection into an aqueous physiological environment, resulting in variable absorption and inconsistent plasma concentrations. Furthermore, DAS is volatile and can degrade, especially in aqueous solutions.

Troubleshooting Steps[4][5]:

  • Optimize Vehicle Solution: For oral administration, corn oil is a commonly used vehicle. For parenteral routes, co[6]nsider using a vehicle that can solubilize DAS, such as a solution containing DMSO.

  • Formulation Strategies: To improve solubility and stability, consider formulating DAS into lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes. These formulations can en[1][7]capsulate DAS, protecting it from degradation and improving its delivery to target tissues.

  • Fresh Preparation: Always prepare DAS solutions fresh before each experiment to minimize degradation. It is recommended not to [5]store aqueous solutions of DAS for more than a day.

Q2: My animals are sh[5]owing signs of toxicity or adverse reactions after DAS administration. What should I do?

A2: While DAS is generally considered to have a good safety profile, high doses can lead to toxicity. Adverse reactions could a[8]lso be due to the vehicle used for administration.

Troubleshooting Steps:

  • Dose Reduction: If toxicity is observed, consider reducing the dose of DAS. Studies have used a range of doses, for example, 25-50 mg/kg for diallyl disulfide in rats. A single oral dose of up [9]to 1600 mg/kg of DAS was reported to be well-tolerated in mice with no significant toxicological changes.

  • Vehicle Control Gr[10]oup: Always include a vehicle control group in your experiments to differentiate between the effects of DAS and the vehicle.

  • Route of Administration: The route of administration can influence toxicity. Oral gavage is a common and generally well-tolerated method for DAS administration.

  • Monitor Animal Hea[6]lth: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.

Q3: I am having difficulty preparing a stable and homogenous DAS formulation for injection.

A3: The oily nature and poor water solubility of DAS make it challenging to prepare aqueous formulations for injection.

Troubleshooting Steps:

  • Use of Co-solvents: A small amount of a biocompatible co-solvent like DMSO can be used to initially dissolve the DAS before further dilution in the vehicle.

  • Sonication/Homogenization: For nanoparticle formulations, use techniques like sonication or high-pressure homogenization to ensure a uniform particle size and stable dispersion.

  • Characterization of Formulation: Before in vivo administration, characterize your formulation for particle size, zeta potential, and encapsulation efficiency to ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAS) and why is it studied?

A1: this compound (DAS) is a principal organosulfur compound found in garlic. It is produced from the m[8]etabolism of allicin, which is released when garlic is crushed. DAS has been extensively [8]studied for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.

Q2: What are the main[8][11] challenges in delivering DAS in vivo?

A2: The primary challenges for the in vivo delivery of DAS are its:

  • Poor water solubility: DAS is a hydrophobic, oily liquid.

  • Instability: It [2][3]can be volatile and may degrade in aqueous solutions.

  • **Pharmacokinetics:[4][5] While some studies suggest good bioavailability, its metabolism can be complex, involving conjugation with glutathione.

Q3: What are some eff[12][13][14]ective formulation strategies to improve DAS delivery?

A3: Lipid-based nanoparticle formulations have shown promise in improving the delivery of lipophilic compounds like DAS. These include:

  • Sol[7]id Lipid Nanoparticles (SLNs): DADS-loaded SLNs have been shown to enhance apoptosis in cancer cells compared to free DADS.

  • Liposomes: PEGyl[1]ated liposomes can improve the stability and circulation time of encapsulated drugs. pH-sensitive liposomal fo[7]rmulations of DAS have also been explored.

Q4: Which signaling p[7]athways are modulated by DAS?

A4: DAS has been shown to modulate multiple signaling pathways, contributing to its therapeutic effects. These include:

  • Apo[8][12]ptosis Induction: DAS can induce apoptosis through the modulation of PI3K/Akt/mTOR and JNK signaling pathways.

  • Anti-inflammatory [12][15]Effects: DAS can suppress inflammation by inhibiting the NF-κB signaling pathway.

  • Antioxidant Respon[12]se: It can activate the Nrf2 pathway, which enhances the expression of antioxidant enzymes.

  • Metabolism Regulat[8]ion: DAS can influence the activity of drug-metabolizing enzymes like cytochrome P450 2E1 (CYP2E1).

Quantitative Data[8] Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
Water Insoluble

| Organic Solvents (e.g[2][3]., ethanol, acetone, diethyl ether) | Soluble | |

Table 2: In Vivo Dos[2]age of Diallyl Disulfide and Trisulfide in Rats

Compound Dosage Route of Administration Animal Model Reference
Diallyl disulfide 25 and 50 mg/kg Oral gavage Rats (Neuropathic pain)
Diallyl trisulfide [9]20 and 40 mg/kg Oral gavage Rats (Neuropathic pain)
Diallyl disulfide 8[9]0 mg/kg Oral Rats (Mercuric chloride toxicity)

| Diallyl trisulfide | [16]30 and 40 mg/kg | Injection | Mice (Lung carcinoma xenograft) | |

Experimental Pro[17][18]tocols

Protocol 1: Preparation of Diallyl Disulfide Solution for Oral Gavage

This protocol is based on methodologies reported for administering diallyl disulfide to rats.

Materials:

  • Dia[9]llyl disulfide (DADS)

  • Corn oil

  • Vortex mixer

  • Animal gavage needles

Procedure:

  • Calculate the required amount of DADS based on the desired dose (e.g., 50 mg/kg) and the body weight of the animals.

  • Dissolve the calculated amount of DADS in an appropriate volume of corn oil to achieve the final desired concentration.

  • Vortex the solution thoroughly to ensure homogeneity.

  • Administer the solution to the animals via oral gavage using an appropriate-sized gavage needle.

Protocol 2: In Vivo Administration of DAS in a Mouse Model

This protocol is adapted from a study investigating the effects of DAS in mice.

Materials:

  • Dia[17][18]llyl sulfide (DAS)

  • Vehicle (e.g., canola oil)

  • Appropriate administration equipment (e.g., oral gavage needles, syringes for injection)

Procedure:

  • Prepare the DAS solution in the chosen vehicle at the desired concentration.

  • Administer the DAS solution to the mice. The study by Hong et al. (2011) used an administration protocol for DAS in mice to investigate its effect on gene expression.

  • The control group sh[17][18]ould receive the vehicle only.

  • Monitor the animals throughout the study period for any changes in health or behavior.

  • At the end of the study, collect tissues for further analysis as required by the experimental design.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation prep_das This compound (DAS) prep_formulate Formulation (e.g., Solution, Nanoparticles) prep_das->prep_formulate prep_vehicle Vehicle Selection (e.g., Corn Oil) prep_vehicle->prep_formulate admin_route Route of Administration (e.g., Oral Gavage) prep_formulate->admin_route Administer Formulation admin_animal Animal Model (e.g., Rat, Mouse) admin_animal->admin_route eval_observe Observation & Monitoring admin_route->eval_observe Post-Administration admin_dose Dosage Calculation admin_dose->admin_route eval_sample Sample Collection (Blood, Tissue) eval_observe->eval_sample eval_analysis Data Analysis eval_sample->eval_analysis

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway DAS This compound (DAS) PI3K PI3K DAS->PI3K Inhibits NFkB NF-κB DAS->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

References

troubleshooting inconsistent results in diallyl sulfide bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diallyl sulfide (DAS) and related organosulfur compound bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in my cell viability assays (e.g., MTT, WST-1) when treating with this compound?

A1: Inconsistent results in cell viability assays with this compound (DAS) or diallyl disulfide (DADS) often stem from the physicochemical properties of the compound and specific experimental parameters. Here are the most common factors and troubleshooting steps:

  • Compound Solubility and Stability: DAS and DADS are oily, volatile liquids that are not soluble in water.[1] Incomplete solubilization can lead to inconsistent concentrations in the cell culture medium.

    • Troubleshooting: Prepare a concentrated stock solution in sterile DMSO. Ensure the final DMSO concentration in the media is low (typically <0.5%) and consistent across all wells, including vehicle controls. Prepare working solutions fresh for each experiment, as organosulfur compounds can be unstable and degrade.[2]

  • Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout. If cell density is too low, the signal may be weak; if too high, cells can become confluent and enter growth arrest, masking the effects of the compound.

    • Troubleshooting: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration, ensuring cells are in the exponential growth phase during treatment.

  • Inconsistent Incubation Times: The effects of DAS are often time- and dose-dependent.[3][4] Minor variations in treatment duration can lead to different outcomes.

    • Troubleshooting: Standardize incubation times precisely. For longer experiments, be mindful of nutrient depletion or pH changes in the media, which can affect cell health and assay results.

  • Interaction with Assay Reagents: DAS may interfere with the assay chemistry itself. For example, as a sulfur-containing compound, it could potentially reduce tetrazolium salts like MTT non-enzymatically, leading to false-positive results.

    • Troubleshooting: Run a cell-free control where DAS is added to the culture medium and the MTT reagent to check for any direct chemical reaction.

Below is a logical workflow for troubleshooting inconsistent cell viability results.

G start Inconsistent Viability Results check_solubility Is DAS/DADS fully solubilized? (Stock in DMSO, fresh dilution) start->check_solubility check_controls Are vehicle controls consistent? check_solubility->check_controls Yes outcome_solubility Re-prepare stock. Ensure final DMSO <0.5%. check_solubility->outcome_solubility No check_density Is cell seeding density optimal and consistent? check_controls->check_density Yes outcome_controls Review pipetting technique and control well setup. check_controls->outcome_controls No check_interference Run cell-free assay control (DAS + Media + MTT) check_density->check_interference Yes outcome_density Optimize seeding density. Ensure exponential growth. check_density->outcome_density No outcome_interference If interference occurs, consider alternative assay (e.g., Crystal Violet). check_interference->outcome_interference Interference Detected end Consistent Results check_interference->end No Interference outcome_solubility->check_solubility outcome_controls->check_controls outcome_density->check_density

Troubleshooting workflow for inconsistent cell viability assays.

Q2: My results for apoptosis or cell cycle arrest after DAS treatment are not reproducible. What could be the cause?

A2: Apoptosis and cell cycle progression are complex processes sensitive to experimental conditions. Inconsistency often arises from subtle variations in cell state or compound handling.

  • Cell Confluence and Health: Cells that are overly confluent or unhealthy may respond differently to stimuli. Confluent cells might already exhibit some degree of cell cycle arrest, which could obscure the effects of DAS.

    • Troubleshooting: Always use cells from a consistent passage number and ensure they are healthy and sub-confluent (typically 70-80%) at the time of treatment.

  • Treatment Duration and Endpoint: The induction of apoptosis and cell cycle arrest are dynamic processes. Diallyl disulfide (DADS), for example, has been shown to arrest cells at the G2/M phase and induce apoptosis in a time-dependent manner.[3] Measuring at a suboptimal time point might miss the peak effect.

    • Troubleshooting: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for observing apoptosis or cell cycle changes in your model system.

  • Mechanism of Action: DAS can induce different effects in different cell lines. For instance, DAS was found to induce G0/G1 arrest in Ca Ski cervical cancer cells[4], while DADS induced G2/M arrest in osteosarcoma cells.[3] The underlying genetic background of the cells dictates their response.

    • Troubleshooting: Confirm the expected mechanism in your cell line by analyzing key regulatory proteins (e.g., p53, p21, cyclins, caspases) via Western blot.

The diagram below illustrates the signaling pathways commonly affected by DAS, leading to cell cycle arrest and apoptosis.

G cluster_0 Cell Cycle Control cluster_1 Apoptosis Induction p53 p53 p21 p21/p27 p53->p21 CDK CDK2/CDK6 p21->CDK G1_S G0/G1 -> S Transition CDK->G1_S Mito Mitochondria CytC Cytochrome c Mito->CytC Bax Bax Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DAS This compound (DAS) DAS->p53 Upregulates DAS->Bax Increases Ratio DAS->Bcl2 Decreases Ratio DAS->Casp3 Activates G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1_cyto Keap1 Keap1_Nrf2->Keap1_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Gene_exp Gene Expression (GST, HO-1, etc.) ARE->Gene_exp DAS This compound (DAS) DAS->Keap1_Nrf2 Inhibits Degradation

References

minimizing the volatility of diallyl sulfide in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diallyl sulfide (DAS). Given its volatile nature, handling DAS in experimental setups requires specific precautions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: this compound is a colorless to pale yellow liquid with a strong, garlic-like odor.[1][2][3] Its high volatility is a primary concern in experimental setups. Key properties are summarized in the table below.

Q2: I suspect the concentration of this compound is decreasing in my cell culture media over time. What could be the cause and how can I prevent it?

A2: The decrease in DAS concentration is most likely due to its high volatility, leading to evaporation from the culture medium.[4][5] This is a common issue, especially in long-term experiments.[6][7] See the Troubleshooting Guide below for detailed mitigation strategies.

Q3: What is the recommended storage condition for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated place, away from heat and ignition sources.[8][9] The recommended storage temperature is typically between 2°C and 8°C.[8][10] It should be kept in a tightly sealed container to prevent evaporation and degradation.[8][11]

Q4: Is this compound soluble in aqueous solutions like cell culture media?

A4: this compound is practically insoluble in water.[1][2] To prepare stock solutions for in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before being diluted in the aqueous buffer or culture medium.[12] It's recommended not to store the aqueous solution for more than a day.[12][13]

Q5: What are the typical concentrations of this compound used in in vitro and in vivo studies?

A5: In vitro, concentrations often range from 25 to 100 µM to study effects on cell cycle and apoptosis.[14][15] For example, a concentration of 75 µM has been used to induce G0/G1 phase arrest in cancer cells.[14] In vivo, oral administration dosages in rats have ranged from 40 mg/kg to 1600 mg/kg to assess toxicity and biological effects.[3] One study on nephrotoxicity used an intraperitoneal dosage of 150 mg/kg body weight daily for 6 days in rats.[16]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H10S[1][2]
Molecular Weight 114.21 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2][3]
Odor Strong garlic-like[1][2][17]
Boiling Point 138-139 °C[1][2][10][14]
Vapor Pressure 7 - 9.22 mmHg @ 20-25 °C[1][17]
Flash Point 46 °C[1][10]
Solubility Practically insoluble in water; Soluble in ethanol, ether, chloroform, and carbon tetrachloride.[1][2][3][10]
Storage Temperature 2 - 8 °C[8][10][11]

Troubleshooting Guides

Issue 1: Loss of this compound from Solution During In Vitro Experiments

Symptoms:

  • Inconsistent or weaker-than-expected biological effects over time.

  • Noticeable garlic odor in the incubator.

Root Cause:

  • Evaporation of the volatile this compound from the culture medium.[4][5]

Solutions:

SolutionDetailed Protocol
1. Use Sealed Culture Vessels Whenever possible, use culture plates with lids that can be securely sealed with parafilm or a plate-sealing clamp system to minimize vapor exchange with the incubator environment.[6][12]
2. Minimize Headspace Use the smallest appropriate culture vessel for your experiment to reduce the surface area-to-volume ratio, which can lower the evaporation rate.
3. Create a Humidified Microenvironment Place the culture vessel inside a larger secondary container (e.g., a Petri dish) containing sterile, water-saturated tissues or sponges.[6][12] This increases the local humidity, reducing the vapor pressure gradient and thus the rate of evaporation from the culture medium.
4. Use an Oil Overlay For static cultures, a layer of sterile, cell-culture grade mineral oil or silicone oil can be added on top of the medium to act as a physical barrier to evaporation.[6][12] Ensure the oil is not cytotoxic to your cell line.
5. Replenish this compound For long-term experiments, consider a partial media change with freshly prepared DAS-containing medium at regular intervals to maintain a more consistent concentration.
6. Fill Unused Wells In multi-well plates, fill any unused wells, particularly the outer ones, with sterile water or PBS to increase the overall humidity within the plate and reduce the "edge effect" of evaporation.[18]
Issue 2: Inconsistent Results in Animal Studies (In Vivo)

Symptoms:

  • High variability in biological responses between animals receiving the same dose.

  • Difficulty in achieving desired plasma concentrations.

Root Cause:

  • Loss of this compound during preparation and administration.

  • Rapid metabolism of DAS in vivo.

Solutions:

SolutionDetailed Protocol
1. Prepare Dosing Solutions Freshly Due to its volatility, prepare the dosing solution immediately before administration to minimize evaporative losses.
2. Use an Appropriate Vehicle For oral gavage, use a vehicle in which DAS is stable and soluble, such as canola oil.[3] This can also help to reduce its volatility compared to an aqueous suspension.
3. Control Temperature Prepare and handle dosing solutions at a cool temperature (e.g., on ice) to reduce vapor pressure and evaporation.[13][19]
4. Minimize Air Exposure When drawing the solution into a syringe, minimize the air bubble. Work quickly and efficiently during the administration process.[19]
5. Consider Route of Administration Intraperitoneal injection may provide more consistent systemic exposure compared to oral gavage, where first-pass metabolism can be significant.[16]
6. Analyze Metabolites Be aware that DAS is metabolized in vivo to compounds like allyl mercaptan, allyl methyl sulfide, and their oxidized forms.[20][21] Consider measuring these metabolites in plasma or tissues to assess exposure accurately.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Safety Precautions: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][21]

  • Solvent Selection: Use sterile, anhydrous DMSO as the solvent.

  • Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Using a calibrated micropipette, add the required volume of DMSO to the DAS vial to achieve a high-concentration stock solution (e.g., 100 mM).

    • Mix thoroughly by gentle vortexing.

  • Storage: Aliquot the stock solution into small, tightly sealed vials and store at -20°C to minimize freeze-thaw cycles and evaporation.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it further in cell culture medium to the final desired concentration immediately before adding it to the cells.

Protocol 2: Minimizing Volatility in a 24-Well Plate Cell Culture Experiment
  • Plate Setup: Seed cells in the inner 12 wells of a 24-well plate.

  • Humidity Control: Fill the outer 12 wells with 1 mL of sterile PBS or sterile water each.[18]

  • Treatment Preparation: Prepare the DAS-containing media from your stock solution immediately before use.

  • Media Addition: Add the treatment media to the inner wells containing cells.

  • Sealing:

    • Place the lid on the plate.

    • Carefully wrap the junction between the plate and the lid with parafilm to create a secure seal.

  • Incubation: Place the sealed plate in the incubator. For long-term experiments (>48 hours), consider placing the entire plate in a humidified secondary container.

  • Media Changes: If the experiment extends beyond 48-72 hours, perform a complete media change with freshly prepared DAS-containing media to ensure a consistent concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiment start Start prep_stock Prepare DAS Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution in Media prep_stock->prep_working seed_cells Seed Cells in Inner Wells prep_working->seed_cells add_pbs Add PBS to Outer Wells seed_cells->add_pbs add_media Add Working Solution to Cells add_pbs->add_media seal_plate Seal Plate with Parafilm add_media->seal_plate incubate Incubate seal_plate->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for minimizing this compound volatility in cell culture.

nrf2_pathway DAS This compound (DAS) ERK_p38 ERK / p38 MAPK DAS->ERK_p38 activates ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 ERK_p38->Nrf2 promotes nuclear translocation Keap1->Nrf2 sequesters in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes initiates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: this compound activation of the Nrf2 antioxidant pathway.

apoptosis_pathway DAS This compound (DAS) Bax Bax DAS->Bax upregulates Bcl2 Bcl-2 DAS->Bcl2 downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria promotes pore formation Bcl2->Mitochondria inhibits pore formation Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage cleaves Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Mitochondrial-dependent apoptosis induced by this compound.

References

Technical Support Center: Diallyl Sulfide (DAS) Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing diallyl sulfide (DAS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist in optimizing DAS dosage for maximum therapeutic effect in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General & Handling

Q1: What is this compound (DAS) and what are its primary therapeutic applications?

A1: this compound (DAS) is a principal oil-soluble organosulfur compound derived from the metabolism of allicin, which is found in garlic (genus Allium).[1][2] It is extensively studied for its therapeutic properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4] Its anticancer activities are particularly well-documented, where it has been shown to inhibit carcinogen-mediated damage, induce apoptosis (programmed cell death), and regulate cell cycle arrest in various cancer cell lines.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: DAS can be unstable.[1] For in vitro experiments, a common practice is to prepare a high-concentration stock solution (e.g., 100 mM) in an anhydrous solvent like dimethyl sulfoxide (DMSO).[5] This stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles and stored at -20°C, protected from light.[5] When preparing working concentrations, dilute the stock solution in the appropriate culture medium immediately before use. Stability studies have shown time-dependent changes in DAS, so fresh preparations are recommended.[6]

Q3: My experimental results are inconsistent. Could it be a problem with the compound's stability?

A3: Yes, inconsistency is often linked to compound stability. This compound can be volatile and may degrade over time, especially at room temperature or in aqueous solutions.[6][7] To troubleshoot:

  • Always use freshly prepared dilutions from a frozen stock for each experiment.

  • Minimize exposure to light and air. Use amber tubes for storage.[5]

  • Verify the purity of your DAS source if possible.

  • Consider performing a stability check of your stock solution using a method like HPLC if you continue to see variability.[6]

Dosage & Concentration

Q4: What are typical starting concentrations for in vitro studies with DAS?

A4: The optimal concentration of DAS is highly dependent on the cell line and the specific biological effect being investigated.[3] Based on published studies, a typical starting range for in vitro experiments is between 1 µM and 100 µM.[5] For example, a concentration of 75 μM was shown to induce G0/G1 phase arrest and apoptosis in human cervical cancer Ca Ski cells.[8] It is crucial to perform a dose-response curve (e.g., using an MTT assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model.

Q5: What are common dosages used in in vivo animal studies?

A5: In vivo dosages vary based on the animal model and administration route. For instance, in a xenograft mouse model of esophageal carcinoma, diallyl disulfide (DADS), a closely related compound, was effective at 20 mg/kg and 40 mg/kg with no apparent adverse effects.[9] In rats, pre-treatment with 50 mg/kg of DAS showed a protective role against thioacetamide-induced toxicity.[1] Another study on neuropathic pain in rats used diallyl disulfide at 25 and 50 mg/kg.[10] A single oral dose of DAS up to 1600 mg/kg was reported to be well-tolerated in mice without significant toxicity.[6] Always begin with a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model.

Q6: I am observing high cytotoxicity even at low concentrations. What could be the cause?

A6: Unexpected cytotoxicity can arise from several factors:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to DAS.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Always include a vehicle control (medium with the same amount of solvent but no DAS) in your experiments.[5]

  • Compound Purity: Impurities in the DAS preparation could be contributing to toxicity.

  • Incorrect Dosage Calculation: Double-check all calculations for stock solution and working dilution preparations.

Mechanism of Action & Verification

Q7: What are the primary signaling pathways modulated by this compound?

A7: DAS modulates several key signaling pathways to exert its therapeutic effects.[2] These include:

  • Apoptosis Induction: DAS can increase the expression of pro-apoptotic proteins like Bax and p53 while decreasing anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from mitochondria and activation of caspases.[1][8]

  • Cell Cycle Arrest: It can cause cell cycle arrest, often in the G0/G1 or G2/M phase, by modulating proteins such as p21, p27, and cyclin-dependent kinases (CDKs).[8][9]

  • Inhibition of Pro-inflammatory Pathways: DAS can suppress the activation of NF-κB, a key regulator of inflammation.[1][3]

  • Activation of Antioxidant Response: It can enhance the nuclear translocation of Nrf2, a transcription factor that upregulates antioxidant enzymes.[1][3]

  • MAPK Pathway: DAS can influence the phosphorylation of kinases in the MAPK pathway, such as ERK, JNK, and p38, which are critical in regulating cell proliferation and invasion.[1][3]

  • CYP2E1 Inhibition: DAS is a known selective inhibitor of the cytochrome P450 2E1 (CYP2E1) enzyme, which is involved in metabolizing xenobiotics.[1][3]

Q8: I'm not observing the expected effect on my target pathway. How can I troubleshoot this?

A8: If you don't see the expected modulation of a signaling pathway, consider the following:

  • Time-Course Experiment: The effect of DAS on signaling pathways is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in protein expression or phosphorylation.

  • Dose-Dependence: The effect may only occur within a narrow concentration range. Ensure your dose-response experiment covers a sufficiently broad range of concentrations.

  • Basal Pathway Activity: Check the basal expression and activity levels of your target proteins in the specific cell line you are using. If the basal level is very low, it may be difficult to detect a further decrease.

  • Antibody Validation: If using Western blotting, ensure your primary antibodies are specific and validated for the target protein.

Quantitative Data Summary

For ease of comparison, the following tables summarize effective dosages of this compound and the related compound diallyl disulfide (DADS) from various studies.

Table 1: Effective Concentrations of this compound (DAS) in In Vitro Models
CompoundConcentrationCell Line / ModelKey Observed EffectCitation
DAS75 µMHuman Cervical Cancer (Ca Ski)G0/G1 cell cycle arrest; induction of apoptosis.[8]
DASNot specifiedHuman Colon Cancer (colo 205)Inhibition of migration and invasion; decreased MMP-2 & -7.[1]
DASNot specifiedMurine Leukemia (WEHI-3)Dose-dependent decrease in cell viability.[1]
DASNot specifiedNeuroblastoma (SH-SY5Y)Increased pro-apoptotic proteins; activation of caspases.[1]
Table 2: Effective Dosages of this compound (DAS) and Analogs in In Vivo Models
CompoundDosageAnimal ModelKey Observed EffectCitation
DADS20 mg/kg & 40 mg/kgNude Mice (Esophageal Carcinoma)Decreased tumor development.[9]
DAS50 mg/kgFisher 344 RatsProtection against acetaminophen-induced liver injury.[1]
DADS0.3 - 10 mg/kgRats (Intestinal Inflammation)Suppression of inflammation/damage markers.[3]
DADS25 mg/kg & 50 mg/kgRats (Neuropathic Pain)Significant reduction in mechanical and cold allodynia.[10]
DASUp to 1600 mg/kgC57BL/6 MiceSingle oral dose was well-tolerated with no mortality.[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of DAS and helps establish an IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of DAS in complete culture medium from your 100 mM DMSO stock. A typical range to test is 1 µM to 100 µM.[5] Also, prepare a vehicle control using the highest final concentration of DMSO.[5]

  • Treatment: Remove the old medium and add 100 µL of the prepared DAS dilutions or vehicle control to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFDA to measure changes in intracellular ROS levels, a common effect of DAS.[5]

  • Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat with desired concentrations of DAS as described above.

  • Washing: After treatment, gently remove the medium and wash the cells once with sterile PBS.

  • DCFDA Loading: Add 100 µL of 10 µM DCFDA solution (in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.[5]

  • Final Wash: Remove the DCFDA solution and wash the cells again with PBS.

  • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[5] The level of ROS is proportional to the fluorescence intensity.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol allows for the verification of DAS's effect on target protein expression and phosphorylation (e.g., p53, Bax, Bcl-2, p-ERK).

  • Protein Extraction: Following treatment with DAS, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., anti-p53, anti-p-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

DAS_Apoptosis_Pathway DAS This compound (DAS) p53 p53 Activation DAS->p53 Bax ↑ Bax Expression p53->Bax Bcl2 ↓ Bcl-2 Expression p53->Bcl2 Mito Mitochondria Bax->Mito Promotes Permeability Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound (DAS).

DAS_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 100 mM DAS Stock in Anhydrous DMSO prep_working Prepare Working Dilutions in Culture Medium prep_stock->prep_working seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with DAS and Vehicle Control seed_cells->treat_cells prep_working->treat_cells incubate Incubate for 24 / 48 / 72 hours treat_cells->incubate assay Perform Assay (e.g., MTT, Western Blot, ROS) incubate->assay readout Collect Data (Absorbance, Fluorescence, etc.) assay->readout analyze Analyze Data & Determine IC50 / Pathway Effect readout->analyze

Caption: General workflow for an in vitro cell culture experiment with DAS.

DAS_Troubleshooting_Guide start Problem Encountered no_effect No Effect Observed start->no_effect high_tox High Cytotoxicity start->high_tox inconsistent Inconsistent Results start->inconsistent check_dose Is dose range appropriate? no_effect->check_dose check_vehicle Vehicle control included? high_tox->check_vehicle check_prep Using fresh dilutions? inconsistent->check_prep check_time Is incubation time optimal? check_dose->check_time Yes solution_no_effect Solution: Perform broader dose-response & time-course. check_dose->solution_no_effect No check_time->solution_no_effect No check_conc Are calculations correct? check_vehicle->check_conc Yes solution_tox Solution: Lower dose range. Verify solvent concentration (<0.1%). check_vehicle->solution_tox No check_conc->solution_tox No check_storage Stock stored at -20°C, protected from light? check_prep->check_storage Yes solution_inconsistent Solution: Aliquot stock. Always use fresh dilutions. check_prep->solution_inconsistent No check_storage->solution_inconsistent No

References

Technical Support Center: Overcoming Resistance to Diallyl Sulfide in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diallyl sulfide (DAS) and its derivatives. Here, you will find information to help you overcome experimental challenges and understand the mechanisms of resistance to these compounds in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAS), and what are its better-known derivatives?

A1: this compound (DAS) is an organosulfur compound found in garlic and other Allium vegetables. While DAS itself has shown anticancer properties, its derivatives, diallyl disulfide (DADS) and diallyl trisulfide (DATS), are often more potent and more extensively studied. These compounds are known to induce apoptosis, cell cycle arrest, and inhibit metastasis in various cancer cell lines.[1][2]

Q2: What are the primary mechanisms of action of this compound and its derivatives in cancer cells?

A2: this compound and its derivatives exert their anticancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by an increased Bax/Bcl-2 ratio, activation of caspases, and release of cytochrome c.[1][2]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, most commonly at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[1]

  • Inhibition of Metastasis and Angiogenesis: They have been shown to suppress the invasion and migration of cancer cells and inhibit the formation of new blood vessels.[3]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death.[1]

Q3: What are the known mechanisms of resistance to this compound and its derivatives in cancer cells?

A3: Cancer cells can develop resistance to this compound and its derivatives through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and multidrug resistance-associated proteins (MRPs), can pump the compounds out of the cell, reducing their intracellular concentration.[3]

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic cascade, such as the Bcl-2 family of proteins, can make cells resistant to apoptosis.

  • Enhanced Detoxification: Increased activity of phase II detoxification enzymes, like glutathione S-transferases (GSTs), can lead to the conjugation and subsequent removal of the compounds.[4][5][6][7]

  • Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can counteract the apoptotic effects of these compounds.

Q4: How can resistance to this compound be overcome in cancer cells?

A4: Several strategies can be employed to overcome resistance:

  • Combination Therapy: Using this compound or its derivatives in combination with conventional chemotherapeutic drugs like cisplatin or doxorubicin can have synergistic effects and resensitize resistant cells.[8][9][10]

  • Modulation of Drug Transporters: While some studies show that diallyl sulfides can induce the expression of certain MRPs, they can also sensitize cells to other drugs, suggesting a complex regulatory role.[3]

  • Targeting Survival Pathways: Inhibiting pro-survival pathways like PI3K/Akt can enhance the efficacy of this compound.

  • Induction of Oxidative Stress: The generation of ROS by these compounds can be a key mechanism to overcome resistance, particularly apoptosis resistance.[1]

Troubleshooting Guides

Issue 1: this compound treatment does not induce the expected level of cytotoxicity or apoptosis.

  • Possible Cause 1: Compound Instability or Volatility.

    • Troubleshooting Tip: this compound is a volatile compound. Ensure that it is properly stored and that fresh dilutions are made for each experiment. When preparing stock solutions in DMSO, store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Due to its volatility, consider using sealed plates or minimizing the incubation time to reduce evaporation from the culture medium.

  • Possible Cause 2: Cell Line-Specific Sensitivity.

    • Troubleshooting Tip: The sensitivity of cancer cell lines to this compound and its derivatives can vary significantly. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Refer to the quantitative data tables below for reported IC50 values in various cell lines as a starting point.

  • Possible Cause 3: Suboptimal Cell Culture Conditions.

    • Troubleshooting Tip: Ensure that cells are in the logarithmic growth phase and are not overly confluent at the time of treatment, as this can affect their response to the compound.

  • Possible Cause 4: Inactivation by Serum Proteins.

    • Troubleshooting Tip: Components in fetal bovine serum (FBS) can sometimes interact with and reduce the effective concentration of the compound. Consider reducing the serum concentration during treatment or using serum-free medium for short-term exposures, if compatible with your cell line.

Issue 2: Inconsistent results in western blot analysis of apoptosis or signaling pathway proteins.

  • Possible Cause 1: Inappropriate Antibody or Antibody Concentration.

    • Troubleshooting Tip: Ensure you are using antibodies that are validated for your application (e.g., western blotting) and species of interest. Optimize the primary and secondary antibody concentrations to achieve a good signal-to-noise ratio.

  • Possible Cause 2: Poor Protein Extraction or Degradation.

    • Troubleshooting Tip: Perform all protein extraction steps on ice and use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

  • Possible Cause 3: Incorrect Loading or Transfer.

    • Troubleshooting Tip: Quantify your protein samples before loading to ensure equal loading in each lane. After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful and even transfer.

Quantitative Data

Table 1: IC50 Values of Diallyl Disulfide (DADS) and Diallyl Trisulfide (DATS) in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
DADSKPL-1Breast Cancer1.8 - 18.172[11]
DADSMCF-7Breast Cancer1.8 - 18.172[11]
DADSMDA-MB-231Breast Cancer1.8 - 18.172[11]
DADSMKL-FBreast Cancer1.8 - 18.172[11]
DATSHCT-15Colon Cancer11.5Not Specified[12]
DATSDLD-1Colon Cancer13.3Not Specified[12]
DADSCCF-STTG1Astrocytoma5.8 (µg/ml)Not Specified[13]
DADSCHLA-03-AAAstrocytoma2.64 (µg/ml)Not Specified[13]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cells.

Materials:

  • This compound (DAS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of DAS in complete medium.

  • Remove the medium from the wells and add 100 µL of the DAS dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

Western Blot for PI3K/Akt Pathway Proteins

This protocol is for analyzing the expression of key proteins in the PI3K/Akt signaling pathway following treatment with this compound.

Materials:

  • This compound (DAS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of DAS for the specified time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.[16]

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C.[16]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[16]

Visualizations

experimental_workflow_cell_viability start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_das Treat with this compound incubate_24h->treat_das incubate_treatment Incubate for 24/48/72h treat_das->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance end_node End read_absorbance->end_node

Experimental workflow for the Cell Viability (MTT) Assay.

signaling_pathway_resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms cluster_overcoming Overcoming Resistance DAS This compound (DAS) PI3K_Akt PI3K/Akt Pathway DAS->PI3K_Akt Inhibits ROS Increased ROS DAS->ROS Nrf2 Nrf2 Pathway Modulation DAS->Nrf2 ABC_transporter ABC Transporters (MDR1, MRPs) ABC_transporter->DAS Efflux GST Glutathione S-Transferases (GSTs) GST->DAS Detoxification Survival Cell Survival & Proliferation PI3K_Akt->Survival Apoptosis Apoptosis ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Nrf2->GST Regulates

Signaling pathways in DAS resistance and its counteraction.

experimental_workflow_western_blot start Start cell_culture Cell Culture & Treatment with DAS start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end_node End detection->end_node

Experimental workflow for Western Blot analysis.

References

refining analytical methods for accurate diallyl sulfide detection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diallyl Sulfide Analysis

This center provides researchers, scientists, and drug development professionals with a dedicated resource for refining analytical methods for the accurate detection of this compound (DAS) and related organosulfur compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for analyzing this compound?

A1: Gas chromatography (GC) is the most prevalent and robust method for the analysis of volatile organosulfur compounds like this compound.[1] It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.[1][2] GC-MS is particularly powerful as it provides structural information, confirming the identity of the analyte. While less common due to the volatility of DAS, HPLC methods have been developed, sometimes involving post-column derivatization with agents like silver nitrate (AgNO₃) to enable detection.[3]

Q2: How should I prepare and store this compound standards and samples?

A2: this compound is a volatile, non-polar compound that is practically insoluble in water but soluble in organic solvents like hexane, acetone, ethanol, and methanol.[4][5]

  • Standard Preparation: Prepare stock solutions of this compound in a non-polar solvent such as hexane or acetone.[2][6] For calibration curves, perform serial dilutions from the stock solution to achieve a desired concentration range (e.g., 0.5-50 µg/mL).[1][2]

  • Sample Preparation: For samples like garlic oil or extracts, dilution in a suitable organic solvent (e.g., acetone, hexane) is a common first step.[1][6] Liquid-liquid extraction can be employed for more complex matrices.[6][7] Filtration through a 0.45 µm filter may be necessary to remove particulate matter before injection.[1]

  • Storage: Due to its volatility, ensure all standards and samples are stored in tightly sealed vials at a low temperature (e.g., 4°C) to minimize evaporative losses. This compound can be unstable at elevated temperatures, potentially degrading into other sulfide compounds.[8][9]

Q3: What are the key mass spectral fragments for identifying this compound (DAS) in GC-MS?

A3: this compound (C₆H₁₀S) has a molecular weight of 114.21 g/mol .[10] When using Electron Ionization (EI) GC-MS, the key mass-to-charge ratios (m/z) to look for are:

  • m/z 41: Allyl cation ([C₃H₅]⁺), often a very abundant fragment.

  • m/z 73: [C₃H₅S]⁺ fragment.

  • m/z 114: The molecular ion ([M]⁺).[9] Other significant fragments may include m/z 39 and 45.[10]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?

A: Peak tailing is often indicative of active sites within the GC system.

  • Cause 1: Inlet Contamination/Activity: The inlet liner can accumulate non-volatile matrix components, creating active sites where the analyte can interact.

    • Solution: Deactivate or replace the inlet liner. Using a liner with glass wool can sometimes help trap non-volatile residues, but the wool itself can also become a source of activity.[11]

  • Cause 2: Column Contamination: The first few meters of the analytical column can become contaminated from repeated injections of complex samples.

    • Solution: "Bake out" the column at a high temperature (within its specified limit) to remove contaminants. If this is ineffective, trim the first 0.5-1 meter from the front of the column.[11][12]

  • Cause 3: Improper Column Installation: If the column is not installed correctly in the inlet or detector, dead volume can be created, leading to peak distortion.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[11]

Problem 2: Low or No Analyte Response

Q: I've injected my sample, but I'm seeing a very small peak or no peak at all for this compound. What should I check?

A: This issue can stem from problems with the sample, the inlet, or the detector.

  • Cause 1: Sample Degradation or Low Concentration: this compound is volatile and can degrade.

    • Solution: Prepare fresh standards and samples. Verify the concentration of your standard. Ensure samples have been stored properly in sealed vials at low temperatures.[11]

  • Cause 2: Inlet Leak: A leak in the injector will result in sample loss and poor transfer to the column.

    • Solution: Check for leaks at the septum and column fittings using an electronic leak detector. Replace the septum if it is cored or has been used for many injections.[13]

  • Cause 3: Syringe/Autosampler Issue: The syringe may be clogged or malfunctioning, preventing the sample from being injected correctly.

    • Solution: Clean or replace the syringe. Observe the autosampler to ensure it is drawing and injecting the sample properly.[13]

  • Cause 4: Detector Malfunction: The detector may not be operating correctly (e.g., flame is not lit on an FID, or there are issues with the MS source).

    • Solution: Check the detector status and parameters. For an FID, ensure gas flows (H₂, Air) are correct and the flame is lit. For an MS, perform a system check or tune.[13]

Problem 3: Poor Reproducibility and Non-Linear Calibration

Q: My peak areas are inconsistent between injections, and my calibration curve is not linear (r < 0.999). What could be wrong?

A: Reproducibility issues often point to injection problems or sample instability.

  • Cause 1: Injection Volume Variation: Inconsistent injection volumes, especially with manual injections, will lead to variable peak areas.

    • Solution: Use an autosampler for the best reproducibility. If performing manual injections, use a consistent and practiced technique.[13]

  • Cause 2: Sample Evaporation/Backflash: this compound is volatile. If the inlet temperature is too high or the injection volume is too large for the liner, the sample can expand rapidly (backflash), leading to sample loss out of the top of the liner.

    • Solution: Lower the inlet temperature. Reduce the injection volume. Use a liner with a larger internal volume or one with a packing material to aid vaporization.[13]

  • Cause 3: Standard/Sample Instability: If standards are not prepared fresh or are stored improperly, their concentration can change over time.

    • Solution: Prepare calibration standards fresh daily from a stable stock solution.

  • Cause 4: Inappropriate Calibration Range: A non-linear curve can result if the concentration range is too wide and exceeds the linear dynamic range of the detector.

    • Solution: Narrow the concentration range of your calibration standards to bracket the expected sample concentration.[7]

Section 3: Experimental Protocols

Protocol: GC-MS Analysis of this compound in Garlic Extract

This protocol provides a validated starting point for the quantitative analysis of this compound.

  • Instrumentation:

    • Gas Chromatograph (GC) with a split/splitless injector.

    • Mass Spectrometer (MS) detector.

    • Column: HP-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).[1]

  • GC-MS Conditions:

    • Injector Temperature: 200°C.[1]

    • Carrier Gas: Helium, with a constant flow rate of 0.8 - 1.0 mL/min.[1]

    • Injection Volume: 1.0 µL.[1]

    • Split Ratio: 10:1 (can be adjusted based on concentration).

    • Oven Temperature Program:

      • Initial Temperature: 140°C (hold for 2 minutes).[1]

      • Ramp: 1°C/min to 180°C.[1]

      • Total run time will be adjusted based on the elution of all compounds of interest.

    • MS Transfer Line Temperature: 220°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: m/z 35-300.[2]

  • Procedure:

    • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in hexane. Create a series of calibration standards (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL) by diluting the stock solution.[1]

    • Sample Preparation: Dilute the garlic oil/extract sample with hexane to bring the expected this compound concentration within the calibration range. Filter the diluted sample through a 0.45 µm PVDF syringe filter.[1]

    • Analysis: Inject the calibration standards, followed by the samples.

    • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Create a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration in the samples using the linear regression equation from the curve.[1]

Section 4: Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound analysis from validated methods.

Table 1: GC Method Validation Parameters for this compound (DAS) and Diallyl Trisulfide (DATS)

Parameter This compound (DAS) Diallyl Trisulfide (DATS) Reference
Linearity Range (µg/mL) 0.5 - 20 0.5 - 20 [14]
Correlation Coefficient (r) 0.9999 0.9999 [14]
Limit of Detection (LOD) (µg/mL) 0.3063 0.1986 [1][14]
Limit of Quantification (LOQ) (µg/mL) 1.0210 0.6621 [1][14]
Accuracy (% Recovery) 98.05 - 101.76% 98.05 - 101.76% [1][15]

| Precision (CV) | ≤ 2% | ≤ 2% |[1][15] |

Table 2: Example GC Operating Conditions

Parameter Setting Reference
Column HP-1 [1]
Initial Oven Temp. 140°C [1]
Injector Temp. 200°C [1]
Detector Temp. 200°C [1]
Carrier Gas Flow Rate 0.80 mL/min [1]

| Retention Time (Diallyl Disulfide) | ~5.95 min |[1] |

Section 5: Visual Guides

Diagram 1: General Analytical Workflow

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Garlic Extract) Dilution Dilution & Filtration Sample->Dilution GCMS GC-MS Injection & Separation Dilution->GCMS Standard Standard Preparation Standard->GCMS Processing Peak Integration & Identification GCMS->Processing Quant Quantification (Calibration Curve) Processing->Quant Report Final Report Quant->Report

Caption: Workflow for this compound analysis from sample to report.

Diagram 2: Troubleshooting Logic for "No Peak Detected"

Caption: A logical guide for troubleshooting the absence of a target peak.

References

Validation & Comparative

Diallyl Sulfide vs. Diallyl Disulfide: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosulfur compounds derived from garlic (Allium sativum) have garnered significant attention in cancer research for their potential chemopreventive and therapeutic properties. Among these, diallyl sulfide (DAS) and diallyl disulfide (DADS) are two of the most studied oil-soluble compounds. While both exhibit anticancer activities, their efficacy and mechanisms of action present notable differences. This guide provides an objective comparison of the anticancer performance of DAS and DADS, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid researchers in their investigations.

Comparative Anticancer Efficacy: Diallyl Disulfide Exhibits Greater Potency

Experimental evidence consistently indicates that diallyl disulfide (DADS) is a more potent anticancer agent than this compound (DAS). This increased efficacy is observed across various cancer cell lines and is attributed to the disulfide bond, which is believed to play a crucial role in the compound's biological activity. The number of sulfur atoms in diallyl sulfides is a key determinant of their anticancer efficacy, with the potency generally increasing with the number of sulfur atoms.[1]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for DADS in various cancer cell lines, demonstrating its growth-inhibitory effects. While direct comparative studies providing IC50 values for DAS under identical conditions are less common in the literature, the available data suggests that DADS is consistently more effective at lower concentrations.

Cell LineCancer TypeDiallyl Disulfide (DADS) IC50 (µM)Incubation Time (h)Reference
MDA-MB-231Breast Cancer24.12 ± 1.2024
A549Lung Cancer29.51 ± 0.9824
PC-3Prostate Cancer40Not Specified[2]
HL-60Human Leukemia< 25Not Specified
KPL-1Breast Cancer1.8 - 18.172
MCF-7Breast Cancer1.8 - 18.172
MDA-MB-231Breast Cancer1.8 - 18.172
MKL-FBreast Cancer1.8 - 18.172
HepG2HepatomaDose-dependent cytotoxicityNot Specified[3]
AGSGastric AdenocarcinomaDose-dependent cytotoxicity48[4]
Ca SkiCervical CancerDose-dependent cytotoxicity24, 48, 72[5]
HeLaCervical Cancer75 (induced G0/G1 arrest)48[6]

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

Mechanisms of Anticancer Action

Both DAS and DADS exert their anticancer effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.

Cell Cycle Arrest
  • This compound (DAS): Primarily induces G0/G1 phase cell cycle arrest in cancer cells.[6] This is often mediated through the upregulation of p53, which in turn activates p21, a cyclin-dependent kinase (CDK) inhibitor.[7]

  • Diallyl Disulfide (DADS): More commonly induces G2/M phase cell cycle arrest.[8] This is achieved by modulating the levels of proteins crucial for the G2/M transition, such as cyclin B1 and cdc2.[2][8]

Induction of Apoptosis

Both compounds are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells.

  • This compound (DAS): Induces apoptosis through both mitochondria-dependent and p53-dependent pathways.[6] It can trigger the release of cytochrome c from mitochondria, leading to the activation of caspases.[7]

  • Diallyl Disulfide (DADS): Also induces apoptosis via the intrinsic (mitochondrial) pathway by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[2][4] DADS is also known to generate reactive oxygen species (ROS), which can trigger apoptotic cell death.

Signaling Pathways

The anticancer effects of DAS and DADS are mediated by their ability to modulate critical signaling pathways involved in cell proliferation, survival, and death.

p53 Signaling Pathway

p53_pathway DAS This compound (DAS) p53 p53 DAS->p53 DADS Diallyl Disulfide (DADS) DADS->p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK2 CDK2 p21->CDK2 CellCycleArrest G0/G1 Cell Cycle Arrest CDK2->CellCycleArrest

Caption: p53 signaling pathway activation by DAS and DADS.

PI3K/Akt Signaling Pathway

PI3K_Akt_pathway DADS Diallyl Disulfide (DADS) PI3K PI3K DADS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Inhibition of the PI3K/Akt survival pathway by DADS.

Experimental Protocols

This section provides a general overview of the methodologies commonly employed in the study of DAS and DADS.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of DAS and DADS and to calculate their half-maximal inhibitory concentration (IC50).

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of DAS or DADS for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with DAS or DADS.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of DAS or DADS for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of DAS and DADS on the distribution of cells in different phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells with DAS or DADS for the desired time.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

Both this compound and diallyl disulfide hold promise as anticancer agents due to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. However, the available data strongly suggests that diallyl disulfide is the more potent of the two compounds , exhibiting greater growth-inhibitory effects at lower concentrations. This enhanced efficacy is likely attributable to the presence of the disulfide bond. Researchers investigating the anticancer potential of garlic-derived organosulfur compounds should consider the superior potency of DADS in their experimental designs. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their anticancer efficacy across a broader range of cancer types and to explore their potential in combination therapies.

References

validating the antioxidant activity of diallyl sulfide in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the in vivo antioxidant potential of various compounds is critical for the development of novel therapeutic strategies. Diallyl sulfide (DAS), a prominent organosulfur compound derived from garlic, has garnered significant attention for its potent antioxidant properties. This guide provides an objective comparison of the in vivo antioxidant activity of this compound against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

This compound primarily exerts its antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This transcription factor plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of a suite of antioxidant and detoxification enzymes. In contrast, classical antioxidants like Vitamin C and Vitamin E act as direct free radical scavengers. This fundamental mechanistic difference is key to understanding their respective roles and efficacy in mitigating oxidative stress in a biological system.

Comparative Analysis of In Vivo Antioxidant Activity

The in vivo efficacy of this compound in enhancing the endogenous antioxidant defense system has been demonstrated in several preclinical models. It consistently shows an ability to increase the activity of key antioxidant enzymes and reduce markers of oxidative damage. The following table summarizes quantitative data from various studies, offering a comparative perspective on the performance of this compound.

Antioxidant AgentModel/TissueKey Biomarkers and EffectsReference
This compound (DAS) Rat LungIncreased enzyme activities: Glutathione S-transferase (GST), Glutathione Reductase (GR), Catalase (CAT). Increased mRNA levels: Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), NAD(P)H:quinone oxidoreductase 1 (NQO1), CAT. Increased GSH/GSSG ratio. [1]
This compound (DAS) Gentamicin-induced nephrotoxicity in Wistar ratsIncreased kidney enzyme activities: SOD, CAT, GPx, GR, GST, Quinone Reductase (QR). Reduced: Lipid peroxidation (LPO) and Myeloperoxidase (MPO).[2]
This compound (DAS) Thallium-induced toxicity in rats (Liver)Ameliorated decrease in: SOD and Total Antioxidant Capacity (TAC). Ameliorated increase in: Malondialdehyde (MDA).[3][4]
Curcumin Thallium-induced toxicity in rats (Liver)Ameliorated decrease in: SOD and TAC. Ameliorated increase in: MDA.[3][4]
S-allyl cysteine sulfoxide (SACS) (from garlic) Nicotine-induced oxidative stress in ratsIncreased activities: CAT and SOD. Decreased: Thiobarbituric acid reactive substances (TBARS), hydroperoxides, and conjugated dienes.
Vitamin E Nicotine-induced oxidative stress in ratsIncreased activities: CAT and SOD. Decreased: TBARS, hydroperoxides, and conjugated dienes. The study noted a higher antioxidant status with Vitamin E compared to SACS in this model.

Signaling Pathway and Experimental Workflow

The antioxidant activity of this compound is intrinsically linked to the Nrf2 signaling pathway. The diagrams below, generated using the DOT language, illustrate this critical pathway and a typical experimental workflow for evaluating the in vivo antioxidant effects of this compound.

Diallyl_Sulfide_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAS This compound (DAS) Keap1 Keap1 DAS->Keap1 Induces conformational change Cell Cell Membrane Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Keap1->Nrf2 Dissociation Ub Ubiquitin Nrf2->Ub Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus AOE_Genes Antioxidant Enzyme Genes (e.g., SOD, CAT, GPx, GST) ARE->AOE_Genes Binds and activates transcription AOE_Proteins Antioxidant Enzymes AOE_Genes->AOE_Proteins Translation Cellular_Protection Cellular Protection against Oxidative Stress AOE_Proteins->Cellular_Protection

This compound activates the Nrf2 signaling pathway.

In_Vivo_Antioxidant_Workflow Animal_Model Animal Model (e.g., Rats) with Induced Oxidative Stress Grouping Grouping Animal_Model->Grouping Control Control Group (Vehicle) Grouping->Control DAS_Group This compound (DAS) Treatment Group Grouping->DAS_Group Comparison_Group Comparison Antioxidant Group (e.g., Curcumin, Vitamin E) Grouping->Comparison_Group Treatment_Period Treatment Period (e.g., 5-7 days) Control->Treatment_Period DAS_Group->Treatment_Period Comparison_Group->Treatment_Period Sacrifice Sacrifice and Tissue Collection (e.g., Liver, Lung, Kidney) Treatment_Period->Sacrifice Homogenization Tissue Homogenization Sacrifice->Homogenization Assays Biochemical Assays Homogenization->Assays SOD_Assay SOD Activity Assays->SOD_Assay CAT_Assay CAT Activity Assays->CAT_Assay GPx_Assay GPx Activity Assays->GPx_Assay MDA_Assay MDA Levels (Lipid Peroxidation) Assays->MDA_Assay Data_Analysis Data Analysis and Comparison SOD_Assay->Data_Analysis CAT_Assay->Data_Analysis GPx_Assay->Data_Analysis MDA_Assay->Data_Analysis

Experimental workflow for in vivo antioxidant validation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of in vivo antioxidant activity.

Animal Treatment and Tissue Preparation
  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Induction of Oxidative Stress: Oxidative stress can be induced by administering a pro-oxidant agent such as gentamicin (e.g., 100 mg/kg body weight, intraperitoneally for 6 days) or thallium acetate (e.g., 6.4 mg/kg for 5 consecutive days).[2][3][4]

  • Treatment Groups:

    • Control group: Receives the vehicle (e.g., saline or corn oil).

    • Toxin-only group: Receives the pro-oxidant agent.

    • DAS group: Receives this compound (e.g., 150-200 mg/kg body weight, orally or intraperitoneally) prior to or concurrently with the pro-oxidant.[2][4]

    • Comparison group: Receives a reference antioxidant (e.g., curcumin at 200 mg/kg).[4]

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and target organs (e.g., liver, kidneys, lungs) are excised, washed in ice-cold saline, and stored at -80°C until analysis.[2] A portion of the tissue is homogenized in a suitable buffer (e.g., phosphate buffer) to prepare a tissue homogenate for biochemical assays.

Superoxide Dismutase (SOD) Activity Assay
  • Principle: This assay is based on the ability of SOD to inhibit the auto-oxidation of pyrogallol. The rate of inhibition is proportional to the SOD activity.

  • Procedure:

    • A reaction mixture containing Tris-HCl buffer, pyrogallol, and the tissue homogenate is prepared.

    • The rate of pyrogallol auto-oxidation is measured by the change in absorbance at 420 nm.

    • One unit of SOD activity is defined as the amount of enzyme that inhibits the reaction by 50%.

Catalase (CAT) Activity Assay
  • Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Procedure:

    • The tissue homogenate is added to a solution of H₂O₂ in phosphate buffer.

    • The rate of H₂O₂ decomposition is monitored by the decrease in absorbance at 240 nm.

    • Catalase activity is expressed as micromoles of H₂O₂ decomposed per minute per milligram of protein.

Glutathione Peroxidase (GPx) Activity Assay
  • Principle: This assay measures the oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored.

  • Procedure:

    • The reaction mixture includes phosphate buffer, sodium azide, GSH, GR, NADPH, and the tissue homogenate.

    • The reaction is initiated by adding a substrate like cumene hydroperoxide or H₂O₂.

    • The decrease in absorbance at 340 nm due to NADPH oxidation is measured.

    • GPx activity is expressed as nanomoles of NADPH oxidized per minute per milligram of protein.

Lipid Peroxidation (Malondialdehyde - MDA) Assay
  • Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.

  • Procedure:

    • The tissue homogenate is mixed with trichloroacetic acid (TCA) and TBA reagent.

    • The mixture is heated in a boiling water bath, then cooled.

    • After centrifugation, the absorbance of the supernatant is measured at 535 nm.

    • The concentration of MDA is calculated using a standard curve and expressed as nanomoles of MDA per milligram of protein.

Conclusion

The in vivo experimental data strongly support the antioxidant activity of this compound. Its primary mechanism of action, through the activation of the Nrf2 signaling pathway, leads to a significant upregulation of the body's endogenous antioxidant enzyme systems. While direct comparative studies with classical antioxidants like Vitamin C and E are limited, the available data suggests that this compound is a potent modulator of the cellular antioxidant response. Its ability to enhance the production of a wide array of protective enzymes provides a sustained defense against oxidative stress, a mechanism that is distinct from the stoichiometric free radical scavenging of traditional antioxidants. For professionals in drug development, this compound and its analogs represent a promising avenue for therapeutic interventions in pathologies where oxidative stress is a key etiological factor.

References

Cross-Validation of Diallyl Sulfide's Anti-Inflammatory Properties Across Diverse Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Diallyl sulfide (DAS), a principal organosulfur compound derived from garlic, has garnered significant scientific interest for its therapeutic potential, particularly its anti-inflammatory effects.[1][2] This guide provides a comprehensive cross-validation of the anti-inflammatory properties of DAS and its related compound, diallyl disulfide (DADS), by comparing experimental data across a range of in vitro, in vivo, and in silico models. The objective is to offer an objective comparison of its performance and mechanistic actions, supported by detailed experimental protocols and data visualizations.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound and its derivatives has been quantified in various experimental settings. The following tables summarize key findings for comparative analysis.

Table 1: In Vitro Anti-Inflammatory Effects of this compound and its Derivatives

Cell LineInflammatory StimulusCompoundConcentrationKey FindingsReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)DADSNot SpecifiedDecreased nitric oxide (NO) production; Reduced levels of IL-1β and IL-6; Reduced expression of iNOS and NF-κB.[3][3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)DADSNot SpecifiedInhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) production.[1][1]
BV2 MicrogliaLipopolysaccharide (LPS)DADSNot SpecifiedSignificantly inhibited proinflammatory cytokines and chemokines, including IL-1β, IL-6, TNF-α, and monocyte chemoattractant protein-1.[4][4]
Human Chondrocytes & Synovial CellsMonosodium Urate Crystals / IL-1βDASNot SpecifiedBlocked the induction of COX-2 expression via attenuation of NFκB activation.[5][5]
A7r5 Rat Aortic Smooth Muscle CellsTNF-α / HistamineDAS7.5 or 15 µMAttenuated TNF-α-induced expression of TNF-α and IL-1β; Inhibited TNF-α-mediated nuclear translocation of p65.[2][5][2][5]
SW480 Human Colon Cancer Cells-DADS2.5-40 µMSuppressed cell proliferation; Inhibited nuclear localization of NF-κB.[6][6]

Table 2: In Vivo Anti-Inflammatory Effects of this compound and its Derivatives

Animal ModelInflammatory ModelCompoundDosageKey FindingsReference
MiceCarrageenan-Induced Paw EdemaDADS100 mg/kgSignificantly inhibited paw edema formation; Maximum inhibition of -30.76% after 8 hours.[7][7]
MiceCarrageenan-Induced Paw EdemaDADS100 mg/kgSignificantly decreased blood C-reactive protein (CRP) levels.[7][7]
MiceOvalbumin-Induced Allergic AsthmaDADSNot SpecifiedDecreased inflammatory cell count in bronchoalveolar lavage fluid (BALF); Reduced IL-4, IL-5, IL-13, and IgE.[3][3]
RatsGentamicin-Induced NephrotoxicityDAS150 mg/kgReduced immunoreactivity of iNOS, NF-κB, and TNF-α.[8][8]
RatsCigarette Smoke Extract-Induced EmphysemaDADSNot SpecifiedDecreased cell influx in BALF; Suppressed TNF-α, IL-1β, and IL-6 production via NF-κB pathway inhibition.[9][9]
RatsChronic Constriction Injury (Neuropathic Pain)DADS25 and 50 mg/kgSignificant reduction in pain; Restoration of H₂S, BDNF, and Nrf2 levels.[10][10]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory pathways like NF-κB and MAPKs, and the activation of the antioxidant Nrf2 pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[1] this compound has been shown to suppress NF-κB activation.[11] It can inhibit the degradation of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB into the nucleus where it would otherwise activate pro-inflammatory gene transcription.[1] Studies have demonstrated that DADS can suppress the transcriptional activity of the NF-κB p65 subunit.[1] Furthermore, DADS has been found to inhibit glycogen synthase kinase (GSK)-3β, which in turn suppresses the NF-κB pathway.[1][6]

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK activates DAS This compound DAS->IKK inhibits GSK3b GSK-3β DAS->GSK3b inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates GSK3b->NFkB activates DNA DNA NFkB_nuc->DNA binds to ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory induces

This compound's inhibition of the NF-κB signaling pathway.

Mitogen-activated protein kinases (MAPKs) are another family of proteins that play a crucial role in inflammation. This compound has been observed to inhibit the phosphorylation of key MAPK members like ERK and JNK.[12] By doing so, DAS can downregulate the expression of downstream pro-inflammatory mediators. For instance, DADS has been shown to inhibit TNF-α-induced CCL2 production by impairing the MAPK/ERK signaling pathway.[13]

MAPK_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α MAPKKK MAPKKK Stimulus->MAPKKK activates DAS This compound MAPK MAPK (ERK, JNK) DAS->MAPK inhibits phosphorylation MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates DNA DNA AP1->DNA binds to ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory induces

Modulation of the MAPK signaling pathway by this compound.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[8] this compound has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[3][14] This antioxidant activity contributes to its anti-inflammatory effects by reducing oxidative stress, which is a known trigger of inflammation.[4][8]

Nrf2_Pathway cluster_activation Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAS This compound Keap1 Keap1 DAS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Antioxidant induces

Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

This model is used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.[15]

  • Pre-treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (or vehicle control) for a specified period (e.g., 2 hours).[16]

  • Inflammatory Challenge: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 16-24 hours) to induce an inflammatory response.[15][16]

  • Endpoint Analysis:

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA kits.[17]

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

    • Western Blotting: Cell lysates are analyzed to determine the protein expression levels of key inflammatory markers such as iNOS, COX-2, and components of the NF-κB and MAPK pathways.[15]

    • RT-PCR: The mRNA expression of pro-inflammatory genes is quantified.

This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of potential anti-inflammatory drugs.[18][19]

  • Animal Acclimatization: Male Wistar rats or mice are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: Animals are divided into groups (e.g., control, carrageenan-only, DAS-treated, positive control like diclofenac). This compound is typically administered orally (p.o.) at a specific dose (e.g., 100 mg/kg) about 30-60 minutes before the carrageenan injection.[7][18]

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution (e.g., 0.1 mL) is administered into the right hind paw of each animal.[20] The contralateral paw may be injected with saline as a control.[18]

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[20][21] The percentage increase in paw volume is calculated to quantify the extent of inflammation.[22]

  • Biochemical and Histological Analysis: After the final measurement, animals can be euthanized, and blood and paw tissue samples collected for further analysis, including cytokine levels, oxidative stress markers (e.g., MDA, GSH), and histological examination of inflammatory cell infiltration.[7][19]

Experimental_Workflow cluster_invitro In Vitro Model: LPS-Induced Inflammation in Macrophages cluster_invivo In Vivo Model: Carrageenan-Induced Paw Edema A1 Culture RAW 264.7 Macrophages A2 Pre-treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Analyze Inflammatory Markers (ELISA, Western Blot, Griess Assay) A3->A4 B1 Acclimatize Rodents B2 Administer this compound (p.o.) B1->B2 B3 Inject Carrageenan into Paw B2->B3 B4 Measure Paw Volume (Plethysmometer) B3->B4 B5 Biochemical & Histological Analysis B4->B5

General experimental workflow for evaluating DAS anti-inflammatory properties.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the anti-inflammatory properties of this compound. Its consistent inhibitory effects on key inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS across different models, from cultured macrophages to animal models of edema and emphysema, underscore its therapeutic potential. The cross-validation of its mechanisms of action, primarily through the suppression of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 antioxidant pathway, provides a robust foundation for its further development as an anti-inflammatory agent. This guide, by consolidating quantitative data, mechanistic insights, and experimental protocols, aims to facilitate future research and drug discovery efforts in this promising area.

References

A Comparative Guide to HPLC Method Validation for Diallyl Sulfide Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of diallyl sulfide (DAS) in biological samples. DAS, a key organosulfur compound derived from garlic, has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of DAS in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document outlines validated HPLC methods, compares their performance with alternative techniques, and provides detailed experimental protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

While HPLC stands as a prevalent technique for the analysis of organosulfur compounds, other methods like Gas Chromatography (GC) also offer robust alternatives. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Table 1: Comparison of HPLC and GC Methods for this compound Quantification

ParameterHPLC-UV/PDAGC-FID
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase.Separation based on volatility and polarity using a gaseous mobile phase and a solid or liquid-coated stationary phase.
Typical Column C18 (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)[1]HP-1 or DB-5 (e.g., 30 m x 0.32 mm, 0.25 µm)[2]
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water gradients[1][3]Nitrogen or Helium[2]
Detector UV-Vis or Photodiode Array (PDA)[1][4]Flame Ionization Detector (FID)[2]
Linearity (r²) >0.999[4]0.9999[2][5]
Limit of Detection (LOD) 0.09 - 0.17 mg/kg (for DAS in garlic matrix)[6]0.3063 µg/mL (for DADS)[2][5]
Limit of Quantification (LOQ) Not explicitly stated for DAS in all reviewed sources1.0210 µg/mL (for DADS)[2][5]
Precision (%RSD) Intra-day: 0.17-3.75%, Inter-day: 0.53-10.83%[4]≤ 2%[5][7]
Accuracy (% Recovery) 85.89 - 106.99%[2][4]98.05 - 101.76%[2][5]
Sample Preparation Liquid-liquid extraction, solid-phase extraction.Headspace, liquid-liquid extraction, solid-phase microextraction.
Advantages Suitable for a wide range of polar and non-polar compounds. Ambient temperature operation.High resolution and sensitivity for volatile compounds.
Disadvantages May require derivatization for some compounds to enhance detection.High temperatures can cause degradation of thermolabile compounds.

Experimental Workflow & Signaling Pathways

The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification in biological samples.

HPLC_Validation_Workflow HPLC Method Validation Workflow for this compound cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Sample Preparation (e.g., LLE, SPE) B Chromatographic Conditions (Column, Mobile Phase, Flow Rate) A->B C Detection Parameters (Wavelength) B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness & Stability G->H I Quantification of DAS in Biological Samples H->I J Data Analysis & Reporting I->J

References

A Head-to-Head Comparison of Diallyl Sulfide and Its Congeners: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of natural organosulfur compounds, diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) have garnered significant attention for their diverse pharmacological activities. Derived from the enzymatic breakdown of allicin in garlic, these compounds exhibit a range of therapeutic potentials, from antioxidant and anti-inflammatory to anticancer and cardioprotective effects. This guide provides a comprehensive head-to-head comparison of DAS, DADS, and DATS, supported by experimental data to aid researchers, scientists, and drug development professionals in their investigative endeavors.

A consistent trend observed across numerous studies is that the biological potency of these allyl sulfides often correlates with the number of sulfur atoms, following the general order: Diallyl Trisulfide (DATS) > Diallyl Disulfide (DADS) > this compound (DAS).

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer, antioxidant, anti-inflammatory, and cardioprotective effects of DAS, DADS, and DATS.

Anticancer Activity: Cytotoxicity (IC50 Values)

The cytotoxic effects of these organosulfur compounds have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values from several studies are presented below. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)Citation
DADSMDA-MB-231Breast Cancer24.12 ± 1.20[1]
DADSA549Lung Cancer29.51 ± 0.98[1]
DATSMDA-MB-231Breast Cancer24.84 ± 0.10 (24h)
DATSMDA-MB-468Breast Cancer22.47 ± 0.54 (24h)
DATSA2780/DDP (cisplatin-resistant)Ovarian CancerSignificantly reduced with DATS treatment
DATSCOC1/DDP (cisplatin-resistant)Ovarian CancerSignificantly reduced with DATS treatment
Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals and induce the expression of antioxidant enzymes.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the free radical scavenging capacity of a compound.

CompoundDPPH IC50 (mg/mL)Citation
DADS74.9 ± 3.43[2]
DATS79.7 ± 0.93[2]
DASData not available in comparative studies

Note: Lower IC50 values indicate higher radical scavenging activity. The provided values for DADS and DATS are from a single study and may vary based on experimental conditions.

Induction of Antioxidant Enzymes

These compounds are known to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone Oxidoreductase-1 (NQO1).

CompoundEffect on HO-1 and NQO1 InductionCitation
DASInduces Nrf2-mediated antioxidant enzymes.
DADSInduces HO-1 and NQO1 expression.
DATSMost potent inducer of HO-1 and NQO1.
Anti-inflammatory Activity

The anti-inflammatory effects are largely attributed to the inhibition of the NF-κB signaling pathway.

CompoundEffect on Inflammatory MarkersCitation
DASInhibits TNF-α-mediated nuclear translocation of p65.
DADSInhibits LPS-induced nitric oxide (NO) and PGE2 production.[3]
DATSStrongly inhibits TPA-induced COX-2 expression.[4]
Cardioprotective Effects

In vivo studies, particularly in models of diabetic cardiomyopathy, have demonstrated the cardioprotective potential of DADS and DATS.

CompoundAnimal ModelKey FindingsCitation
DADSStreptozotocin-induced diabetic ratsAmeliorated cardiac dysfunction and apoptosis.[5]
DATSStreptozotocin-induced diabetic ratsMore effective than DADS in ameliorating cardiac dysfunction and apoptosis.[5]
DATSMyocardial ischemia-reperfusion in diabetic ratsImproved cardiac function recovery and inhibited apoptosis.[6]
DATSTransverse aortic constriction-induced heart failureAttenuated left ventricular remodeling and dysfunction.[7]
DASData not available in comparative in vivo studies

Signaling Pathways

The biological activities of this compound and its congeners are mediated through the modulation of key signaling pathways. The following diagrams illustrate their primary mechanisms of action.

Keap1-Nrf2 Signaling Pathway

This pathway is central to the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Organosulfur compounds, particularly DATS, can modify cysteine residues on Keap1, leading to the release of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant genes.

Keap1_Nrf2_Pathway DATS DATS Keap1 Keap1 DATS->Keap1 Inhibit DADS DADS DADS->Keap1 Inhibit DAS DAS DAS->Keap1 Inhibit Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Ubiquitination Maf Maf Nrf2_n->Maf Dimerizes ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Keap1-Nrf2 signaling pathway activation by organosulfur compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Diallyl sulfides, particularly DATS and DADS, have been shown to inhibit this pathway at multiple points.

NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) TRAF6 TRAF6 Stimuli->TRAF6 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB Sequesters Proteasome Proteasome Degradation IκBα->Proteasome Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DATS DATS DATS->TRAF6 Degrades DATS->IKK_complex Inhibits DADS DADS DADS->NFkB Blocks Nuclear Translocation DAS DAS DAS->NFkB Blocks Nuclear Translocation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by organosulfur compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (DAS, DADS, DATS) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and the DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (DAS, DADS, DATS) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Remove the medium containing the compounds and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Western Blot for Nrf2 Nuclear Translocation

Western blotting is used to detect the amount of Nrf2 protein in the nuclear fraction of cells, which is an indicator of its activation.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the organosulfur compounds for a specified time. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving hypotonic and hypertonic buffers.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. A primary antibody for a nuclear loading control (e.g., Lamin B1 or Histone H3) should also be used.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 protein levels to the nuclear loading control to determine the relative increase in nuclear Nrf2.

Conclusion

The available experimental data strongly suggest that diallyl trisulfide (DATS) is the most potent of the three major garlic-derived organosulfur compounds, followed by diallyl disulfide (DADS) and this compound (DAS). This trend holds true for their anticancer, antioxidant, anti-inflammatory, and cardioprotective activities. The increased number of sulfur atoms appears to be a key determinant of their enhanced biological efficacy. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic potential of these promising natural compounds.

References

Validating Diallyl Sulfide's Mechanism of Action: A Comparative Guide Using Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. Diallyl sulfide (DAS), a key organosulfur compound derived from garlic, has shown significant promise in cancer chemoprevention. This guide provides a comprehensive comparison of DAS's performance with alternative compounds, supported by experimental data from gene knockout studies that validate its molecular targets.

This guide delves into the critical role of key signaling pathways in mediating the effects of DAS, with a focus on evidence generated from studies utilizing gene knockout models. By comparing the activity of DAS in wild-type versus knockout models, we can definitively pinpoint the molecular players essential for its mechanism of action. Furthermore, we will compare the efficacy of DAS with other well-known chemopreventive agents, such as sulforaphane, to provide a broader context for its potential therapeutic applications.

I. Comparative Efficacy of this compound: Insights from Gene Knockout Models

To objectively assess the mechanism of action of this compound, we present a summary of quantitative data from key gene knockout studies. These studies are instrumental in validating the direct molecular targets of DAS and comparing its efficacy to other compounds.

Table 1: Validation of Nrf2 as a Mediator of DAS-Induced Antioxidant Response
Parameter Wild-Type (WT) Mice Nrf2 Knockout (Nrf2-/-) Mice Alternative Compound (Sulforaphane) in WT Mice Alternative Compound (Sulforaphane) in Nrf2-/- Mice Reference
Induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) mRNA by DAS 5-fold increaseInduction completely absentPotent induction (often higher than DAS)Protective effects are lost[1]
Antioxidant Enzyme Activity (e.g., GST, GR, Catalase) Significant increaseBasal expression is lower and inducibility is abolishedPotent inducer of Phase II enzymesProtective effects are lost
Protection against Carcinogen-Induced Tumorigenesis Significant reduction in tumor incidence and multiplicityProtective effects are diminishedSignificant reduction in tumor incidenceProtective effects are lost

Key Finding: The complete abrogation of NAD(P)H:quinone oxidoreductase 1 (NQO1) induction by DAS in Nrf2 knockout mice provides unequivocal evidence that the Nrf2 pathway is essential for the antioxidant and chemopreventive effects of DAS.[1] Sulforaphane, a well-characterized Nrf2 activator, often exhibits more potent induction of Nrf2 target genes, offering a benchmark for the efficacy of DAS. The loss of protective effects of both compounds in Nrf2 knockout models underscores the critical role of this transcription factor.

Table 2: Role of CYP2E1 in this compound-Mediated Detoxification
Parameter Wild-Type (WT) Mice CYP2E1 Knockout (CYP2E1-/-) Mice Effect of DAS in WT Mice Reference
Metabolism of N-nitrosodimethylamine (NDMA) Metabolized to toxic intermediatesReduced metabolism to toxic intermediatesDAS inhibits NDMA demethylase activity, blocking its bioactivation[2]
NDMA-Induced Immunosuppression Significant suppression of antibody and lymphoproliferative responses-DAS blocks NDMA-induced immunosuppression[2]
Carcinogen-induced Liver Tumorigenesis Susceptible to tumorigenesisReduced susceptibilityDAS protects against N-nitrosodiethylamine-induced liver tumorigenesis[3][4]

Key Finding: this compound's ability to inhibit CYP2E1-mediated bioactivation of carcinogens like N-nitrosodimethylamine (NDMA) is a key component of its chemopreventive mechanism.[2] Studies in CYP2E1 knockout mice would be invaluable to quantify the precise contribution of this enzyme to the overall protective effects of DAS. The data from wild-type mice treated with DAS strongly suggests that its inhibitory effect on CYP2E1 is a critical upstream event.

II. Signaling Pathways and Experimental Workflows

To visualize the complex molecular interactions and experimental designs discussed, the following diagrams are provided.

DAS_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response DAS This compound Keap1 Keap1 DAS->Keap1 inactivates Nrf2_c Nrf2 Keap1->Nrf2_c ubiquitination (degradation) Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (NQO1, GST, etc.) ARE->Antioxidant_Genes activates transcription Detoxification Detoxification Antioxidant_Genes->Detoxification Antioxidant_Defense Antioxidant Defense Antioxidant_Genes->Antioxidant_Defense

DAS-mediated activation of the Nrf2 signaling pathway.

Gene_Knockout_Workflow cluster_treatment Treatment Groups cluster_analysis Analysis cluster_validation Validation WT_mice Wild-Type Mice WT_control WT + Vehicle WT_mice->WT_control WT_DAS WT + DAS WT_mice->WT_DAS KO_mice Gene Knockout Mice (e.g., Nrf2-/-) KO_control KO + Vehicle KO_mice->KO_control KO_DAS KO + DAS KO_mice->KO_DAS Biochemical_assays Biochemical Assays (Enzyme Activity) WT_DAS->Biochemical_assays Western_blot Western Blot (Protein Expression) WT_DAS->Western_blot Tumor_analysis Tumor Analysis (Incidence, Multiplicity) WT_DAS->Tumor_analysis KO_DAS->Biochemical_assays KO_DAS->Western_blot KO_DAS->Tumor_analysis Mechanism_validation Mechanism Validation Biochemical_assays->Mechanism_validation Western_blot->Mechanism_validation Tumor_analysis->Mechanism_validation

Experimental workflow for a gene knockout study.

III. Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key experiments are provided below.

Western Blot Analysis for Nrf2 Activation in Wild-Type and Nrf2 Knockout Mice

This protocol describes the procedure for assessing the nuclear translocation of Nrf2, a key indicator of its activation, in liver tissues from wild-type and Nrf2 knockout mice treated with this compound.

1. Tissue Homogenization and Nuclear Protein Extraction:

  • Excise liver tissue from treated and control mice and immediately wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue in a hypotonic buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate to pellet the nuclei.

  • Resuspend the nuclear pellet in a high-salt extraction buffer to lyse the nuclei and release nuclear proteins.

  • Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear protein extract.

  • Determine protein concentration using a Bradford or BCA protein assay.

2. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of nuclear protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • To ensure equal loading of nuclear proteins, the membrane can be stripped and re-probed with an antibody against a nuclear loading control protein, such as Lamin B1.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the Nrf2 band intensity to the intensity of the loading control.

  • Calculate the fold change in nuclear Nrf2 levels in the DAS-treated groups relative to the vehicle-treated control groups for both wild-type and Nrf2 knockout mice.

TUNEL Assay for Apoptosis in p53 Wild-Type and Knockout Models

While a direct study using p53 knockout mice to validate DAS-induced apoptosis is not yet available, the following protocol for a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a standard method to quantify apoptosis and would be applicable in such a study. This assay detects DNA fragmentation, a hallmark of apoptosis.

1. Tissue Preparation:

  • Fix tissue samples (e.g., from tumors or relevant organs) in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin and cut into 5 µm sections.

  • Deparaffinize and rehydrate the tissue sections.

2. Permeabilization and Labeling:

  • Permeabilize the tissue sections by incubating with proteinase K.

  • Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT will catalyze the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

3. Detection and Counterstaining:

  • Incubate the sections with an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Add a substrate for the reporter enzyme to generate a colored signal (e.g., diaminobenzidine, DAB) or a fluorescent signal.

  • Counterstain the sections with a nuclear stain (e.g., hematoxylin or DAPI) to visualize all cell nuclei.

4. Microscopy and Quantification:

  • Visualize the stained sections under a light or fluorescence microscope.

  • Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in several high-power fields.

  • Calculate the apoptotic index as the percentage of TUNEL-positive cells.

  • Compare the apoptotic indices between DAS-treated and control groups in both p53 wild-type and hypothetical p53 knockout models.

IV. The Role of p53 in this compound-Induced Apoptosis

Numerous studies have implicated the tumor suppressor protein p53 in the apoptotic effects of this compound and its related compound, diallyl disulfide (DADS). Evidence suggests that DAS can increase the expression of p53, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][6][7] This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, ultimately activating the caspase cascade and executing apoptosis.[5][7]

While a definitive validation using p53 knockout mice has yet to be published, the existing data strongly supports a p53-dependent mechanism for DAS-induced apoptosis. Future research employing p53 knockout models will be crucial to unequivocally establish the necessity of p53 in this process and to quantify its contribution to the overall anti-cancer activity of this compound.

V. Clinical Perspective and Future Directions

The robust preclinical data supporting the Nrf2-activating and chemopreventive properties of compounds like this compound and sulforaphane has led to clinical investigations. Several clinical trials have been conducted or are ongoing to evaluate the efficacy of sulforaphane in cancer prevention, particularly in lung and bladder cancer.[8][9][10][11] These trials often use biomarkers such as the Ki-67 proliferation index and apoptotic markers to assess the biological effects of the intervention.[9][10]

While clinical trials specifically focused on this compound for cancer chemoprevention are less common, the promising preclinical data, particularly from gene knockout studies, provides a strong rationale for its further development. Future clinical studies on DAS could benefit from the lessons learned from the sulforaphane trials, including dose-finding, biomarker selection, and patient population stratification.

References

comparative study of the bioavailability of different diallyl sulfide formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of different formulations of diallyl sulfides, key organosulfur compounds found in garlic with significant therapeutic potential. Due to their rapid metabolism and low aqueous solubility, the bioavailability of diallyl sulfides in their free form is limited. This guide explores how advanced formulations, such as nanoparticles, can enhance their delivery and systemic exposure.

Executive Summary

Diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) are highly bioactive molecules, but their clinical application is hampered by poor bioavailability. This is primarily due to rapid metabolism in the body. The metabolic pathway generally follows the reduction and methylation of the parent compounds. Nanoformulations, including liposomes, niosomes, and solid lipid nanoparticles (SLNs), have emerged as promising strategies to overcome these limitations. These advanced delivery systems can protect the diallyl sulfides from premature degradation, improve their solubility, and provide sustained release, thereby enhancing their bioavailability and therapeutic efficacy. While direct comparative in vivo pharmacokinetic data between different formulations is still emerging, existing studies consistently demonstrate the superiority of nanoformulations over free diallyl sulfides in terms of biological activity, which is a strong indicator of improved bioavailability.

Data Presentation: A Comparative Overview

Due to the limited availability of direct head-to-head in vivo pharmacokinetic studies, this table compiles data from various sources to provide a comparative perspective. It is important to note that experimental conditions may vary between studies.

FormulationThis compoundAnimal ModelKey FindingsReference
Free Diallyl Disulfide (DADS) DADSRatRapidly metabolized into allyl mercaptan (AM), allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), and allyl methyl sulphone (AMSO2).[1] Low oral bioavailability is implied due to extensive metabolism.[2][1]
Niosomal this compound (DAS) DASMouseNiosomal DAS (12 mg/kg body weight) significantly reduced fungal load and mortality in mice with candidiasis compared to free DAS, suggesting enhanced bioavailability and efficacy.[3][4]
Niosomal Diallyl Disulfide (DADS) DADSMouseNiosomal DADS cleared fungal burden and increased survival in mice with candidiasis more efficiently than its free form, indicating improved delivery and bioavailability.[5][5]
Liposomal Diallyl Trisulfide (DATSL) DATSMouseLiposomal formulation (DATSL) showed sustained release in vitro (only 15% released in serum after 12 hours).[6] It also demonstrated significantly enhanced anticancer efficacy compared to free DATS, suggesting improved bioavailability at the target site.[6][7][6][7]

Note: Cmax, Tmax, and AUC values are not available for direct comparison across all formulations from the reviewed literature.

Experimental Protocols

Oral Administration of this compound Formulations in Rodents (General Protocol)

This protocol outlines the general procedure for oral administration of this compound formulations to rats or mice for pharmacokinetic studies.

  • Animals: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Fasting: Animals are typically fasted overnight before oral administration to minimize the effect of food on absorption.

  • Formulation Preparation:

    • Free this compound: Diallyl sulfides are often dissolved in a vehicle such as corn oil or olive oil.

    • Nanoformulations: Liposomes, niosomes, or solid lipid nanoparticles are dispersed in an aqueous vehicle, such as phosphate-buffered saline (PBS).

  • Administration:

    • The formulation is administered via oral gavage using a stainless steel gavage needle of appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).

    • The volume administered is typically calculated based on the animal's body weight (e.g., 5-10 mL/kg).

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein or retro-orbital sinus.

    • Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method for this compound Quantification in Plasma (HPLC)

This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the quantification of diallyl sulfides in plasma samples.

  • Sample Preparation:

    • Plasma samples are thawed on ice.

    • A protein precipitation step is performed by adding a solvent like acetonitrile to the plasma sample.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected and may be further concentrated or directly injected into the HPLC system.

  • HPLC System:

    • A standard HPLC system equipped with a UV detector is used.

    • Column: A C18 reverse-phase column is commonly employed.

    • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water is used as the mobile phase. The exact ratio can be optimized for the specific this compound being analyzed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: The UV detector is set to a wavelength appropriate for the this compound of interest (e.g., around 210-254 nm).

  • Quantification:

    • A calibration curve is generated using standard solutions of the this compound at known concentrations.

    • The concentration of the this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Diallyl Trisulfide (DATS)

The following diagram illustrates the metabolic cascade of DATS, which is a key factor influencing its bioavailability.

DATS Diallyl Trisulfide (DATS) DADS Diallyl Disulfide (DADS) DATS->DADS Reduction AM Allyl Mercaptan (AM) DADS->AM Reduction AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation AMSO2 Allyl Methyl Sulphone (AMSO2) AMSO->AMSO2 Oxidation

Metabolic pathway of Diallyl Trisulfide.

Experimental Workflow for Bioavailability Studies

This diagram outlines the typical workflow for a preclinical study comparing the bioavailability of different this compound formulations.

cluster_formulation Formulation cluster_administration Administration cluster_analysis Analysis cluster_outcome Outcome Free DAS/DADS/DATS Free DAS/DADS/DATS Oral Gavage (Rodent Model) Oral Gavage (Rodent Model) Free DAS/DADS/DATS->Oral Gavage (Rodent Model) Nanoformulation (Liposome, Niosome, SLN) Nanoformulation (Liposome, Niosome, SLN) Nanoformulation (Liposome, Niosome, SLN)->Oral Gavage (Rodent Model) Blood Sampling Blood Sampling Oral Gavage (Rodent Model)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation HPLC/GC-MS Analysis HPLC/GC-MS Analysis Plasma Separation->HPLC/GC-MS Analysis Pharmacokinetic Parameters (Cmax, Tmax, AUC) Pharmacokinetic Parameters (Cmax, Tmax, AUC) HPLC/GC-MS Analysis->Pharmacokinetic Parameters (Cmax, Tmax, AUC) Comparative Bioavailability Comparative Bioavailability Pharmacokinetic Parameters (Cmax, Tmax, AUC)->Comparative Bioavailability Diallyl Sulfides Diallyl Sulfides Poor Bioavailability Poor Bioavailability Diallyl Sulfides->Poor Bioavailability Nano-encapsulation Nano-encapsulation Diallyl Sulfides->Nano-encapsulation Rapid Metabolism Rapid Metabolism Poor Bioavailability->Rapid Metabolism Low Solubility Low Solubility Poor Bioavailability->Low Solubility Protection from Metabolism Protection from Metabolism Nano-encapsulation->Protection from Metabolism Improved Solubility Improved Solubility Nano-encapsulation->Improved Solubility Sustained Release Sustained Release Nano-encapsulation->Sustained Release Enhanced Bioavailability Enhanced Bioavailability Protection from Metabolism->Enhanced Bioavailability Improved Solubility->Enhanced Bioavailability Sustained Release->Enhanced Bioavailability

References

Independent Replication of Diallyl Sulfide's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the independently replicated therapeutic potentials of diallyl sulfide (DAS) and its related organosulfur compounds, diallyl disulfide (DADS) and diallyl trisulfide (DATS), derived from garlic. The information presented is collated from multiple independent research studies, offering a view of the validated key findings in oncology, cardiovascular disease, and microbiology.

Anticancer Potential

Multiple independent studies have demonstrated the anticancer effects of diallyl sulfides across a range of cancer cell lines and in vivo models. The findings consistently point towards the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.

Comparative Efficacy of Diallyl Sulfides in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of diallyl disulfide (DADS) and diallyl trisulfide (DATS) in various cancer cell lines, as reported by different research groups. This collection of data from independent sources underscores the reproducible cytotoxic effects of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference Study
DADSKPL-1 (Breast)1.8 - 18.1[1]
DADSMCF-7 (Breast)1.8 - 18.1[1]
DADSMDA-MB-231 (Breast)1.8 - 18.1[1]
DADSMKL-F (Breast)1.8 - 18.1[1]
DADSCCF-STTG1 (Astrocytoma)1.0 µg/ml[2]
DADSSW1088 (Astrocytoma)> 5.0 µg/ml[2]
DATSHCT-15 (Colon)11.5[3]
DATSDLD-1 (Colon)13.3[3]
In Vivo Tumor Growth Inhibition

Independent in vivo studies using xenograft models in immunocompromised mice have validated the tumor-suppressive effects of DADS and DATS.

CompoundCancer ModelAnimal ModelDosageTumor Growth InhibitionReference Study
DADSHCT-15 (Colon)Athymic Nude Mice1 mg, 3x/week, i.p.69% reduction in tumor volume[4]
DATSPC-3 (Prostate)Athymic Mice6 µmol, 3x/week, oralSignificant reduction in tumor volume[5]
DATSNCI-H460 (Lung)Balb/c Mice30 and 40 mg/kg/day, i.p.Significant suppression of tumor growth[6]

Cardiovascular Protective Effects

The cardioprotective potential of diallyl trisulfide (DATS) has been independently investigated in preclinical models of diabetic cardiomyopathy and myocardial ischemia-reperfusion injury.

Cardioprotective Effects of Diallyl Trisulfide (DATS) in Animal Models
ConditionAnimal ModelDATS DosageKey FindingsReference Study
Diabetic CardiomyopathyStreptozotocin-induced diabetic rats40 mg/kg, every other day for 16 daysReversed decreased fractional shortening, reduced nitrotyrosine levels, and decreased apoptosis.[7]
Diabetic CardiomyopathyStreptozotocin-induced diabetic rats40 mg/kg, every other day for 3 weeksReduced blood glucose, improved cardiac function recovery, and inhibited myocardial apoptosis.[8]
Myocardial Ischemia-ReperfusionMice200 µg/kg, i.v. or i.p.Reduced infarct size, preserved left ventricular function.[9]
Myocardial Ischemia-Reperfusion in DiabetesStreptozotocin-induced diabetic rats40 mg/kgImproved left ventricular systolic pressure and reduced myocardial infarct size.[10]

Antimicrobial Activity

The antimicrobial properties of diallyl sulfides have been confirmed by multiple research groups, with their efficacy generally increasing with the number of sulfur atoms.

Minimum Inhibitory Concentrations (MIC) of Diallyl Sulfides

The following table presents MIC values from various studies, demonstrating the consistent antibacterial activity of these compounds.

CompoundBacteriaMICReference Study
Diallyl Disulfide (DADS)Staphylococcus aureus- (15.9 mm inhibition zone)[11]
Diallyl Disulfide (DADS)Pseudomonas aeruginosa- (21.9 mm inhibition zone)[11]
Diallyl Disulfide (DADS)Escherichia coli- (11.4 mm inhibition zone)[11]
Diallyl tetrasulphideStaphylococcus aureusLower than DATS and DADS[12]
Diallyl trisulphideStaphylococcus aureusLower than DADS[12]

Experimental Protocols

In Vivo Cancer Xenograft Model

This protocol is a synthesized representation from multiple cited studies for evaluating the anticancer efficacy of diallyl sulfides.[4][5][6]

  • Cell Culture: Human cancer cells (e.g., HCT-15, PC-3, NCI-H460) are cultured in appropriate media and conditions.

  • Animal Model: 6-8 week old male athymic nude mice are used.

  • Tumor Cell Implantation: A suspension of 1-5 x 10^6 cancer cells in sterile PBS or culture medium is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.

  • Treatment: Mice are randomly assigned to control and treatment groups. This compound (dissolved in a vehicle like corn oil) is administered via intraperitoneal injection or oral gavage at specified doses and schedules (e.g., 1 mg, three times a week). The control group receives the vehicle only.

  • Endpoint: The experiment is terminated after a predefined period (e.g., 3-5 weeks). Tumors are excised and weighed.

  • Analysis: Tumor growth curves are plotted, and the final tumor weights and volumes are statistically compared between the control and treatment groups.

In Vivo Myocardial Ischemia-Reperfusion (I/R) Model

This protocol is a composite of methodologies described in independent studies on the cardioprotective effects of diallyl sulfides.[9][13]

  • Animal Model: Male Sprague-Dawley or Wistar rats, or C57BL/6 mice are used.

  • Anesthesia and Ventilation: Animals are anesthetized (e.g., with sodium pentobarbital) and ventilated mechanically.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.

  • Ischemia: The LAD artery is occluded by tightening the suture for a specific period (e.g., 30-45 minutes).

  • Reperfusion: The suture is released to allow blood flow to resume for a defined duration (e.g., 2-24 hours).

  • Treatment: Diallyl trisulfide (DATS) is administered at a specified dose (e.g., 200 µg/kg or 40 mg/kg) either before ischemia (preconditioning) or at the onset of reperfusion.

  • Assessment of Cardiac Function: Echocardiography is performed at baseline and after reperfusion to measure parameters like ejection fraction (EF) and fractional shortening (FS). Hemodynamic parameters such as left ventricular systolic pressure (LVSP) can also be measured.

  • Infarct Size Measurement: At the end of the experiment, the heart is excised, and the area at risk and infarct size are determined using staining techniques (e.g., Evans blue and TTC staining).

Broth Microdilution Method for MIC Determination

This is a standardized protocol for assessing the antimicrobial activity of diallyl sulfides.[14][15]

  • Preparation of this compound Solutions: A stock solution of the this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture and diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. Control wells (no this compound and no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The therapeutic effects of diallyl sulfides are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and a general experimental workflow.

anticancer_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DADS Diallyl Disulfide (DADS) PI3K PI3K DADS->PI3K inhibits MAPK MAPK (ERK, JNK, p38) DADS->MAPK activates p53 p53 DADS->p53 activates Bcl2 Bcl-2 DADS->Bcl2 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation mTOR->Proliferation NFkB->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Anticancer signaling pathways of Diallyl Disulfide (DADS).

cardioprotection_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DATS Diallyl Trisulfide (DATS) AMPK AMPK DATS->AMPK activates PI3K PI3K DATS->PI3K activates SIRT1 SIRT1 DATS->SIRT1 activates Akt Akt AMPK->Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival Akt->CellSurvival HIF1a HIF-1α GSK3b->HIF1a inhibits HIF1a->CellSurvival Nrf2 Nrf2 SIRT1->Nrf2 activates OxidativeStress Oxidative Stress SIRT1->OxidativeStress inhibits HO1 HO-1 Nrf2->HO1 HO1->OxidativeStress inhibits

Caption: Cardioprotective signaling pathways of Diallyl Trisulfide (DATS).

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Mechanism of Action Analysis cell_lines Cancer Cell Lines (e.g., HCT-15, MCF-7) cytotoxicity Cytotoxicity Assays (MTT, IC50) cell_lines->cytotoxicity mic_assay Bacterial Strains (e.g., S. aureus, E. coli) mic_determination MIC Determination (Broth Microdilution) mic_assay->mic_determination xenograft Xenograft Model (Nude Mice) cytotoxicity->xenograft Promising Candidates western_blot Western Blot (Signaling Proteins) mic_determination->western_blot Investigate Mechanism tumor_growth Tumor Growth Inhibition Assessment xenograft->tumor_growth flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) xenograft->flow_cytometry cardiac_model Cardiac Disease Model (Rats/Mice) cardiac_function Cardiac Function Assessment (Echocardiography) cardiac_model->cardiac_function tumor_growth->western_blot cardiac_function->western_blot

Caption: General experimental workflow for assessing this compound's therapeutic potential.

References

The Synergistic Power of Garlic's Diallyl Sulfide with Conventional Cancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of diallyl sulfide (DAS) and its derivatives with conventional chemotherapeutic agents. By combining the natural potency of this organosulfur compound from garlic with established cancer treatments, emerging research reveals promising avenues for enhanced efficacy and reduced side effects.

This guide synthesizes experimental data to offer an objective comparison of combination therapies involving this compound and its more potent forms, diallyl disulfide (DADS) and diallyl trisulfide (DATS), with conventional drugs like cisplatin, paclitaxel, and docetaxel. The data presented herein demonstrates that these combinations can lead to significantly improved anti-cancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound and its derivatives in combination with conventional chemotherapy has been quantified in numerous preclinical studies. The tables below summarize key findings, including the combination index (CI), a value where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, as well as IC50 values, which represent the concentration of a drug required for 50% inhibition in vitro.

Table 1: Synergistic Effects of Diallyl Trisulfide (DATS) with Cisplatin in Ovarian and Gastric Cancer Cells

Cell LineDrug CombinationCombination Index (CI)Key Findings
A2780 (Ovarian Cancer)DATS + Cisplatin< 1DATS increased the sensitivity of A2780 cells to cisplatin.[1]
A2780/DDP (Cisplatin-resistant Ovarian Cancer)DATS + Cisplatin< 1DATS overcame cisplatin resistance, reducing the IC50 of cisplatin.[1]
COC1 (Ovarian Cancer)DATS + Cisplatin< 1The combination demonstrated a synergistic cytotoxic effect.[1]
COC1/DDP (Cisplatin-resistant Ovarian Cancer)DATS + Cisplatin< 1DATS resensitized cisplatin-resistant cells to the chemotherapeutic agent.[1]
SGC-7901 (Gastric Cancer)DATS + Cisplatin< 1The combination significantly enhanced cytotoxicity and apoptosis compared to single-drug treatments.[2]

Table 2: In Vitro Cytotoxicity of Diallyl Disulfide (DADS) and Cisplatin (CDDP) in Breast and Lung Cancer Cells

Cell LineDrugIC50 (µM) at 24h
MDA-MB-231 (Breast Cancer)Free CDDP11.71 ± 1.50
Free DADS24.12 ± 1.20
Lipo-CDDP5.74 ± 0.96
Lipo-DADS9.51 ± 1.30
A549 (Lung Cancer)Free CDDP13.24 ± 1.21
Free DADS29.51 ± 0.98
Lipo-CDDP6.25 ± 1.45
Lipo-DADS10.21 ± 2.21

Lipo-CDDP and Lipo-DADS refer to liposomal formulations of cisplatin and diallyl disulfide, respectively.[3]

Table 3: In Vivo Tumor Growth Inhibition with Diallyl Trisulfide (DATS) and Cisplatin (DDP) in a Lung Cancer Xenograft Model

Treatment GroupTumor Inhibition Rate (%)Key Findings
DATS (20 mg/kg) + DDP (4 mg/kg)Higher than single agentsThe combination exhibited enhanced anti-tumor activity.[4]
DATS (30 mg/kg) + DDP (4 mg/kg)Higher than single agentsDATS ameliorated cisplatin-induced weight loss and oxidative injury.[4][5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies for key experiments.

Cell Viability and Synergy Assessment (MTT Assay and Combination Index)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (or its derivatives), the conventional drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 values are determined from the dose-response curves.

  • Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects of the drug combinations are quantified by calculating the CI using the Chou-Talalay method.[6][7][8][9] Software such as CompuSyn can be used for this analysis.[10]

Apoptosis Analysis (Western Blot for Bcl-2 and Bax)

Western blotting is employed to detect changes in the expression of key apoptosis-regulating proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.

Protocol:

  • Protein Extraction: Following drug treatment, lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative expression levels of the target proteins.

In Vivo Xenograft Tumor Growth Study

This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomly assign the mice to different treatment groups (vehicle control, this compound derivative alone, conventional drug alone, and the combination).

  • Drug Administration: Administer the drugs according to the specified dosage and schedule (e.g., intraperitoneal injection or oral gavage).

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. The formula: Tumor Volume = (length × width²) / 2 is commonly used.[11]

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, sacrifice the mice, and excise and weigh the tumors. Calculate the tumor inhibition rate for each treatment group compared to the control. The excised tumors can be used for further analysis, such as immunohistochemistry or Western blotting.

Mechanistic Insights and Signaling Pathways

The synergistic anti-cancer effects of this compound and its derivatives in combination with conventional drugs are attributed to their ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

Experimental Workflow for Assessing Synergy

The following diagram illustrates a typical workflow for investigating the synergistic effects of this compound with a conventional drug.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines treatment Treatment with DAS/DADS/DATS, Conventional Drug, and Combination cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry, TUNEL) treatment->apoptosis_assay western_blot Western Blot (Bcl-2, Bax, Caspases) treatment->western_blot cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 Determine IC50 viability_assay->ic50 ci_analysis Combination Index (CI) Analysis ic50->ci_analysis synergy Assess Synergy ci_analysis->synergy xenograft Xenograft Mouse Model synergy->xenograft Validate in vivo in_vivo_treatment Drug Administration xenograft->in_vivo_treatment tumor_measurement Tumor Volume Measurement in_vivo_treatment->tumor_measurement tumor_analysis Tumor Excision & Analysis tumor_measurement->tumor_analysis histology Immunohistochemistry (e.g., Ki67, TUNEL) tumor_analysis->histology

Figure 1. Experimental workflow for assessing synergy.
Signaling Pathways Modulated by Diallyl Trisulfide (DATS) and Cisplatin Combination

Studies have shown that the combination of DATS and cisplatin can synergistically inhibit tumor growth by targeting multiple signaling pathways. For instance, in gastric cancer, this combination has been found to regulate endoplasmic reticulum stress and inhibit the STAT3/PKC-δ and MAPK signaling pathways.[2]

signaling_pathway cluster_drugs cluster_pathways Cellular Signaling Pathways cluster_outcomes DATS Diallyl Trisulfide (DATS) MAPK MAPK Pathway DATS->MAPK STAT3_PKC STAT3/PKC-δ Pathway DATS->STAT3_PKC ER_Stress Endoplasmic Reticulum Stress DATS->ER_Stress Cisplatin Cisplatin Cisplatin->MAPK Cisplatin->STAT3_PKC Cisplatin->ER_Stress Proliferation Decreased Cell Proliferation MAPK->Proliferation STAT3_PKC->Proliferation Apoptosis Increased Apoptosis ER_Stress->Apoptosis

Figure 2. DATS and Cisplatin synergistic signaling.
Logical Relationship in Apoptosis Induction

The synergistic induction of apoptosis by this compound derivatives and conventional drugs often involves the modulation of the Bcl-2 family of proteins, leading to the activation of the caspase cascade.

apoptosis_logic start DAS/DADS/DATS + Conventional Drug bcl2_down Downregulation of Bcl-2 (Anti-apoptotic) start->bcl2_down bax_up Upregulation of Bax (Pro-apoptotic) start->bax_up ratio Decreased Bcl-2/Bax Ratio bcl2_down->ratio bax_up->ratio mito Mitochondrial Outer Membrane Permeabilization ratio->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Figure 3. Apoptosis induction pathway.

References

Safety Operating Guide

Diallyl sulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of diallyl sulfide are critical for ensuring laboratory safety and environmental protection. Due to its hazardous characteristics, including flammability and irritant properties, a structured disposal protocol is essential.[1][2][3] This guide provides researchers, scientists, and drug development professionals with the necessary procedural information for the safe management of this compound waste.

Immediate Safety and Handling

Before handling this compound, ensure that all requisite safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and having immediate access to safety stations.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles and a face shield.[2]

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use only in a well-ventilated area.[1] If irritation is experienced or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1][4]

Chemical and Physical Properties

A summary of this compound's key quantitative data is provided below. This information is critical for its safe handling and in determining the appropriate disposal route.

PropertyValue
UN Number 1993[2][6]
Hazard Class 3 (Flammable Liquid)[2][6]
Packing Group III[6]
Flash Point 46 °C / 114.8 °F[1][5]
Boiling Point 138 °C / 280.4 °F[1][5]
Melting Point -83 °C / -117.4 °F[1][5]
Density 0.887 g/cm³[1][6]
Vapor Pressure 7 mm Hg (at 20 °C)[1]
Water Solubility Practically insoluble[1][7]
Oral LD50 (Rat) 2,980 mg/kg[3]

Step-by-Step Disposal Protocol

This compound must be managed as a hazardous waste.[2][8] Adherence to institutional, local, regional, and national regulations is mandatory.[6]

Step 1: Waste Classification and Segregation

  • Classify: this compound is classified as a flammable liquid.[2] Waste generators are responsible for confirming this classification against all applicable hazardous waste regulations.[2][8]

  • Segregate: Do not mix this compound waste with other waste streams.[6] Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Container: Use a designated, properly sealed, and chemically compatible container for waste collection.

Step 2: Spill and Leak Management In the event of a spill, act immediately to contain and clean the material while observing all safety precautions.

  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.[1][2] Use only non-sparking, explosion-proof equipment for cleanup.[2]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[1]

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as activated carbon, sand, or earth.[1][9]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1][2]

Step 3: Waste Storage and Labeling

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][6] The storage area must be away from heat and sources of ignition.[6]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound"), the associated hazards (Flammable Liquid), and the accumulation start date.

Step 4: Final Disposal

  • Professional Disposal: Arrange for the disposal of this compound waste through a licensed and certified hazardous waste disposal company.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[2][9]

  • Incineration: A recommended disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber to handle the resulting sulfur oxides.[4]

  • Container Disposal: Empty containers retain product residue and can be dangerous.[1] They must be handled and disposed of in the same manner as the product itself.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DiallylSulfideDisposal cluster_spill Spill Response start This compound Waste Generated assess Assess Waste Type (Spill or Contained Liquid) start->assess spill_ppe 1. Don Appropriate PPE assess->spill_ppe Spill liquid_waste Segregate Liquid Waste in Designated Container assess->liquid_waste Contained Liquid spill_ignition 2. Remove Ignition Sources spill_ppe->spill_ignition spill_contain 3. Contain with Inert Absorbent spill_ignition->spill_contain spill_collect 4. Collect in Sealed Container spill_contain->spill_collect label_waste Label Container as 'Hazardous Waste: this compound' spill_collect->label_waste liquid_waste->label_waste store_waste Store in Cool, Ventilated Area Away from Ignition Sources label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor store_waste->contact_ehs disposal Arrange for Professional Disposal (e.g., Chemical Incineration) contact_ehs->disposal end Document Waste Disposal disposal->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Diallyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of diallyl sulfide, including personal protective equipment (PPE), operational protocols, and emergency and disposal plans. This document is intended to be a preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[1][2] It also has a strong, unpleasant garlic-like odor.[1] Appropriate PPE is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must be tight-sealing. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[3][4]
Hands Chemical Resistant GlovesViton® gloves are recommended, with a breakthrough time of 480 minutes.[5] Always inspect gloves for tears or holes before use.
Body Flame Retardant and Antistatic Protective ClothingA lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or full-body suits are recommended.[5]
Respiratory Respirator with appropriate filterRequired when vapors or aerosols are generated, or when working outside of a chemical fume hood.[5] A respirator with an organic vapor cartridge (Type A, brown) is suitable.[6] A full respiratory protection program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed.[1][3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of fire, exposure, and other accidents.

Handling:
  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[3]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[4]

  • Wash hands thoroughly after handling.[1]

Storage:
  • Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3][4]

  • Keep containers tightly closed.[3]

  • For maintaining product quality, refrigeration is recommended.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Operational Plan for a Typical Experiment

This section provides a step-by-step guide for a typical laboratory experiment involving this compound.

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up Experiment in Fume Hood prep_ppe->prep_setup handle_transfer Transfer this compound prep_setup->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_monitoring Monitor Reaction handle_reaction->handle_monitoring cleanup_quench Quench Reaction (if necessary) handle_monitoring->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: A logical workflow for a typical laboratory experiment involving this compound.

Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required personal protective equipment as detailed in Table 1.

    • Set up all necessary apparatus for the experiment inside a certified chemical fume hood. Ensure all glassware is clean and dry.

  • Handling:

    • Carefully transfer the required amount of this compound. Use a syringe or pipette for accurate and safe transfer of the liquid.

    • Carry out the chemical reaction, ensuring the setup is secure and stable.

    • Continuously monitor the reaction for any signs of abnormalities, such as unexpected temperature changes or gas evolution.

  • Cleanup and Disposal:

    • If necessary, quench the reaction carefully according to your established laboratory protocol.

    • Segregate all this compound-contaminated waste, including disposable gloves, pipette tips, and absorbent materials, into a designated, properly labeled hazardous waste container.

    • Decontaminate all glassware and work surfaces that have come into contact with this compound. A suitable solvent wash followed by soap and water is generally effective.

    • Dispose of the hazardous waste according to the disposal plan outlined in Section 5.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Spill Response:

For a minor spill within a chemical fume hood, trained laboratory personnel can perform the cleanup. For a major spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Emergency Response for a this compound Spill

spill_response spill This compound Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area alert->evacuate ppe Don appropriate PPE (if safe to do so) evacuate->ppe ignite Remove all ignition sources ppe->ignite ventilate Ensure adequate ventilation ignite->ventilate contain Contain the spill with absorbent material ventilate->contain cleanup Clean up the spill contain->cleanup decon Decontaminate the area cleanup->decon dispose Dispose of waste properly decon->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.